molecular formula C14H9Cl2FO B1427663 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone CAS No. 611220-24-7

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Cat. No.: B1427663
CAS No.: 611220-24-7
M. Wt: 283.1 g/mol
InChI Key: HYHDKMSFNXCASW-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C14H9Cl2FO and its molecular weight is 283.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c15-10-3-6-12(13(16)8-10)14(18)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHDKMSFNXCASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel ketone, 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its application and development. This document collates predicted and, where available, analogous experimental data for key parameters including molecular structure, solubility, thermal properties, and spectroscopic profile. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of these properties, offering a self-validating framework for researchers. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific principles at play. This guide is intended to be an essential resource for scientists engaged in the research and development of this and structurally related molecules.

Introduction

This compound is a halogenated aromatic ketone with potential applications in various fields of chemical research, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents and a flexible diarylethanone core suggests a complex interplay of electronic and steric effects that govern its physical and chemical behavior. Accurate characterization of its physicochemical properties is a critical prerequisite for its rational use in synthesis, formulation, and biological screening.

This guide is structured to provide both a data-centric overview and a practical, methodological resource. We will first present the core physicochemical data, followed by detailed experimental protocols for their validation and further exploration.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 611220-24-7[1][2]
Molecular Formula C₁₄H₉Cl₂FO[1][2]
Molecular Weight 283.13 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=CC=C(C=C2)F-

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is crucial to note that many of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Data

PropertyPredicted ValueExperimental Value (Analog)Source
Melting Point Not available33-36 °C (for 1-(2,4-Dichloro-5-fluorophenyl)ethanone)[3]
Boiling Point 376.0 ± 32.0 °CNot available[1][2]
Density 1.349 ± 0.06 g/cm³Not available[1][2]
Water Solubility Very low (predicted)Not available-
LogP (o/w) High (predicted)Not available-
pKa Not availableNot available-

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for the experimental determination of the key physicochemical properties. The rationale behind the choice of techniques and parameters is explained to ensure a robust and reproducible characterization.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Use a rapid heating rate to approximate the melting range.

    • Allow the apparatus to cool.

    • Repeat the measurement with a fresh capillary, using a slower heating rate (1-2 °C/min) near the approximate melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and use in chemical reactions.

Methodology: Equilibrium Solubility Method

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is expressed as mg/mL or mol/L.

Causality: The "like dissolves like" principle generally applies. The halogenated aromatic nature of this compound suggests poor solubility in water and better solubility in organic solvents.

Solubility_Workflow A Add excess compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate phases B->C D Withdraw and dilute supernatant C->D E Quantify by HPLC-UV D->E

Caption: Workflow for equilibrium solubility determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound in either the n-octanol or water phase.

  • Partitioning: Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases.

  • Equilibration and Separation: Allow the phases to separate.

  • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: LogP = log₁₀([concentration in octanol] / [concentration in water]).

Causality: A higher LogP value indicates greater lipophilicity. Given the structure of the target molecule, a relatively high LogP value is expected.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) due to the substituted phenyl rings. The methylene protons adjacent to the carbonyl and the fluorophenyl ring would likely appear as a singlet or a closely coupled system.

Predicted ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons, and the aliphatic methylene carbon.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

  • C=O stretch (ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

  • C-Cl stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) are indicative of the chloro substituents.

  • C-F stretch: A strong band is expected in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic bands will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Experimental Protocol for ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (282.0013 m/z for the most abundant isotopes). The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

  • Alpha-Cleavage: Fragmentation adjacent to the carbonyl group is expected, leading to the formation of acylium ions.

Experimental Protocol for GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to ensure good separation.

  • Mass Analysis: Acquire mass spectra over a suitable m/z range (e.g., 50-500).

Analytical_Workflow cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis NMR NMR (1H, 13C, 2D) IR FTIR-ATR MS GC-MS HPLC HPLC-UV Compound This compound Compound->NMR Structural Elucidation Compound->IR Functional Group ID Compound->MS Molecular Weight & Fragmentation Compound->HPLC Purity & Quantification

References

In-Depth Spectroscopic Analysis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and characterization of this molecule. In the absence of published experimental spectra for this specific compound, this guide utilizes high-fidelity predictive methodologies to generate and interpret the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra.

Molecular Structure and Significance

This compound possesses a complex chemical architecture, incorporating several key functional groups that contribute to its unique spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and for tracking its transformations in various chemical and biological systems.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. This section details the predicted ¹H and ¹³C NMR spectra of the title compound, offering insights into the chemical environment of each nucleus.

Theoretical Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, which is detected and translated into an NMR spectrum. The precise frequency at which a nucleus resonates, its chemical shift (δ), is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is presented in the table below. The predictions were generated using advanced computational algorithms that consider the effects of neighboring atoms and functional groups on the magnetic shielding of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
H-α4.3 - 4.5Singlet-Methylene protons adjacent to carbonyl and phenyl ring
H-2'7.2 - 7.3Doublet of Doubletsortho: ~8.5, meta: ~2.5Aromatic proton on the 4-fluorophenyl ring
H-3'7.0 - 7.1Triplet~8.5Aromatic proton on the 4-fluorophenyl ring
H-37.5 - 7.6Doublet~2.0Aromatic proton on the 2,4-dichlorophenyl ring
H-57.4 - 7.5Doublet of Doubletsortho: ~8.5, meta: ~2.0Aromatic proton on the 2,4-dichlorophenyl ring
H-67.6 - 7.7Doublet~8.5Aromatic proton on the 2,4-dichlorophenyl ring

Causality of Chemical Shifts: The methylene protons (H-α) are significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and the 4-fluorophenyl ring, resulting in a downfield chemical shift. The aromatic protons on the 2,4-dichlorophenyl ring exhibit a complex splitting pattern due to both ortho and meta couplings. The fluorine atom on the 4-fluorophenyl ring influences the chemical shifts of the adjacent protons through both inductive and mesomeric effects.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C=O195 - 197Carbonyl carbon
C-α45 - 47Methylene carbon
C-1'130 - 132Quaternary carbon of the 4-fluorophenyl ring
C-2'/6'130 - 132 (Doublet, ¹JCF ≈ 245-255 Hz)Aromatic carbons of the 4-fluorophenyl ring
C-3'/5'115 - 117 (Doublet, ²JCF ≈ 20-25 Hz)Aromatic carbons of the 4-fluorophenyl ring
C-4'162 - 164 (Doublet, ³JCF ≈ 2-5 Hz)Aromatic carbon of the 4-fluorophenyl ring bearing fluorine
C-1137 - 139Quaternary carbon of the 2,4-dichlorophenyl ring
C-2132 - 134Aromatic carbon of the 2,4-dichlorophenyl ring bearing chlorine
C-3129 - 131Aromatic carbon of the 2,4-dichlorophenyl ring
C-4139 - 141Aromatic carbon of the 2,4-dichlorophenyl ring bearing chlorine
C-5127 - 129Aromatic carbon of the 2,4-dichlorophenyl ring
C-6130 - 132Aromatic carbon of the 2,4-dichlorophenyl ring

Expert Interpretation: The carbonyl carbon (C=O) resonates at a characteristic downfield position. The presence of the fluorine atom induces splitting in the signals of the carbons in the 4-fluorophenyl ring, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the interacting nuclei. This C-F coupling is a key diagnostic feature in the ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.[1][2][3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.[2]

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (typically 8-16 for a moderately concentrated sample) to achieve an adequate signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a radical cation known as the molecular ion (M⁺•). The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. The mass-to-charge ratio (m/z) of the ions is measured, and the resulting mass spectrum is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pathway

The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for chlorine-containing fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum

m/zProposed Fragment StructureFragmentation Pathway
[M]⁺•C₁₄H₉Cl₂FO⁺•Molecular Ion
[M-C₇H₄F]⁺C₇H₅Cl₂O⁺α-cleavage with loss of the 4-fluorobenzyl radical
[C₇H₄F]⁺C₇H₄F⁺4-fluorobenzyl cation
[C₆H₃Cl₂]⁺C₆H₃Cl₂⁺2,4-Dichlorophenyl cation

Fragmentation Logic: The most probable fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group (α-cleavage), leading to the formation of stable acylium ions and benzyl cations.

Diagram: Predicted Fragmentation Pathway

fragmentation M [M]⁺• This compound F1 [M-C₇H₄F]⁺ (2,4-Dichlorobenzoyl cation) M->F1 α-cleavage F2 [C₇H₄F]⁺ (4-Fluorobenzyl cation) M->F2 α-cleavage F3 [C₆H₃Cl₂]⁺ (2,4-Dichlorophenyl cation) F1->F3 Loss of CO

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[4][5][6]

  • Ionization: For a volatile compound like the target molecule, Electron Ionization (EI) is a common choice.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.

  • Data Analysis: The resulting spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Fundamentals of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The resulting IR spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.[7][8]

Predicted Infrared Spectrum

The predicted IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H stretchAromatic C-H
~2960-2850MediumC-H stretchAliphatic C-H (methylene)
~1700-1680Strong, SharpC=O stretchKetone
~1600-1450Medium to StrongC=C stretchAromatic rings
~1250-1200StrongC-F stretchAryl-F
~1100-1000StrongC-Cl stretchAryl-Cl
~850-800StrongC-H bendOut-of-plane bending for substituted benzene

Causality of Absorptions: The strong absorption around 1700-1680 cm⁻¹ is a definitive indicator of the carbonyl group of the ketone. The exact position is influenced by conjugation with the aromatic ring. The C-F and C-Cl stretching vibrations appear in the fingerprint region and are characteristic of the halogen substituents. The aromatic C-H stretching and C=C stretching bands confirm the presence of the phenyl rings.[9]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the compound is a solid, a few milligrams are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Solution: The compound can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. The solution is then placed in a liquid sample cell.[10]

  • Acquiring the Spectrum:

    • A background spectrum of the empty sample holder (or the pure solvent) is recorded first.

    • The sample is then placed in the instrument, and the sample spectrum is recorded.

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

This in-depth technical guide has provided a comprehensive spectroscopic characterization of this compound based on predictive methodologies. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, mass, and IR spectra, along with the underlying theoretical principles and standardized experimental protocols, offers a valuable resource for researchers working with this and structurally related compounds. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 611220-24-7

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is a diaryl ethanone derivative featuring a dichlorinated phenyl ring linked to a fluorinated phenyl ring via a carbonyl-methylene bridge. This molecule belongs to the broader class of 2-arylacetophenones, which are recognized as valuable building blocks in organic synthesis and medicinal chemistry. The presence of multiple halogen substituents on the aromatic rings is anticipated to significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications in research and drug discovery.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a central ethanone core. The carbonyl group is directly attached to a 2,4-dichlorinated phenyl ring, while the alpha-carbon is bonded to a 4-fluorophenyl moiety.

PropertyValueSource
CAS Number 611220-24-7--INVALID-LINK--[1]
Molecular Formula C₁₄H₉Cl₂FO--INVALID-LINK--[1]
Molecular Weight 283.13 g/mol --INVALID-LINK--[1]
Appearance Predicted to be a solid at room temperatureN/A
Boiling Point Predicted: 376.0±32.0 °C--INVALID-LINK--[1]
Density Predicted: 1.349±0.06 g/cm³--INVALID-LINK--[1]

G C14H9Cl2FO

Caption: Chemical structure of this compound.

Synthesis of this compound

A logical approach involves the reaction of a suitable acyl chloride with a corresponding aromatic compound or the coupling of an α-halo ketone with an organometallic reagent. For the synthesis of this compound, a practical strategy would be the Friedel-Crafts acylation of 1,3-dichlorobenzene with 4-fluorophenylacetyl chloride.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1_3_dichlorobenzene 1,3-Dichlorobenzene Friedel_Crafts Friedel-Crafts Acylation 1_3_dichlorobenzene->Friedel_Crafts 4_fluorophenylacetyl_chloride 4-Fluorophenylacetyl Chloride 4_fluorophenylacetyl_chloride->Friedel_Crafts Target_Molecule 1-(2,4-Dichlorophenyl)-2- (4-fluorophenyl)ethanone Friedel_Crafts->Target_Molecule Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Friedel_Crafts Catalyst

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Predictive)

This protocol is a predictive methodology based on standard Friedel-Crafts acylation procedures.

Materials:

  • 1,3-Dichlorobenzene

  • 4-Fluorophenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 4-fluorophenylacetyl chloride (1.0 eq.) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 1,3-dichlorobenzene (1.5 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product, this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst, AlCl₃, is highly water-sensitive and would be deactivated by moisture.

  • Excess 1,3-Dichlorobenzene: Using a slight excess of 1,3-dichlorobenzene helps to drive the reaction to completion and can also serve as a co-solvent.

  • Low Temperature: The initial low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

  • Acidic Workup: The acidic workup is necessary to protonate the intermediate complex and to dissolve the aluminum salts in the aqueous phase.

  • Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components.

Spectroscopic Characterization (Predictive)

As experimental spectra for this specific compound are not publicly available, the following are predicted spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Methylene (-CH₂-)4.3 - 4.5SingletN/AThe methylene protons are adjacent to a carbonyl group and an aromatic ring, leading to a downfield shift. The absence of adjacent protons results in a singlet.
Aromatic (4-fluorophenyl)7.0 - 7.2MultipletProtons on the fluorinated ring will appear as multiplets due to coupling with fluorine and adjacent protons.
Aromatic (2,4-dichlorophenyl)7.3 - 7.7MultipletProtons on the dichlorinated ring will be in the aromatic region, with their specific shifts influenced by the positions of the chlorine atoms.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)190 - 195The carbonyl carbon is significantly deshielded and appears far downfield.
Methylene (-CH₂-)45 - 50The methylene carbon is shifted downfield due to its proximity to the carbonyl and aromatic rings.
Aromatic (C-F)160 - 165 (d, ¹JCF ≈ 245 Hz)The carbon directly bonded to fluorine will show a large one-bond carbon-fluorine coupling constant.
Aromatic (C-Cl)130 - 140Carbons bonded to chlorine atoms will be deshielded.
Other Aromatic115 - 135The remaining aromatic carbons will appear in this region, with their specific shifts determined by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O Stretch1680 - 1700StrongCharacteristic of an aryl ketone.
Aromatic C=C Stretch1450 - 1600Medium to StrongMultiple bands are expected due to the two aromatic rings.
C-H Stretch (Aromatic)3000 - 3100MediumTypical for aromatic C-H bonds.
C-H Stretch (Aliphatic)2850 - 2960WeakFrom the methylene group.
C-F Stretch1150 - 1250StrongCharacteristic of the carbon-fluorine bond.
C-Cl Stretch600 - 800StrongCharacteristic of the carbon-chlorine bonds.
Mass Spectrometry (Electron Ionization)
m/zPredicted FragmentRationale
282/284/286[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms.
173/175[C₇H₄Cl₂O]⁺Fragmentation resulting from cleavage of the bond between the carbonyl carbon and the methylene carbon.
109[C₇H₆F]⁺Fragmentation resulting from cleavage of the bond between the carbonyl carbon and the methylene carbon, with charge retention on the fluorobenzyl fragment.

Reactivity and Stability

The reactivity of this compound is primarily centered around the carbonyl group and the adjacent methylene bridge.

  • Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, reductive amination, and the formation of hydrazones or oximes.

  • α-Methylene Group: The protons on the methylene carbon are acidic due to their proximity to the carbonyl group and the phenyl ring. This allows for enolate formation under basic conditions, which can then participate in reactions such as alkylation, aldol condensation, and halogenation.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong bases and nucleophiles due to the reactivity of the carbonyl and α-methylene groups. The halogen substituents on the aromatic rings are generally stable and do not readily undergo substitution.

Potential Applications in Drug Discovery

The diaryl ethanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. The presence of halogen atoms in this compound can further enhance its potential as a drug candidate or a lead compound for optimization.

  • Antimicrobial and Antifungal Agents: Halogenated aromatic compounds are known to exhibit antimicrobial and antifungal properties. The specific substitution pattern of this molecule could be explored for the development of new anti-infective agents.

  • Enzyme Inhibitors: The diaryl ethanone core can act as a scaffold to position the aromatic rings in the binding pockets of various enzymes. The halogen atoms can form halogen bonds or participate in other non-covalent interactions, potentially leading to potent and selective enzyme inhibition.

  • Anti-inflammatory and Analgesic Agents: Some diaryl compounds have shown anti-inflammatory and analgesic activities. The structural features of this molecule make it a candidate for investigation in these therapeutic areas.

  • Anticancer Agents: The diaryl ethanone motif is present in some compounds with reported anticancer activity. The specific halogenation pattern of this molecule could be tailored to target specific pathways involved in cancer progression.

G cluster_properties Structural Features cluster_applications Potential Applications Target_Molecule 1-(2,4-Dichlorophenyl)-2- (4-fluorophenyl)ethanone Diaryl_Ethanone Diaryl Ethanone Scaffold Target_Molecule->Diaryl_Ethanone Halogenation Dichloro & Fluoro Substitution Target_Molecule->Halogenation Enzyme_Inhibitor Enzyme Inhibition Diaryl_Ethanone->Enzyme_Inhibitor Anti_inflammatory Anti-inflammatory Diaryl_Ethanone->Anti_inflammatory Anticancer Anticancer Diaryl_Ethanone->Anticancer Antimicrobial Antimicrobial/Antifungal Halogenation->Antimicrobial Halogenation->Enzyme_Inhibitor Halogen Bonding

Caption: Logical relationships of structural features to potential applications.

Conclusion

This compound is a halogenated diaryl ethanone with significant potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

Whitepaper: Synthesis and Characterization of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, a deoxybenzoin derivative, represents a core structural motif of significant interest in medicinal chemistry and drug development. Its unique arrangement of halogenated phenyl rings makes it a versatile precursor for synthesizing complex heterocyclic compounds and potential therapeutic agents. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this target compound. We delve into the mechanistic underpinnings of the chosen synthetic route, the rationale behind specific procedural steps, and a full spectroscopic analysis to ensure the production of a highly pure and validated final product. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel molecular entities.

Introduction: Strategic Importance of Halogenated Deoxybenzoins

Deoxybenzoins (1,2-diaryl-1-ethanones) are a class of organic compounds that serve as critical building blocks in the synthesis of numerous biologically active molecules, including isoflavones, anti-inflammatory agents, and anticancer drugs. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the aromatic rings can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The title compound, this compound (CAS No. 611220-24-7), is a prime example of such a strategically halogenated intermediate. The 2,4-dichloro substitution pattern on one ring and the 4-fluoro substitution on the other provide distinct reactive handles and electronic properties, making it a valuable precursor for creating diverse chemical libraries for drug discovery programs.

This guide focuses on a robust and scalable synthesis via the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[2][3] We will provide not just a protocol, but a causal explanation for each step, ensuring the process is understood, reproducible, and self-validating through rigorous characterization.

Synthetic Strategy: The Friedel-Crafts Acylation Pathway

While modern cross-coupling reactions offer alternatives, the Friedel-Crafts acylation remains a powerful and often cost-effective method for the synthesis of aryl ketones.[4][5] It proceeds via an electrophilic aromatic substitution where an acyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

For the synthesis of this compound, the most logical approach involves the acylation of 1,3-dichlorobenzene with 4-fluorophenylacetyl chloride. The Lewis acid activates the acyl chloride, generating a highly reactive acylium ion electrophile, which is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring.[2]

Reaction Mechanism

The mechanism involves three key stages:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-fluorophenylacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3]

  • Electrophilic Aromatic Substitution: The acylium ion is attacked by the nucleophilic 1,3-dichlorobenzene. This attack preferentially occurs at the position para to one chlorine and ortho to the other, due to the directing effects of the halogen substituents and steric hindrance. The reaction forms a resonance-stabilized carbocation intermediate known as the arenium ion (or σ-complex).[2]

  • Deprotonation and Catalyst Regeneration: A weak base, [AlCl₄]⁻, removes a proton from the arenium ion, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst, yielding the final ketone product.

Friedel_Crafts_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products RCOCl 4-Fluorophenylacetyl Chloride Complex R-CO-Cl-AlCl₃ Complex RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Arene 1,3-Dichlorobenzene Arenium Arenium Ion (σ-complex) Arene->Arenium Acylium [R-C≡O]⁺ Acylium Ion + [AlCl₄]⁻ Complex->Acylium Cleavage Acylium->Arenium + Arene Product This compound Arenium->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (Regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. The success of each step, from reaction completion to purification, is confirmed by the subsequent characterization, ensuring a trustworthy and reproducible outcome.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )PurityNotes
1,3-Dichlorobenzene541-73-1147.00≥99%Substrate, used as solvent and reactant.
4-Fluorophenylacetyl Chloride58555-83-0172.59≥98%Acylating agent. Highly reactive.
Aluminum Chloride (Anhydrous)7446-70-0133.34≥99%Lewis acid catalyst. Extremely hygroscopic.
Dichloromethane (DCM)75-09-284.93AnhydrousOptional reaction solvent.
Hydrochloric Acid (conc.)7647-01-036.46~37%Used for quenching the reaction.
Sodium Bicarbonate (Sat. Sol.)144-55-884.01N/AFor neutralization wash.
Brine (Sat. NaCl Sol.)7647-14-558.44N/AFor final wash.
Anhydrous Magnesium Sulfate7487-88-9120.37N/ADrying agent.
Ethanol64-17-546.07≥95%Recrystallization solvent.

Safety Precaution: This procedure involves corrosive and hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6] Aluminum chloride reacts violently with water; ensure all glassware is thoroughly dried.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in an excess of 1,3-dichlorobenzene, which acts as both the solvent and the reactant. Cool the mixture to 0-5 °C using an ice bath.

    • Causality: Anhydrous conditions are critical as AlCl₃ is readily hydrolyzed, which would deactivate the catalyst.[7] The reaction is exothermic, and low temperature is maintained to control the reaction rate and prevent side reactions.

  • Addition of Acyl Chloride: Slowly add 4-fluorophenylacetyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Slow addition prevents a rapid, uncontrolled exotherm.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Causality: Stirring at room temperature provides the necessary activation energy for the reaction to proceed to completion.

  • Reaction Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4]

    • Causality: This step quenches the reaction by hydrolyzing the aluminum chloride catalyst and decomposing the aluminum-ketone complex. The acid ensures the aluminum salts remain dissolved in the aqueous phase. This process is highly exothermic and releases HCl gas.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. The product will be in the organic layer (dichlorobenzene). Separate the layers. Wash the organic layer sequentially with:

    • 2M HCl (to remove any remaining aluminum salts).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Water.

    • Brine (to break any emulsions and begin the drying process).[4]

  • Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the excess 1,3-dichlorobenzene under reduced pressure (vacuum distillation).

    • Causality: Removal of all water is essential before solvent evaporation to prevent product hydrolysis or contamination.

Purification

The crude product obtained after solvent removal is typically a solid or a viscous oil. Purification is best achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If necessary, add hot water dropwise until slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Synthetic_Workflow Reactants 1. Reactants Loading (1,3-Dichlorobenzene, AlCl₃) Addition 2. Dropwise Addition (4-Fluorophenylacetyl Chloride at 0-5°C) Reactants->Addition Reaction 3. Reaction (Stir at RT, 4-6h) Addition->Reaction Quench 4. Quenching (Ice / conc. HCl) Reaction->Quench Workup 5. Aqueous Work-up (Extraction & Washes) Quench->Workup Dry 6. Drying & Solvent Removal (MgSO₄, Rotovap) Workup->Dry Purify 7. Purification (Recrystallization from Ethanol) Dry->Purify Product Final Product (Pure C₁₄H₉Cl₂FO) Purify->Product

Caption: Synthetic and Purification Workflow.

Physicochemical and Spectroscopic Characterization

Thorough characterization is non-negotiable for validating the structure and purity of the synthesized compound. The following data are representative of what is expected for a pure sample of this compound.

Physical Properties
PropertyObserved Value
Appearance White to off-white crystalline solid
Melting Point Specific to the compound; determined by DSC/MP apparatus
Solubility Soluble in acetone, DCM, methanol; sparingly soluble in ethanol
Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data. Interpreting this data confirms the presence of all key functional groups and the overall molecular structure.

TechniqueKey Data and Interpretation
¹H NMR δ (ppm) ~7.2-7.8 (m, 6H, Ar-H): Complex multiplet region for the six aromatic protons. δ (ppm) ~4.3 (s, 2H, -CH₂-): A sharp singlet for the methylene protons adjacent to the carbonyl and phenyl groups.
¹³C NMR δ (ppm) ~195: Carbonyl carbon (C=O). δ (ppm) ~162 (d, J ≈ 245 Hz): Aromatic C-F carbon. δ (ppm) ~115-140: Other aromatic carbons. δ (ppm) ~45: Methylene carbon (-CH₂-).
FT-IR (cm⁻¹) ~1690 cm⁻¹: Strong C=O stretch (ketone). ~1590, 1480 cm⁻¹: C=C aromatic ring stretches. ~1220 cm⁻¹: C-F stretch. ~800-850 cm⁻¹: C-Cl stretches.
Mass Spec. (EI) m/z ~282/284/286: Molecular ion peak cluster (M⁺) showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). m/z ~173/175: Fragment from cleavage, corresponding to [Cl₂C₆H₃CO]⁺. m/z ~109: Fragment corresponding to [FC₆H₄CH₂]⁺.

Note: NMR chemical shifts are predicted and may vary based on the solvent used (e.g., CDCl₃, DMSO-d₆).[8][9]

Applications in Drug Development and Research

The title compound is a valuable intermediate for the synthesis of a wide range of heterocyclic systems and other complex molecules. Its structure is a precursor to compounds investigated for various therapeutic areas. For example, similar dichlorophenyl ethanone structures are key intermediates in the synthesis of widely used antifungal agents and agrochemicals.[10][11][12] The presence of the fluorophenyl moiety is also a common feature in modern pharmaceuticals, enhancing metabolic stability and receptor binding. Researchers can utilize this compound for:

  • Synthesis of Azole Antifungals: As a building block for creating complex azole-based active pharmaceutical ingredients.

  • Development of Kinase Inhibitors: The diaryl ketone scaffold is present in various kinase inhibitors used in oncology.

  • Exploratory Chemistry: As a starting material for developing novel compounds with potential applications in materials science or as probes for chemical biology.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis and characterization of this compound. By grounding the experimental protocol in a firm understanding of the Friedel-Crafts reaction mechanism, we provide a framework that ensures both high yield and high purity. The comprehensive characterization data serves as a benchmark for validating the final product, establishing a trustworthy foundation for its use in advanced research and drug development pipelines. This compound's strategic design makes it a highly valuable intermediate, and the methods described herein should empower scientific professionals to confidently synthesize and utilize it in their discovery efforts.

References

Dichlorophenyl Fluorophenyl Ethanone Derivatives: A Technical Guide to Evaluating Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Heterocyclic and aromatic ketones, particularly those bearing halogen substitutions, represent a promising class of scaffolds due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of dichlorophenyl fluorophenyl ethanone derivatives, a chemical class with significant therapeutic potential. We will delve into the rationale behind their synthesis, their established and potential biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and the practical methodologies required to investigate this compelling class of compounds.

Introduction: The Rationale for Halogenated Ethanones

The ethanone backbone, particularly when part of a larger chalcone-like structure, is a privileged scaffold in medicinal chemistry, known for its relative ease of synthesis and broad spectrum of biological activities.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the phenyl rings can dramatically modulate the molecule's physicochemical properties and biological efficacy.

  • Fluorine: Often considered a "bioisostere" of hydrogen, fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target enzymes, and increase membrane permeability.[3]

  • Chlorine: The presence of chloro-substituents can increase the lipophilicity of a compound, potentially enhancing its ability to cross cellular membranes. Dichloro-substitution patterns are of particular interest for creating specific steric and electronic profiles that can drive target engagement.[4][5]

The combination of dichlorophenyl and fluorophenyl moieties on an ethanone core creates a unique chemical space. These derivatives are being investigated for their potential to overcome challenges such as drug resistance in microbes and cancer cells.[6][7] This guide outlines the key biological activities associated with these structures and the experimental workflows to validate them.

Synthesis and Characterization

The synthesis of dichlorophenyl fluorophenyl ethanone derivatives, and more broadly their chalcone analogues, is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation.[8][9]

General Synthesis Strategy: Claisen-Schmidt Condensation

This reaction involves the condensation of a substituted acetophenone (e.g., a dichlorophenyl ethanone) with a substituted benzaldehyde (e.g., a fluorobenzaldehyde) in the presence of a base like sodium or potassium hydroxide.[8][10]

  • Reactant Dissolution: The appropriate dichlorophenyl ethanone and fluorobenzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.

  • Base-Catalyzed Condensation: An aqueous solution of a strong base (e.g., 40% KOH) is added dropwise to the mixture, which is stirred at room temperature.[8] The reaction progress is monitored, often over several hours.

  • Acidification and Precipitation: Upon completion, the reaction mixture is poured into crushed ice and acidified (e.g., with HCl) to precipitate the crude product.[9]

  • Purification: The solid product is filtered, washed, and purified, typically through recrystallization from a solvent like ethanol, to yield the final derivative.[11]

The core ethanone intermediates themselves can be prepared via various established methods, including those described in patent literature involving organometallic reagents.[12][13][14]

Structural Characterization

Confirmation of the synthesized structures is critical. Standard analytical techniques are employed to ensure the identity and purity of the final compounds, including:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ethanone.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the substitution patterns on the aromatic rings.[15]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Evaluation of Potential Biological Activities

The true value of these novel derivatives is determined by their biological function. The following sections detail the rationale and protocols for assessing their most promising therapeutic applications.

Anticancer and Cytotoxic Activity

Rationale: Chalcones and related α,β-unsaturated ketones have demonstrated significant anticancer activity, often by inducing apoptosis or arresting the cell cycle.[11][16] The mechanism can involve the inhibition of key cellular targets like tubulin, disrupting microtubule dynamics essential for cell division.[16] The halogenated derivatives are hypothesized to exhibit enhanced potency and selectivity against cancer cell lines.

Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is the gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[18]

Experimental Protocol: MTT Assay for Cell Viability [19][20]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17][19]

  • Compound Treatment: Prepare serial dilutions of the dichlorophenyl fluorophenyl ethanone derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic drug).[17]

  • Incubation: Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C.[19]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[19]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[17] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Hypothetical Cytotoxicity Data

Compound IDTarget Cell LineExposure Time (h)IC₅₀ (µM)
DFP-1A549 (Lung)489.5
DFP-1HCT116 (Colon)4812.1
DFP-2A549 (Lung)485.2
DFP-2HCT116 (Colon)487.8
DoxorubicinA549 (Lung)480.8

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Analysis A Seed Cancer Cells in 96-Well Plate B Incubate 24h for Attachment A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72 Hours C->D E Add MTT Reagent to Each Well D->E F Incubate 2-4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial and Antifungal Activity

Rationale: The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[6][7] Chalcones and their derivatives have shown considerable activity against a range of bacteria and fungi.[1][2] The presence of electron-withdrawing groups like chlorine on the phenyl rings is often associated with enhanced antimicrobial potency.[1]

Primary Assay: Minimum Inhibitory Concentration (MIC) Assay The MIC assay is the gold standard in microbiology for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[21]

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final inoculum concentration of approximately 5×10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The typical volume per well is 50-100 µL.[22]

  • Inoculation: Add a defined volume of the standardized bacterial or fungal suspension to each well, bringing the final volume to 100-200 µL. Leave wells for sterility control (broth only) and growth control (broth + inoculum, no compound).[23]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22] This can be determined visually or by measuring optical density (OD) with a plate reader.

Data Presentation: Hypothetical MIC Data

Compound IDS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
DFP-131.262.515.6
DFP-215.631.27.81
Ampicillin0.54N/A
FluconazoleN/AN/A2

Visualization: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate (37°C, 18-24h) C->D E Observe Turbidity (Visual or OD Reading) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Rationale: Chronic inflammation is implicated in numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists as two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation).[24][25] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[25] Chalcones and related structures have been reported as potential COX inhibitors.[2]

Primary Assay: In Vitro COX-2 Inhibition Assay This type of assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme directly. Typically, a commercially available enzyme immunoassay (EIA) kit is used, which quantifies the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX enzymes.[24][26]

Experimental Protocol: COX-2 Inhibition (General Principle) [26][27]

  • Enzyme Preparation: Purified recombinant human or ovine COX-2 enzyme is used.

  • Reaction Mixture: In a microplate well, the enzyme is pre-incubated with the test compound (at various concentrations) or a control vehicle.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Incubation: The mixture is incubated for a short period to allow for the enzymatic conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is then converted to PGE₂.

  • Quantification: The reaction is stopped, and the amount of PGE₂ produced is quantified using a competitive EIA. In this format, a fixed amount of PGE₂ tracer competes with the PGE₂ from the sample for a limited number of binding sites on a specific antibody.

  • Data Analysis: The colorimetric signal is inversely proportional to the amount of PGE₂ produced. The inhibitory activity of the test compound is calculated, and an IC₅₀ value is determined. A parallel assay is often run for COX-1 to determine selectivity.

Data Presentation: Hypothetical COX Inhibition Data

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
DFP-115.81.213.2
DFP-2>1000.65>153
Celecoxib>1500.30>500
Diclofenac0.90.81.1

Visualization: COX Pathway and Inhibition

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflam Inflammation, Pain, Fever PGs->Inflam Inhibitor Dichlorophenyl Fluorophenyl Ethanone (Selective COX-2 Inhibitor) Inhibitor->COX

Caption: Simplified COX pathway and the site of action for a selective COX-2 inhibitor.

Conclusion and Future Directions

Dichlorophenyl fluorophenyl ethanone derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their halogenated structure provides a strong foundation for potent anticancer, antimicrobial, and anti-inflammatory activities. The protocols outlined in this guide provide a robust framework for the initial screening and validation of these properties.

Future research should focus on:

  • Mechanism of Action Studies: For active compounds, elucidating the precise molecular targets and signaling pathways is crucial.

  • Structure-Activity Relationship (SAR): Synthesizing and testing a broader library of analogues will help refine the structural requirements for optimal activity and selectivity.[7]

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro screens must be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically applying the methodologies described herein, the scientific community can effectively unlock the therapeutic potential of this important class of molecules.

References

Mechanism of action for substituted acetophenones in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action for Substituted Acetophenones in Biological Systems

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted acetophenones, a versatile class of aromatic ketones, are ubiquitous in nature and serve as pivotal scaffolds in synthetic chemistry.[1][2] Their inherent chemical reactivity and the amenability of the aromatic ring to a wide range of substitutions have established them as privileged structures in medicinal chemistry and drug development.[3] This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action through which these compounds exert their biological effects. We will delve into their roles as potent enzyme inhibitors and receptor modulators, and touch upon other significant biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of foundational principles, field-proven experimental insights, and detailed methodologies to facilitate further investigation and application of this important chemical class.

Introduction: The Chemical Versatility and Biological Significance of Acetophenones

Acetophenone, the simplest aromatic ketone, consists of an acetyl group attached to a benzene ring.[1] Its derivatives, substituted acetophenones, are compounds where one or more hydrogen atoms on the phenyl ring have been replaced by various functional groups.[4] This structural modification is key to their diverse biological activities, as alterations in steric and electronic properties allow for fine-tuning of their interactions with biological targets.[5]

These compounds are not merely laboratory creations; they are widespread in the natural world, found in over 24 plant families and various fungi, where they often play roles in defense mechanisms.[6] Their applications are extensive, ranging from being precursors in the synthesis of pharmaceuticals and heterocyclic compounds to their use as fragrance ingredients and industrial solvents.[1][2][7] In the pharmaceutical realm, the acetophenone moiety is a cornerstone for numerous drugs, including the antidepressant bupropion, the antifungal oxiconazole, and the hypnotic-sedative agent zolpidem.[1][7] The broad spectrum of reported pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties—underscores their importance as lead structures in drug discovery.[3][6]

Primary Mechanism: Enzyme Inhibition

One of the most well-documented mechanisms of action for substituted acetophenones is the inhibition of enzyme activity. Their ability to interact with the active or allosteric sites of various enzymes makes them a rich source of potential therapeutic agents for a multitude of diseases.

Key Enzyme Targets and Structure-Activity Relationships

Substituted acetophenones have been shown to be effective inhibitors of several critical metabolic and signaling enzymes. The nature and position of the substituent on the phenyl ring are crucial in determining both the potency and selectivity of inhibition.

  • Monoamine Oxidase (MAO): MAO enzymes are crucial in the metabolism of neurotransmitters. Certain acetophenone derivatives have been identified as potent and selective inhibitors of MAO-B, with IC50 values in the nanomolar range, making them promising candidates for treating neurodegenerative diseases like Parkinson's.[8][9] Structure-activity relationship (SAR) studies indicate that substituents at the C3 and C4 positions, particularly halogen-substituted benzyloxy groups, are favorable for high-affinity MAO-B inhibition.[8]

  • Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) is a key target in the management of Alzheimer's disease. Acetophenone derivatives with alkylamine side chains have been designed to act as dual-binding AChE inhibitors, interacting with both the catalytic and peripheral sites of the enzyme, with some compounds showing IC50 values in the sub-micromolar range.[10] Other studies have identified acetophenone derivatives as effective inhibitors of AChE with Ki values ranging from 71.34 ± 11.25 to 143.75 ± 31.27 µM.[11]

  • α-Glucosidase: As a target for type 2 diabetes, α-glucosidase inhibition can control postprandial hyperglycemia. Benzonate derivatives of acetophenone have been synthesized and shown to be potent, mixed-type inhibitors of α-glucosidase.[12] The binding of these inhibitors can induce conformational changes in the enzyme, leading to reduced activity.[12]

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Acetophenone derivatives have demonstrated inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I/II), with Ki values in the micromolar range.[11][13]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is essential for the survival of Mycobacterium tuberculosis. Novel acetophenone-1,2,3-triazole compounds have been developed as potent InhA inhibitors, with some showing IC50 values in the low nanomolar range (as low as 0.002 µM), far exceeding the activity of standard drugs like Rifampicin.[14]

Quantitative Data on Enzyme Inhibition

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the inhibitory activities of representative substituted acetophenones against various enzyme targets.

Enzyme TargetAcetophenone Derivative ClassPotency (IC50 or Ki)Reference
Monoamine Oxidase B (MAO-B)Benzyloxy-substitutedIC50 = 11.7 nM[8]
Acetylcholinesterase (AChE)Alkylamine side chainsIC50 = 0.13 µM[10]
Acetylcholinesterase (AChE)General derivativesKi = 71.34 - 143.75 µM[11]
α-GlucosidaseGeneral derivativesKi = 167.98 - 304.36 µM[11]
Carbonic Anhydrase I (hCA I)General derivativesKi = 555.76 - 1043.66 µM[11]
Carbonic Anhydrase II (hCA II)General derivativesKi = 598.63 - 945.76 µM[11]
Enoyl-Acyl Carrier Protein Reductase (InhA)1,2,3-Triazole containingIC50 = 0.002 µM[14]
Visualizing Inhibition Mechanisms

Understanding the mode of inhibition is critical for drug development. Inhibitors can interact with an enzyme in several ways, as depicted in the diagram below. This choice is causal; a competitive inhibitor, for instance, is often structurally similar to the substrate, a design principle used to achieve target specificity.[15]

InhibitionTypes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E->EI + I ES_comp Enzyme-Substrate Complex (ES) E->ES_comp + S I_comp Inhibitor (I) S_comp Substrate (S) ES_comp->E + P P_comp Product (P) E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc + I ES_nc->E_nc + P ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc + I P_nc Product (P) I_nc Inhibitor (I) EI_nc->ESI_nc + S E_uc Enzyme (E) ES_uc Enzyme-Substrate Complex (ES) E_uc->ES_uc + S ES_uc->E_uc + P ESI_uc Enzyme-Substrate-Inhibitor Complex (ESI) ES_uc->ESI_uc + I P_uc Product (P) I_uc Inhibitor (I)

Caption: Modes of reversible enzyme inhibition.

Experimental Protocol: General Enzyme Inhibition Assay

A self-validating system is crucial for trustworthy results. This protocol incorporates controls to ensure that observed inhibition is due to the compound's specific action on the enzyme and not an artifact.

Objective: To determine the IC50 value of a substituted acetophenone derivative against a target enzyme.

Pillars of Trustworthiness:

  • Positive Control: A known inhibitor of the enzyme to validate assay performance.

  • Negative Control: A vehicle (e.g., DMSO) to measure baseline enzyme activity.

  • No-Enzyme Control: To check for non-enzymatic substrate degradation.

  • No-Substrate Control: To check for interfering signals from the compound or enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test acetophenone derivative (inhibitor)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Required cofactors (e.g., NAD+, Mg2+)[16]

  • Microplate reader (e.g., spectrophotometer or fluorometer)

  • 96- or 384-well plates[16]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a serial dilution of the test compound in the assay buffer. This is a critical step to determine a dose-response curve.

    • Prepare the enzyme solution at a working concentration in cold assay buffer. The concentration should be chosen to yield a linear reaction rate over the desired time course.[16]

    • Prepare the substrate solution in assay buffer. The concentration is often set at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[17]

  • Assay Procedure:

    • To the wells of a microplate, add a small volume of each concentration of the serially diluted test compound. Include wells for positive and negative controls.

    • Add the enzyme solution to all wells except the no-enzyme control.

    • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature.[16] This step allows the inhibitor to bind to the enzyme before the reaction starts, which is especially important for time-dependent inhibitors.[17]

    • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.[16]

    • Monitoring: Immediately place the plate in a microplate reader and monitor the formation of product (or depletion of substrate) over time by measuring changes in absorbance or fluorescence at regular intervals.[16]

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the progress curve.

    • Normalize the rates relative to the negative control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response equation (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[18]

Secondary Mechanism: Receptor Binding and Modulation

While enzyme inhibition is a dominant mechanism, substituted acetophenones can also interact directly with cellular receptors, acting as agonists or antagonists to modulate signaling pathways.

Receptor Interaction and Signaling

G-protein coupled receptors (GPCRs) are a major class of drug targets, and identifying compounds that bind to them is a key focus of drug discovery.[19] The interaction of a ligand with a receptor is quantified by its binding affinity (Kd or Ki). While specific, high-affinity acetophenone receptor ligands are less broadly documented than enzyme inhibitors, the principles of receptor binding are universal and applicable. For example, N-substituted phenylalkylamines, which can be derived from acetophenones, have been shown to bind with high affinity to σ1 receptors.[20]

The process of discovering and characterizing these interactions relies on robust binding assays, which are designed to measure the direct interaction between a compound and its receptor target.

ReceptorBindingWorkflow cluster_assay Assay Components start Start: Identify Target Receptor & Radiolabeled Ligand prep Prepare Receptor Source (e.g., Cell Membranes) start->prep assay Perform Competitive Binding Assay prep->assay sep Separate Bound from Free Ligand (Filtration or SPA) assay->sep Receptor Receptor count Quantify Bound Radioactivity (Scintillation Counting) sep->count analysis Data Analysis: Calculate Ki / IC50 count->analysis end End: Determine Compound Binding Affinity analysis->end Radioligand Radioligand TestCompound Test Compound (Acetophenone Derivative)

Caption: Workflow for a radioligand receptor binding assay.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a substituted acetophenone for a target receptor using a competitive binding format.

Pillars of Trustworthiness:

  • Total Binding: Measured in the absence of any competitor.

  • Non-Specific Binding (NSB): Measured in the presence of a saturating concentration of an unlabeled known ligand to define the background. Specific binding is calculated as Total Binding - NSB.[21]

  • Assay Validation: Ensure less than 10% of the added radioligand is bound to avoid ligand depletion effects.[21]

Materials:

  • Receptor source (e.g., purified cell membranes expressing the target receptor).

  • A high-affinity radiolabeled ligand specific for the receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Unlabeled test acetophenone derivative.

  • Binding buffer.

  • Filtration apparatus with glass fiber filters (e.g., MultiScreen HTS plates) or Scintillation Proximity Assay (SPA) beads.[21][22]

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compound over a wide concentration range.

    • Prepare the radiolabeled ligand in binding buffer at a concentration at or below its dissociation constant (Kd). This maximizes assay sensitivity.[21]

    • Prepare the receptor membranes at a concentration optimized to give a robust signal-to-noise ratio.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Include wells for determining total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + saturating concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Filtration Method: Rapidly harvest the contents of each well onto a glass fiber filter plate using a vacuum manifold. The filters trap the membranes with the bound radioligand.[22] Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • SPA Method: If using SPA beads, the beads are coated with a material that binds the membranes. When the radioligand binds to the receptor, it is brought into close enough proximity to the scintillant in the bead to produce a light signal, which is then measured.[21]

  • Quantification:

    • For the filtration method, add liquid scintillation cocktail to the dried filters and count the radioactivity in a scintillation counter.

    • For the SPA method, count the plate directly in a microplate scintillation counter.[21]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Other Biological Activities and Mechanisms

Beyond direct interaction with enzymes and receptors, substituted acetophenones exhibit a range of other biological effects.

  • Antimicrobial and Antifungal Activity: Many acetophenone derivatives show significant activity against various bacterial and fungal pathogens.[5][23] For instance, certain derivatives are effective against phytopathogenic fungi like Colletotrichum and Botrytis, with some showing greater potency than commercial fungicides.[23] Semicarbazones derived from substituted acetophenones have also demonstrated broad-spectrum antibacterial and antifungal properties. The mechanism is often proposed to involve disruption of cell membrane integrity or inhibition of essential cellular processes.

  • Anticancer Activity: Natural and synthetic acetophenones have been investigated for their cytotoxic effects on cancer cell lines.[6] For example, eupatofortunone, an acetophenone derivative, was found to suppress the proliferation of MCF-7 and A549 cancer cells.[6] Paeonol, another natural acetophenone, exhibits anticancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of multiple signaling pathways.[6] Chalcones, which are synthesized from acetophenones, are well-known for their anticancer properties, often inducing apoptosis and autophagy in cancer cells.[3][24]

Conclusion and Future Perspectives

Substituted acetophenones represent a remarkably versatile and biologically significant class of molecules. Their mechanisms of action are diverse, with enzyme inhibition being the most extensively characterized pathway. The ability to systematically modify their structure allows for the optimization of potency and selectivity against specific targets, from enzymes involved in neurodegeneration to those essential for microbial survival.

The future of research in this area lies in the continued exploration of their vast chemical space. The integration of computational methods, such as molecular docking, with traditional screening can accelerate the discovery of novel derivatives with enhanced activity.[8][11] Furthermore, elucidating the mechanisms for their anticancer and antimicrobial effects will open new avenues for therapeutic development. As our understanding of complex biological systems grows, the potential for harnessing the power of the simple acetophenone scaffold to address pressing medical needs remains immense.

References

An In-Depth Technical Guide to the In Silico Modeling of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, in silico modeling has emerged as a cornerstone, enabling the rapid and cost-effective evaluation of small molecules as potential therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded framework for modeling the interactions of the novel compound 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone. We will navigate the essential stages of computational analysis, from initial ligand preparation and target identification to the complexities of molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[3] This document is structured to provide not just a procedural overview, but also the scientific rationale that underpins each methodological choice, ensuring a self-validating and robust computational workflow.

Introduction: The Rationale for In Silico First

The journey of a drug from concept to clinic is arduous and fraught with high attrition rates. A significant portion of failures can be attributed to suboptimal pharmacokinetic properties or unforeseen toxicity.[4][5] Early-stage in silico assessment allows researchers to de-risk and prioritize candidates with the highest probability of success, saving invaluable time and resources.[2][6] The subject of this guide, this compound, is a synthetic compound with structural motifs—dihalogenated phenyl rings—that are common in bioactive molecules, making it an intriguing candidate for computational investigation. This guide will serve as a detailed protocol for elucidating its potential biological interactions and drug-like properties.

Part 1: Ligand and Target Preparation - The Foundation of a Robust Model

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures for both the small molecule (ligand) and its biological target.[1]

Ligand Structure Acquisition and Preparation

The initial step involves obtaining an accurate three-dimensional representation of this compound.

Experimental Protocol: Ligand Preparation

  • 2D Structure to 3D Conversion :

    • The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound is first obtained or generated.

    • This string is then converted into a 3D structure using software such as Open Babel or ChemDraw. It is crucial at this stage to ensure correct atom hybridization and bond ordering.

  • Energy Minimization :

    • The newly generated 3D structure is not yet in a low-energy, stable conformation. An energy minimization procedure is applied using a force field (e.g., MMFF94 or UFF) to relax the structure and resolve any steric clashes.

  • Protonation State and Tautomerism :

    • The physiological pH (typically 7.4) must be considered to assign the correct protonation states to ionizable groups. While our target molecule is neutral, this is a critical step for many drug candidates.

  • File Format Conversion :

    • For compatibility with various docking and simulation software, the prepared ligand structure is saved in appropriate file formats, such as .mol2 or .pdbqt.

Target Identification and Acquisition

For a novel compound, the biological target may not be known. A combination of literature review for structurally similar compounds and computational prediction can be employed. For the purpose of this guide, we will hypothesize a relevant target class. Given the structural alerts present in the molecule, a plausible target could be a member of the kinase family, which are frequently implicated in oncology and inflammatory diseases.

Experimental Protocol: Target Selection and Preparation

  • Database Search :

    • The Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB) is the primary repository for macromolecular structures.[7] A search for a suitable kinase structure (e.g., a well-resolved crystal structure with a co-crystallized ligand) is performed. PDBsum can provide a useful, at-a-glance summary of PDB entries.[8][9][10][11]

  • Structure Cleaning :

    • Once a PDB file is downloaded, it must be "cleaned." This involves:

      • Removing water molecules that are not structurally conserved or involved in binding.

      • Deleting any existing co-crystallized ligands and other heteroatoms.

      • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

      • Assigning appropriate charges (e.g., Kollman charges).[12]

  • Defining the Binding Site :

    • The binding site, or "active site," is the region of the protein where the ligand is expected to bind. If a co-crystallized ligand was present, its location can be used to define the center of the binding pocket. Otherwise, computational pocket detection algorithms can be employed.

Part 2: Molecular Docking - Predicting the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Generation :

    • A "grid box" is defined around the active site of the prepared protein. This box specifies the search space for the docking algorithm.[12]

  • Running the Docking Simulation :

    • AutoDock Vina is a widely used and effective open-source docking program.[14] The prepared protein and ligand files, along with a configuration file specifying the grid box coordinates and other parameters (e.g., exhaustiveness), are provided as input to Vina.[15]

  • Analysis of Docking Poses :

    • Vina will generate a series of possible binding poses for the ligand, each with an associated binding affinity score (in kcal/mol).[13] The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization and Interaction Analysis :

    • The resulting protein-ligand complex is visualized using software like PyMOL or Chimera. A detailed analysis of the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues is performed.

Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Charges) run_vina Run AutoDock Vina (Calculate Poses & Scores) ligand_prep->run_vina protein_prep Protein Preparation (Clean PDB, Add Hydrogens) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen grid_gen->run_vina pose_analysis Pose Analysis (Rank by Binding Energy) run_vina->pose_analysis interaction_viz Interaction Visualization (Hydrogen Bonds, Hydrophobic) pose_analysis->interaction_viz

Caption: A streamlined workflow for molecular docking studies.

Part 3: Molecular Dynamics - Adding the Dimension of Time

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time. This provides crucial insights into the stability of the binding pose and the flexibility of the system.

Experimental Protocol: MD Simulation with GROMACS

GROMACS is a versatile and high-performance package for performing molecular dynamics simulations.[16][17]

  • System Setup :

    • The best-ranked docked complex from the previous step is used as the starting point.

    • The complex is placed in a simulation box and solvated with a chosen water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.[18]

  • Energy Minimization :

    • The entire system (protein-ligand-water-ions) is energy minimized to remove any steric clashes introduced during the setup.

  • Equilibration :

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the desired pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).[18]

  • Production MD Run :

    • Once equilibrated, the production simulation is run for a specified duration (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

    • Hydrogen Bond Analysis : To quantify the persistence of hydrogen bonds over time.

Workflow for Molecular Dynamics Simulation

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis start Start with Best Docked Pose solvate Solvation (Add Water) start->solvate ionize Ionization (Neutralize System) solvate->ionize minimize Energy Minimization ionize->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production trajectory Trajectory Analysis (RMSD, RMSF, H-Bonds) production->trajectory end Stability & Dynamics Insights trajectory->end

Caption: The sequential stages of a molecular dynamics simulation.

Part 4: ADMET Prediction - Assessing Drug-Likeness

A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it is toxic. ADMET prediction is a critical step to filter out compounds with poor pharmacokinetic profiles early in the discovery pipeline.[3][19][20]

Key Physicochemical Properties and Drug-Likeness Rules

Several empirical rules and calculated properties are used to predict a compound's "drug-likeness." The most famous of these is Lipinski's Rule of Five.[21][22][23][24]

  • Lipinski's Rule of Five : An orally active drug generally has:

    • No more than 5 hydrogen bond donors.[23]

    • No more than 10 hydrogen bond acceptors.[23]

    • A molecular mass less than 500 daltons.[23]

    • An octanol-water partition coefficient (logP) not greater than 5.[23]

In Silico ADMET Profiling

Web-based tools like SwissADME and pkCSM provide comprehensive platforms for predicting a wide range of ADMET properties.[4][5][25][26]

Experimental Protocol: ADMET Prediction

  • SMILES Input : The SMILES string of this compound is submitted to the SwissADME and pkCSM web servers.[25]

  • Property Calculation : The servers calculate a host of properties, including:

    • Physicochemical Properties : Molecular Weight, logP, Water Solubility.

    • Pharmacokinetics : GI absorption, BBB permeability, CYP450 enzyme inhibition.

    • Drug-Likeness : Lipinski's Rule violations, bioavailability score.

    • Medicinal Chemistry : Alerts for potentially problematic fragments (PAINS).

  • Data Consolidation and Analysis : The results are compiled into a summary table for easy interpretation.

Predicted ADMET Profile for this compound
PropertyPredicted ValueInterpretationSource
Physicochemical Properties
Molecular Weight283.13 g/mol Complies with Lipinski's rule (<500)SwissADME
logP (iLOGP)3.85Optimal lipophilicity (Complies with Lipinski's rule <5)SwissADME
Water SolubilityPoorly SolubleMay present formulation challengesSwissADME
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed orallySwissADME
BBB PermeantYesPotential for CNS activitySwissADME
CYP2D6 InhibitorYesPotential for drug-drug interactionsSwissADME
Drug-Likeness
Lipinski's Rule Violations0Good oral bioavailability predictedSwissADME
Bioavailability Score0.55Good probability of being orally bioavailableSwissADME
Toxicity
AMES ToxicityNon-toxicLow mutagenicity predictedpkCSM
HepatotoxicityYesPotential for liver toxicity; requires further investigationpkCSM

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. The computational data suggests that the compound possesses favorable drug-like properties, with no violations of Lipinski's Rule of Five and a high probability of oral absorption. Molecular docking and dynamics simulations can further elucidate its binding mechanism to a putative target, providing a strong foundation for lead optimization.

However, it is imperative to recognize that in silico models are predictive and not a substitute for experimental validation.[1] The predictions, particularly the potential for CYP enzyme inhibition and hepatotoxicity, must be investigated through in vitro assays. The insights gained from this computational pipeline serve to guide and prioritize these subsequent experimental studies, ultimately accelerating the path of drug discovery.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Physicochemical Characterization in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges. Among the most critical early assessments are the determination of a compound's solubility and stability. These intrinsic properties govern a molecule's behavior in various physiological and formulation environments, directly impacting its bioavailability, efficacy, and safety profile. This guide provides a comprehensive technical overview of the methodologies for evaluating the solubility and stability of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone , a synthetic ketone derivative with potential applications in medicinal chemistry. The principles and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to conduct robust and reliable physicochemical characterizations.

Understanding the Molecule: this compound

The subject of this guide is a halogenated ethanone derivative. Its structure, featuring two phenyl rings with chlorine and fluorine substituents, suggests a relatively non-polar and hydrophobic nature. These structural motifs are common in many biologically active compounds, and understanding their influence on solubility and stability is paramount. The ketone functional group can be susceptible to certain degradation pathways, which will be explored in the stability section of this guide.

Solubility Determination: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. This section outlines a systematic approach to characterizing the solubility of this compound in a range of common pharmaceutical solvents, reflecting the "like dissolves like" principle.[2][3][4]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[5][6][7] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.

  • Equilibration: Seal the vials and place them in a shaker incubating at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for accurate quantification.[8][9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV spectrophotometer at a wavelength determined by the compound's UV absorbance maximum.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH Q2(R1) guidelines.

Hypothetical Solubility Profile

The following table presents a hypothetical solubility profile for this compound, based on its predicted non-polar nature.

SolventPolarityPredicted Solubility (mg/mL) at 25°C
HexaneNon-polar> 50
TolueneNon-polar> 50
DichloromethanePolar aprotic> 50
Ethyl AcetatePolar aprotic~ 30
AcetonePolar aprotic~ 25
Isopropyl AlcoholPolar protic~ 10
EthanolPolar protic~ 5
MethanolPolar protic~ 2
WaterPolar protic< 0.01
Phosphate Buffered Saline (pH 7.4)Aqueous< 0.01

This data is illustrative and should be experimentally verified.

Visualization of the Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials with various solvents prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil sep1 Allow suspension to settle equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis Quantify concentration by HPLC-UV sep2->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Unveiling Degradation Pathways

Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is fundamental to ensuring its safety and efficacy.[11] Forced degradation, or stress testing, is employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[12][13][14] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for these studies.[12]

Experimental Protocol: Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[12]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Quenching: Neutralize the acidic and basic solutions after the specified time.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, comparing them to an unstressed control sample.

Hypothetical Stability Profile

The following table summarizes the hypothetical stability of this compound under various stress conditions.

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 60°C, 24h~ 15%2Significant degradation observed.
0.1 M NaOH, RT, 4h~ 20%1Rapid degradation.
3% H₂O₂, RT, 24h~ 8%1Moderate degradation.
Heat (80°C, 48h)< 2%0Compound is thermally stable.
Photostability~ 5%1Minor degradation upon light exposure.

This data is illustrative and should be experimentally verified.

Visualization of the Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for Forced Degradation Studies.

Conclusion: Integrating Physicochemical Data into Drug Development

The comprehensive evaluation of solubility and stability is a non-negotiable cornerstone of modern drug development. The hypothetical data presented for this compound suggests a compound with low aqueous solubility and susceptibility to hydrolytic and oxidative degradation. Such insights are invaluable for guiding subsequent formulation strategies, such as the use of solubility-enhancing excipients or the development of a protective dosage form. The stability-indicating analytical method developed through forced degradation studies is essential for quality control throughout the drug product's lifecycle. By adhering to rigorous, scientifically sound methodologies as outlined in this guide, researchers can build a robust data package that facilitates informed decision-making and accelerates the progression of promising new chemical entities toward clinical reality.

References

Review of literature on halogenated diaryl ketone synthesis and applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Applications of Halogenated Diaryl Ketones

This guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis and applications of halogenated diaryl ketones. Eschewing a rigid template, this document is structured to logically present the core synthetic strategies, from classical methods to modern catalytic systems, and to explore the significant roles these compounds play in medicinal chemistry and materials science. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the practical application of these methodologies.

The diaryl ketone motif, particularly the benzophenone scaffold, is a ubiquitous and privileged structure in organic chemistry.[1] The incorporation of halogen atoms onto one or both aromatic rings significantly modulates the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. This structural alteration enhances the binding affinity to biological targets and provides synthetic handles for further functionalization, making halogenated diaryl ketones invaluable intermediates in drug discovery and essential components in materials science.[2][3] Their applications range from being key building blocks for blockbuster drugs to serving as high-performance UV absorbers and photoinitiators.[2][4] This guide delves into the primary synthetic routes to access these versatile compounds and highlights their most impactful applications.

Synthetic Methodologies: A Comparative Analysis

The synthesis of halogenated diaryl ketones can be broadly categorized into classical electrophilic aromatic substitution methods and modern transition-metal-catalyzed cross-coupling reactions. The choice of method is dictated by factors such as substrate scope, functional group tolerance, cost, and scalability.

The Cornerstone: Friedel-Crafts Acylation

Developed in 1877 by Charles Friedel and James Mason Crafts, the Friedel-Crafts acylation remains a fundamental method for forming the aryl-carbonyl bond.[5] The reaction involves the electrophilic aromatic substitution of an arene with an acyl halide or anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[6][7]

Mechanism: The reaction proceeds through the generation of a key electrophile, the acylium ion. The Lewis acid catalyst complexes with the halogen of the acyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[5][8] This potent electrophile is then attacked by the π-electrons of the aromatic ring, forming a σ-complex (arenium ion).[6] Aromaticity is restored through deprotonation, yielding the final aryl ketone product and regenerating the catalyst.[7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & σ-Complex Formation cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Complex->Acylium AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Ar-H Acylium->Arene Electrophile Regen_AlCl3 AlCl₃ AlCl4->Regen_AlCl3 Sigma σ-Complex (Arenium Ion) Arene->Sigma + Acylium Ion Product Ar-CO-R (Aryl Ketone) Sigma->Product + AlCl₄⁻ Sigma->Product HCl HCl

Mechanism of Friedel-Crafts Acylation.

Advantages & Limitations: The primary advantages of Friedel-Crafts acylation are the low cost of reagents and the straightforward nature of the procedure for simple, electron-rich arenes.[9] However, the method suffers from significant drawbacks that limit its application in complex molecule synthesis.[10][11]

  • Harsh Conditions: The reaction requires stoichiometric amounts of strong, corrosive Lewis acids, leading to substantial waste generation.[11]

  • Limited Substrate Scope: It is generally ineffective for electron-deficient arenes (e.g., those bearing nitro or carbonyl groups) and can be problematic with arenes containing -OH or -NH₂ groups, which coordinate with the catalyst.[10]

  • Poor Regioselectivity: With substituted arenes, mixtures of ortho, meta, and para isomers are often formed, complicating purification.

Despite these limitations, "greener" methodologies using solid superacid catalysts or methanesulfonic anhydride aim to mitigate the environmental impact by avoiding metallic and halogenated waste.[12][13]

Oxidation of Diarylmethanes

An alternative route involves the oxidation of a pre-formed diarylmethane. This two-step approach (synthesis of diarylmethane followed by oxidation) can be advantageous when direct acylation is problematic. Classical methods often employ harsh oxidants like KMnO₄.[14] However, recent advances have focused on more environmentally benign protocols. A notable example is the direct C(sp³)–H oxidation of diarylmethanes using molecular oxygen (O₂) as the oxidant, promoted by a commercially available base like KN(SiMe₃)₂, providing a metal-free pathway to various diaryl ketones in excellent yields.[14][15] This method is mild and compatible with numerous functional groups.

Modern Marvels: Transition-Metal-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of diaryl ketones, offering mild conditions, exceptional functional group tolerance, and high regioselectivity.[9][16]

Suzuki-Miyaura Coupling: This reaction couples an arylboronic acid with an aryl halide.[17] For ketone synthesis, the coupling can be performed with acyl chlorides or other acyl sources.[18] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the arylboronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[17][19]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-CO-Ar² Transmetal->Product center start Ar¹-COX start->OxAdd boronic Ar²-B(OH)₂ + Base boronic->Transmetal

Generalized Catalytic Cycle for Ketone Synthesis via Suzuki-Miyaura Coupling.

Other Cross-Coupling Variants:

  • Fukuyama Coupling: Utilizes thioesters and organozinc reagents, offering a mild method that proceeds at ambient temperatures.[16]

  • Heck Reaction: Couples aryl or vinyl halides with alkenes, though less direct for ketone synthesis without subsequent steps.[20]

  • Carbonylative Couplings: These reactions incorporate carbon monoxide (CO) as the carbonyl source, coupling two aryl partners (e.g., an aryl halide and an organoboron or organobismuth reagent) to directly form the diaryl ketone.[21][22]

Comparative Data:

MethodKey AdvantagesKey DisadvantagesTypical Conditions
Friedel-Crafts Acylation Inexpensive reagents, simple for some substrates.[9]Harsh Lewis acids, limited functional group tolerance, poor regioselectivity.[9][11]AlCl₃, CS₂ or nitrobenzene, 0°C to reflux.
Oxidation of Diarylmethanes Good for substrates incompatible with FC; mild, metal-free options available.[14]Requires pre-synthesis of diarylmethane; may use harsh oxidants.[23]KN(SiMe₃)₂, O₂, DMSO, room temp.[14]
Suzuki-Miyaura Coupling Mild conditions, high functional group tolerance, excellent regioselectivity.[9]Requires pre-functionalized boronic acids; cost of palladium catalyst.[9]Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O).
Carbonylative Coupling High atom economy, direct formation from CO.[21]Requires handling of toxic CO gas; catalyst sensitivity.Pd catalyst, CO (1 atm), base, solvent.[22]

Experimental Protocols: A Practical Guide

Adherence to established and validated protocols is paramount for reproducibility and safety. The following methodologies represent robust procedures for the synthesis of halogenated diaryl ketones.

Protocol 1: Classical Synthesis of 4-Chlorobenzophenone via Friedel-Crafts Acylation

This protocol is adapted from a validated procedure in Organic Syntheses, ensuring high reliability.[24] It describes the reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, followed by hydrolysis.

Materials & Equipment:

  • Benzene (anhydrous)

  • Carbon tetrachloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Step-by-Step Methodology:

  • Setup: Assemble the 5 L flask with the stirrer, condenser, and dropping funnel. All glassware must be thoroughly dried.

  • Charging Reagents: Place anhydrous aluminum chloride (670 g, 5 moles) and anhydrous benzene (1 L, 11.2 moles) into the flask.

  • Addition: Cool the flask in an ice bath. Slowly add anhydrous carbon tetrachloride (325 mL, 3.37 moles) from the dropping funnel over 2-3 hours with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to come to room temperature. Then, heat the mixture on a water bath at 60-70°C for 3 hours, or until the evolution of hydrogen chloride gas ceases.

  • Hydrolysis: Cool the reaction mixture in an ice bath. Very cautiously add crushed ice (2 kg) in small portions, followed by a mixture of concentrated hydrochloric acid (200 mL) and water (800 mL) to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. The lower layer containing the product is separated. The aqueous layer is extracted twice with 100 mL portions of benzene. The combined organic layers are washed with dilute sodium hydroxide solution and then with water.

  • Purification: The solvent (benzene and excess carbon tetrachloride) is removed by distillation under ordinary pressure. The remaining benzophenone is then distilled under reduced pressure. The product, 4-chlorobenzophenone, will be present in the fractions. Further purification can be achieved by recrystallization.

Protocol 2: Modern Synthesis of a Halogenated Diaryl Ketone via Suzuki-Miyaura Coupling

This generalized protocol illustrates the synthesis of 4-methoxy-4'-bromobenzophenone.

Materials & Equipment:

  • 4-Bromobenzoyl chloride (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Toluene and Water (e.g., 5:1 mixture)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: In a Schlenk flask under an inert atmosphere of argon, combine 4-bromobenzoyl chloride, 4-methoxyphenylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene and water). The mixture should be thoroughly degassed with argon for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure halogenated diaryl ketone.

Applications in Research and Development

The unique properties of halogenated diaryl ketones make them indispensable in several high-value applications.

Medicinal Chemistry and Drug Development

The diaryl ketone scaffold is a cornerstone in medicinal chemistry, and halogenation is a key strategy for optimizing drug candidates.[1][25]

  • SGLT2 Inhibitors: Halogenated diaryl ketones are critical intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Dapagliflozin, a blockbuster drug for type 2 diabetes.[2] The halogen provides a reactive handle for subsequent coupling reactions to build the complex final molecule.

  • Anti-inflammatory Agents: Many benzophenone derivatives exhibit potent anti-inflammatory activity.[1] Compounds with chloro and methyl substituents have shown more potent activity than standard NSAIDs in some studies.[26]

  • Anticancer Agents: The benzophenone scaffold is a recognized antitumor parent nucleus.[25] Its derivatives have been synthesized and evaluated for antiproliferative properties against various cancer cell lines, with halogenated analogues often showing significant activity.[1]

  • Antiviral and Antimicrobial Agents: The structural motif is present in various synthetic compounds with antiviral and antimicrobial properties.[25]

Materials Science
  • UV Absorbers: Benzophenone compounds are among the most widely used UV absorbers.[4] They are incorporated into plastics, coatings, and cosmetics to prevent degradation from UV radiation by absorbing UV light and dissipating the energy harmlessly.

  • Photoinitiators: Diaryl ketones are used as photoinitiators in polymerization reactions, where they absorb light to generate radicals that initiate the polymerization of monomers like acrylates.[4]

G HDK Halogenated Diaryl Ketones MedChem Medicinal Chemistry HDK->MedChem MatSci Materials Science HDK->MatSci SGLT2 SGLT2 Inhibitors (e.g., Dapagliflozin) MedChem->SGLT2 AntiInflam Anti-inflammatory Agents MedChem->AntiInflam AntiCancer Anticancer Agents MedChem->AntiCancer UVAbsorber UV Absorbers MatSci->UVAbsorber Photoinitiator Photoinitiators MatSci->Photoinitiator

References

Predicted NMR and mass spectrometry of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted NMR and Mass Spectrometry of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Introduction

This compound is a halogenated aromatic ketone. Its structure, featuring a dichlorinated phenyl ring linked to a carbonyl group and a fluorinated phenyl ring via a methylene bridge, suggests its potential relevance in medicinal chemistry and materials science. Halogenated aromatic compounds are of significant interest in drug development due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, and mass spectrometric data for this compound, offering a valuable resource for its synthesis, identification, and characterization.

Molecular Structure

The structure of this compound is presented below. The numbering scheme used for the assignment of NMR signals is also indicated.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit signals in the aromatic and aliphatic regions. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the carbonyl group. The predictions are based on the analysis of structurally similar compounds, such as 2',4'-dichloroacetophenone and 4-fluorotoluene.[1][2]

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3'7.45 - 7.55dJ ≈ 2.0
H-5'7.30 - 7.40ddJ ≈ 8.5, 2.0
H-6'7.60 - 7.70dJ ≈ 8.5
H-8', H-12'7.15 - 7.25tJ ≈ 8.7
H-9', H-11'7.25 - 7.35ddJ ≈ 8.7, 5.4
-CH₂-4.30 - 4.40s-
Rationale for Predictions
  • Dichlorophenyl Protons (H-3', H-5', H-6'): The protons on the 2,4-dichlorophenyl ring are expected to be deshielded due to the electron-withdrawing nature of the two chlorine atoms and the carbonyl group.[3] The proton at the 6' position is anticipated to be the most deshielded due to its proximity to the carbonyl group. The predicted splitting patterns (doublet, doublet of doublets, and doublet) arise from ortho and meta couplings.

  • Fluorophenyl Protons (H-8', H-12', H-9', H-11'): The protons on the 4-fluorophenyl ring will exhibit chemical shifts influenced by the fluorine atom. The protons ortho to the fluorine (H-9', H-11') are expected to appear as a doublet of doublets due to coupling with the adjacent protons and the fluorine atom. The protons meta to the fluorine (H-8', H-12') are predicted to be a triplet.

  • Methylene Protons (-CH₂-): The methylene protons are adjacent to the carbonyl group and the 4-fluorophenyl ring, which will cause a significant downfield shift. A singlet is predicted for these protons as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the aromatic rings and the carbonyl group, with reference to data for 2,4'-dichloroacetophenone and 4-fluorotoluene.[4][5]

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C=O195 - 198
C-1'137 - 139
C-2'132 - 134
C-3'130 - 132
C-4'138 - 140
C-5'127 - 129
C-6'130 - 132
C-7'45 - 48
C-8'130 - 132 (d, J ≈ 8 Hz)
C-9'115 - 117 (d, J ≈ 21 Hz)
C-10'161 - 163 (d, J ≈ 245 Hz)
C-11'115 - 117 (d, J ≈ 21 Hz)
C-12'130 - 132 (d, J ≈ 8 Hz)
C-ipso (fluorophenyl)133 - 135 (d, J ≈ 3 Hz)
Rationale for Predictions
  • Carbonyl Carbon (C=O): The carbonyl carbon is expected to have a chemical shift in the typical range for ketones, around 195-198 ppm.

  • Dichlorophenyl Carbons (C-1' to C-6'): The carbons attached to the chlorine atoms (C-2' and C-4') will be significantly deshielded. The other aromatic carbons will have shifts influenced by the positions of the chlorine atoms and the carbonyl group.

  • Fluorophenyl Carbons (C-8' to C-12' and C-ipso): The carbon directly bonded to the fluorine atom (C-10') will show a large chemical shift and a large one-bond carbon-fluorine coupling constant. The other carbons in the fluorophenyl ring will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.

  • Methylene Carbon (C-7'): The methylene carbon, being adjacent to the carbonyl group and an aromatic ring, will be found in the range of 45-48 ppm.

Predicted Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several fragment ions resulting from the cleavage of specific bonds.

Molecular Ion and Isotopic Pattern

The molecular formula of the compound is C₁₄H₉Cl₂FO. The molecular weight can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

  • Molecular Weight (using ³⁵Cl): (14 * 12.011) + (9 * 1.008) + (2 * 35.453) + 18.998 + 15.999 = 282.1 g/mol

Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. The natural abundance of ³⁵Cl is approximately 75.8% and that of ³⁷Cl is approximately 24.2%.[6] This will result in three peaks for the molecular ion:

  • M+ (m/z 282): Containing two ³⁵Cl atoms.

  • M+2 (m/z 284): Containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4 (m/z 286): Containing two ³⁷Cl atoms.

The expected ratio of the intensities of these peaks will be approximately 9:6:1 .[7]

Predicted Fragmentation Pathway

The fragmentation of aromatic ketones is often initiated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[8][9] The following is a predicted fragmentation pathway for this compound.

M [C₁₄H₉Cl₂FO]⁺˙ m/z = 282, 284, 286 F1 [C₇H₄Cl₂O]⁺ m/z = 173, 175, 177 M->F1 α-cleavage F2 [C₇H₆F]⁺ m/z = 109 M->F2 α-cleavage F3 [C₆H₃Cl₂]⁺ m/z = 145, 147, 149 F1->F3 -CO

Caption: Predicted mass spectrometry fragmentation pathway.

Predicted Major Fragments
m/z (for ³⁵Cl)Ion StructureDescription
282, 284, 286[C₁₄H₉Cl₂FO]⁺˙Molecular ion
173, 175, 177[C₇H₄Cl₂CO]⁺2,4-Dichlorobenzoyl cation
109[C₇H₆F]⁺4-Fluorobenzyl cation
145, 147, 149[C₆H₃Cl₂]⁺Dichlorophenyl cation

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

References

Methodological & Application

Application Note &amp; Protocol: Friedel-Crafts Acylation for Diaryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation is a foundational and robust method in organic synthesis for the formation of carbon-carbon bonds, specifically for attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones.[1][2] Diaryl ketones, and specifically benzophenones, are crucial structural motifs found in numerous biologically active compounds, photoinitiators, and UV stabilizers.[1] Their versatile nature makes them valuable building blocks in the synthesis of complex molecules with a wide range of biological activities.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diaryl ketones using the Friedel-Crafts acylation method. It includes a detailed experimental protocol, an in-depth look at the reaction mechanism, and key quantitative data.

Core Principles & Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1] The reaction can be broken down into three primary steps:

  • Generation of the Electrophile: A strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the acylating agent (e.g., benzoyl chloride).[2] This interaction leads to the formation of a highly electrophilic and resonance-stabilized acylium ion.[1][4]

  • Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) acts as a nucleophile and attacks the acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base, typically the [AlCl₄]⁻ complex formed in the first step, deprotonates the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. This yields the final diaryl ketone product.[1][5]

A key advantage of the Friedel-Crafts acylation over the related alkylation is that the product ketone is less reactive than the starting aromatic compound, which prevents polysubstitution.[1] Furthermore, the acylium ion is stable and does not undergo rearrangements.[4]

Mechanistic Diagram

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization Acyl_Chloride R-CO-Cl Acylium_Ion R-C≡O⁺ + [AlCl₄]⁻ Acyl_Chloride->Acylium_Ion Reaction Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Catalyst Aromatic_Ring Ar-H Acylium_Ion->Aromatic_Ring Attack Sigma_Complex [Ar(H)-COR]⁺ Aromatic_Ring->Sigma_Complex Diaryl_Ketone Ar-CO-R Sigma_Complex->Diaryl_Ketone + [AlCl₄]⁻ Regenerated_Catalyst AlCl₃ + HCl Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation Check_Substrate Is the aromatic ring deactivated? Start->Check_Substrate Check_Conditions Are reaction conditions anhydrous? Check_Substrate->Check_Conditions No Solution1 Use activated substrate or harsher conditions Check_Substrate->Solution1 Yes Check_Catalyst Is catalyst amount stoichiometric? Check_Conditions->Check_Catalyst Yes Solution2 Dry all glassware and use anhydrous reagents/solvents Check_Conditions->Solution2 No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Solution3 Increase catalyst loading to >1 equivalent Check_Catalyst->Solution3 No Solution4 Optimize temperature based on literature or screening Check_Temp->Solution4 No End Improved Yield Check_Temp->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

References

Purification of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone by Recrystallization

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of the solid ketone, this compound, utilizing the fundamental and highly effective technique of recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering both a step-by-step methodology and the underlying scientific principles governing each stage of the process.

The Principle of Recrystallization: A Foundational Purification Technique

Recrystallization is a premier method for the purification of nonvolatile organic solids.[1] The technique is predicated on the principle that the solubility of a compound in a solvent generally increases with temperature.[2][3] In an ideal recrystallization scenario, an impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.[2][4] As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, which are present in smaller concentrations, ideally remain dissolved in the surrounding solution, known as the mother liquor.[4] The pure crystals are then isolated by filtration, washed, and dried.[1][5] The success of this technique hinges on the careful selection of a solvent or solvent system that exhibits a significant difference in solubility for the target compound at high and low temperatures, while either completely dissolving impurities at all temperatures or not dissolving them at all.[1][6]

Physicochemical Properties and Solvent Selection Rationale

A thorough understanding of the physicochemical properties of this compound is paramount for developing a robust recrystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Chemical Structure
alt text
Structure based on IUPAC name.
CAS Number 611220-24-7[7]
Molecular Formula C₁₄H₈Cl₂FOCalculated from structure.
Molecular Weight 282.12 g/mol Calculated from structure.
Appearance Likely a white to off-white solid.Inferred from similar aromatic ketones.
Melting Point Not readily available in public literature. To be determined experimentally.A sharp melting point range post-recrystallization is a key indicator of purity.[8]
Solubility Profile Expected to be soluble in many organic solvents.The aromatic rings and ketone functional group suggest solubility in solvents of intermediate polarity.
Strategic Solvent Selection

The choice of solvent is the most critical variable in recrystallization.[6] An ideal solvent should satisfy the following criteria:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble even in the hot solvent.[1][6] Insoluble impurities can be removed by hot filtration.

  • Chemical Inertness: The solvent must not react with the compound to be purified.[1][3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

Given the structure of this compound, which contains a ketone functional group, a rule of thumb suggests that solvents with similar functional groups, such as acetone, might be good solubilizers.[9] However, for recrystallization, we often seek a solvent in which the compound is less soluble at room temperature. A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, often provides the necessary fine-tuning of solubility.[9][10]

Table 2: Solvent Screening Protocol

Solvent to TestRationaleProcedureDesired Observation
Ethanol A common, effective solvent for many organic solids.[9]Place ~20 mg of the crude solid in a test tube. Add ethanol dropwise at room temperature. If it doesn't dissolve, heat the mixture.Insoluble or sparingly soluble at room temperature; completely soluble when hot.
Methanol Similar to ethanol but with a lower boiling point.Same as above.Same as above.
Isopropanol Another common alcohol for recrystallization.Same as above.Same as above.
Hexane/Ethyl Acetate A common mixed-solvent system. The compound is likely soluble in ethyl acetate and less soluble in hexane.[9]Dissolve the solid in a minimal amount of hot ethyl acetate. Add hot hexane dropwise until the solution becomes cloudy (the cloud point), then add a few drops of hot ethyl acetate to redissolve the precipitate.A clear solution is obtained at high temperature, and crystals form upon cooling.
Toluene A non-polar aromatic solvent that can be effective for aromatic compounds.[11]Same procedure as for ethanol.Insoluble or sparingly soluble at room temperature; completely soluble when hot.

Detailed Experimental Protocol

This protocol assumes that a suitable solvent (or solvent system) has been identified from the screening process described above.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Step-by-Step Purification Workflow
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip or stir bar. Heat the mixture to a gentle boil on a hot plate while stirring.[2] Continue to add small portions of the hot solvent until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of the purified product, as any excess solvent will retain some of the compound in solution even after cooling.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, solid byproducts), they must be removed from the hot solution. To prevent premature crystallization in the funnel, use a pre-heated stemless funnel and fluted filter paper.[13] Add a small excess of hot solvent to the solution before filtering to ensure the desired compound remains dissolved. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[10]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[12][14] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[15] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation by further decreasing the compound's solubility.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[8] Moisten the filter paper with a small amount of the cold recrystallization solvent before pouring the crystal slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent.[12][14] Causality: The solvent must be cold to minimize the redissolving of the purified crystals. This step removes any residual mother liquor containing dissolved impurities from the surface of the crystals.

  • Drying: Continue to draw air through the crystals in the Buchner funnel for several minutes to help dry them.[13] Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to air dry or place them in a drying oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the purification process.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Hot_Filt Hot Filtration (Optional) Hot_Solution->Hot_Filt If needed Cool Slow Cooling Hot_Solution->Cool If no filtration Insoluble_Imp Insoluble Impurities Hot_Filt->Insoluble_Imp Removed Hot_Filt->Cool Clear Filtrate Crystals_Liquor Crystals in Mother Liquor Cool->Crystals_Liquor Vac_Filt Vacuum Filtration Crystals_Liquor->Vac_Filt Mother_Liquor Mother Liquor (Soluble Impurities) Vac_Filt->Mother_Liquor Removed Pure_Wet Pure, Wet Crystals Vac_Filt->Pure_Wet Collected Wash Wash with Cold Solvent Wash->Pure_Wet Pure_Wet->Wash Dry Drying Pure_Wet->Dry Pure_Dry Pure, Dry Crystals Dry->Pure_Dry

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems.

Table 3: Troubleshooting Guide for Recrystallization

ProblemCommon Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.[16] 2. The solution is supersaturated.[12][16]1. Boil off some of the solvent to concentrate the solution and try cooling again.[16] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[12][16]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the compound is highly impure.[13][17]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[16][17] Consider using a different solvent with a lower boiling point.
Low recovery of the purified product. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The crystals were washed with solvent that was not cold enough.[12]1. Use the absolute minimum amount of hot solvent for dissolution. 2. Use an excess of hot solvent before filtering and then boil it off. Ensure the filtration apparatus is pre-heated.[13] 3. Always use ice-cold solvent for washing.
Colored impurities remain in the crystals. The colored compounds are co-crystallizing with the product.If the impurities are known to be adsorbed by activated carbon, add a small amount of decolorizing carbon to the hot solution before filtration.[1] Note: Do not add carbon to a boiling solution, as it can cause violent bumping.

Safety and Handling Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: While specific toxicity data is not widely available, similar halogenated aromatic ketones can be harmful if swallowed and may cause skin and eye irritation.[18][19] Avoid breathing dust.

  • Organic Solvents: Many organic solvents are flammable and should be heated using a steam bath or a heating mantle, not an open flame.[4] Avoid inhaling vapors.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any unused solvents, in appropriately labeled waste containers according to institutional guidelines.

References

Application Notes and Protocols for the Analytical Characterization of Halogenated Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Halogenated acetophenones are a pivotal class of compounds, serving as key intermediates and building blocks in the synthesis of a wide array of pharmaceuticals and specialty chemicals. Their precise chemical structure, purity, and impurity profiles are critical determinants of final product quality, efficacy, and safety. Consequently, robust and reliable analytical methodologies are paramount for their comprehensive characterization. This document provides a detailed guide to the principal analytical techniques employed for the qualitative and quantitative analysis of halogenated acetophenones, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section offers an in-depth explanation of the methodology, step-by-step protocols, and expert insights into data interpretation and potential challenges.

Introduction: The Significance of Halogenated Acetophenones

Halogenated acetophenones are acetophenone derivatives bearing one or more halogen substituents (F, Cl, Br, I) on the aromatic ring or the acetyl group. The nature, number, and position of these halogen atoms profoundly influence the molecule's reactivity, physicochemical properties, and biological activity. In the pharmaceutical industry, these compounds are frequently encountered as starting materials, intermediates, or impurities in drug manufacturing processes.[1][2] Therefore, their accurate identification and quantification are not merely procedural but a critical aspect of quality control and regulatory compliance.[3][4] This guide is designed to equip researchers and analysts with the necessary knowledge and protocols to confidently characterize these challenging molecules.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of halogenated acetophenones due to their typical volatility. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification.

Principle of GC-MS Analysis

In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the fragments.

Experimental Protocol for GC-MS Analysis

Objective: To separate and identify halogenated acetophenones in a sample mixture.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Fisher GC-MS)

  • Capillary Column: A nonpolar column such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[5]

Reagents and Materials:

  • High-purity solvents (e.g., acetone, dichloromethane) for sample dissolution.

  • Reference standards of the target halogenated acetophenones.

  • Microsyringes for sample injection.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., 1 mg/mL in acetone).

    • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

    • Filter the sample through a 0.45 µm syringe filter if particulates are present.

  • Instrumental Parameters:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 50:1 split ratio for more concentrated samples).

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Note: This program should be optimized based on the specific analytes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) or the spectrum of a known reference standard.

    • The fragmentation pattern is key to identification. For acetophenone, characteristic fragments include the molecular ion (M+), the benzoyl cation ([C₆H₅CO]⁺, m/z 105), and the phenyl cation ([C₆H₅]⁺, m/z 77).[6][7][8] For halogenated acetophenones, the isotopic pattern of chlorine and bromine can be particularly informative.

Data Interpretation and Causality

The choice of a nonpolar column like HP-5ms is based on the principle of "like dissolves like." The separation is primarily driven by the boiling points of the analytes. The temperature programming allows for the elution of compounds with a wide range of volatilities. The initial low temperature ensures good trapping and focusing of the analytes at the head of the column, leading to sharp peaks. The subsequent temperature ramp facilitates the elution of less volatile components.

Mass Spectral Fragmentation: The 70 eV electron ionization energy is sufficient to cause reproducible fragmentation of the molecules. The fragmentation of acetophenone typically involves alpha-cleavage, leading to the stable benzoyl cation (m/z 105) as the base peak.[6][8] For a chloroacetophenone, you would expect to see a molecular ion peak cluster (M+ and M+2) with an intensity ratio of approximately 3:1, characteristic of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful tool for confirming the presence of chlorine.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection (1 µL) Filtration->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MS_Spectrum Mass Spectrum Analysis TIC->MS_Spectrum Library_Search Library Comparison MS_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

Caption: Workflow for the GC-MS analysis of halogenated acetophenones.

High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Polarities

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds, including those that are non-volatile or thermally labile. For halogenated acetophenones, reversed-phase HPLC is the most common mode.

Principle of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. Separation is based on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar (hydrophobic) compounds interact more strongly with the stationary phase and are retained longer. The composition of the mobile phase is adjusted to control the elution of the analytes.

Experimental Protocol for HPLC Analysis

Objective: To separate and quantify halogenated acetophenones and their isomers.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • Reversed-phase column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice. For separating closely related isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column can provide alternative selectivity.[9]

Reagents and Materials:

  • HPLC-grade acetonitrile and/or methanol.

  • High-purity water (e.g., Milli-Q).

  • Buffers (e.g., phosphate buffer) and acids (e.g., phosphoric acid, formic acid) for pH control.

  • Reference standards of the target analytes.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the aqueous and organic mobile phase components. For example, Mobile Phase A: Water with 0.1% phosphoric acid; Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Degas the mobile phases using an inline degasser or by sonication.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the sample.

    • Prepare the sample solution at a similar concentration.

  • Instrumental Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient or isocratic elution can be used. A good starting point for a gradient is:

      • 0-20 min: 40% B to 90% B.

      • 20-25 min: Hold at 90% B.

      • 25-30 min: Return to 40% B and equilibrate.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or scan for the absorbance maximum of the specific analyte).[9]

  • Data Analysis:

    • Identify the peaks by comparing their retention times with those of the reference standards.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the analyte in the sample by interpolating its peak area on the calibration curve.

Method Validation and Trustworthiness

To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines.[3][4][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

HPLC Method Development Workflow

HPLC_Workflow Start Define Analytical Goal (Separation, Quantification) Col_Select Column Selection (C18, PFP, etc.) Start->Col_Select MP_Select Mobile Phase Selection (ACN/MeOH, pH) Col_Select->MP_Select Method_Opt Method Optimization (Gradient, Flow Rate) MP_Select->Method_Opt Validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) Method_Opt->Validation Analysis Routine Sample Analysis Validation->Analysis

Caption: A logical workflow for HPLC method development and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.

Principle of NMR Spectroscopy

NMR is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs radiation (its chemical shift) is highly dependent on its local electronic environment. The number of signals, their positions (chemical shifts), their splitting patterns (multiplicity), and their intensities (integrals) provide a wealth of structural information.

Protocol for ¹H and ¹³C NMR Analysis

Objective: To confirm the structure of a synthesized or isolated halogenated acetophenone.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance, JEOL ECZ) with a standard probe.

Reagents and Materials:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumental Parameters (¹H NMR):

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • Instrumental Parameters (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis and Interpretation:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to assign the signals to the carbon atoms.

Interpreting NMR Spectra of Halogenated Acetophenones

The presence of a halogen atom significantly influences the chemical shifts of nearby protons and carbons due to its electronegativity and anisotropic effects.

  • ¹H NMR:

    • The methyl protons of the acetyl group typically appear as a singlet around δ 2.5-2.7 ppm.[12]

    • The aromatic protons will show complex splitting patterns in the region of δ 7.0-8.0 ppm. The exact chemical shifts and multiplicities depend on the position and nature of the halogen substituent. For example, in 4-chloroacetophenone, the aromatic protons will appear as two doublets.[12]

  • ¹³C NMR:

    • The carbonyl carbon is typically found in the range of δ 195-200 ppm.[12]

    • The methyl carbon appears around δ 26-31 ppm.[12]

    • The aromatic carbons resonate between δ 125-140 ppm. The carbon directly attached to the halogen will show a characteristic chemical shift depending on the halogen (e.g., C-Cl around δ 130-140 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Chloroacetophenones in CDCl₃ [12][13]

Compound¹H NMR (Aromatic Protons)¹H NMR (CH₃)¹³C NMR (C=O)¹³C NMR (CH₃)
2-Chloroacetophenone7.3-7.7 (m)2.69 (s)~198.8~30.6
3-Chloroacetophenone7.4-7.9 (m)2.59 (s)196.626.5
4-Chloroacetophenone7.42 (d), 7.88 (d)2.60 (s)196.826.6

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

Principle of FTIR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can vibrate by stretching or bending. Each type of bond vibrates at a characteristic frequency. An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which shows the frequencies at which the molecule absorbs.

Protocol for FTIR Analysis

Objective: To identify the key functional groups in a halogenated acetophenone.

Instrumentation:

  • FTIR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Procedure:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample directly on the ATR crystal.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Characteristic IR Absorptions of Halogenated Acetophenones

The IR spectrum of a halogenated acetophenone will be dominated by several key absorptions:

  • C=O Stretch (Ketone): A strong, sharp peak typically in the range of 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-X Stretch (Carbon-Halogen): The position of this bond is highly dependent on the halogen.[14]

    • C-Cl: 600-800 cm⁻¹

    • C-F: 1000-1400 cm⁻¹

The presence of the halogen can subtly influence the position of the C=O stretch due to inductive effects.[15]

Conclusion: An Integrated Analytical Approach

A comprehensive characterization of halogenated acetophenones requires an integrated analytical approach. GC-MS and HPLC are indispensable for separation and quantification, particularly for impurity profiling. NMR spectroscopy provides definitive structural elucidation, while FTIR offers rapid functional group identification. The protocols and insights provided in this guide serve as a robust starting point for researchers, scientists, and drug development professionals. It is imperative to remember that all analytical methods used in a regulated environment must be properly validated to ensure the integrity and reliability of the data.[3][4]

References

Application Note & Protocol: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity Screening of Ethanone Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Screening of Ethanone Derivatives

Ethanone derivatives represent a promising class of synthetic compounds with a core structural motif that has demonstrated significant potential in anticancer research. Preliminary studies suggest that specific substitutions on the ethanone scaffold can lead to potent and selective cytotoxic effects against various cancer cell lines.[1] The initial step in evaluating the therapeutic potential of these novel chemical entities is a robust and reproducible in vitro cytotoxicity assay. This application note provides a detailed protocol for utilizing the Sulforhodamine B (SRB) assay, a reliable and cost-effective method for high-throughput screening of ethanone derivatives.[2][3]

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[3] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[2][4] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of viable cells.[2] Unlike metabolic-based assays like the MTT assay, the SRB assay is independent of cellular metabolic activity, which can be influenced by the test compounds, thus reducing the likelihood of compound interference.[5] This makes it a particularly suitable method for primary screening of novel chemical entities like ethanone derivatives.

This document will guide researchers, scientists, and drug development professionals through the principles of the SRB assay, a step-by-step experimental protocol, data analysis, and interpretation of results.

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is predicated on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed to a tissue culture plate.[6] The workflow involves fixing the cells with trichloroacetic acid (TCA), followed by staining with the SRB dye.[3] Unbound dye is washed away, and the protein-bound dye is then solubilized with a basic solution.[3][5] The absorbance of the solubilized dye is measured spectrophotometrically, and the intensity of the color is directly proportional to the number of cells, providing a quantitative measure of cytotoxicity.[4][6]

Experimental Workflow Diagram

SRB_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Compound_Prep 2. Compound Dilution (Ethanone Derivatives) Treatment 3. Cell Treatment (48-72h Incubation) Compound_Prep->Treatment Fixation 4. Cell Fixation (TCA) Treatment->Fixation Staining 5. SRB Staining Fixation->Staining Washing 6. Washing (Acetic Acid) Staining->Washing Solubilization 7. Dye Solubilization (Tris Base) Washing->Solubilization Read_Absorbance 8. Read Absorbance (510-565 nm) Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Detailed Protocol

This protocol is optimized for adherent cancer cell lines in a 96-well plate format.

Materials and Reagents
  • Cell Lines: Select appropriate cancer cell lines based on the research focus (e.g., breast, lung, colon cancer cell lines).[7][8] A non-cancerous cell line (e.g., fibroblasts) should be included to assess general cytotoxicity.[9]

  • Culture Medium: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Ethanone Derivatives: Stock solutions prepared in sterile Dimethyl Sulfoxide (DMSO).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Vehicle Control: DMSO.

  • Reagents for SRB Assay:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Trypsin-EDTA solution

    • Trichloroacetic acid (TCA), 10% (w/v) in water

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v) in water

    • Tris base solution, 10 mM, pH 10.5

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Hemocytometer or automated cell counter

    • 96-well flat-bottom tissue culture plates

    • Multichannel pipette

    • Microplate reader (spectrophotometer)

Step-by-Step Procedure

Part 1: Cell Seeding

  • Cell Culture: Maintain the selected cell lines in their logarithmic growth phase. Ensure cell viability is greater than 95% before starting the experiment.

  • Harvest and Count: Trypsinize the adherent cells, resuspend them in complete medium, and count the cells using a hemocytometer or an automated cell counter.[5]

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well, to be determined empirically for each cell line) in a 96-well plate with a final volume of 100 µL per well.[4][5]

    • Expert Tip: To mitigate the "edge effect" where wells on the perimeter of the plate are prone to evaporation, it is recommended to fill the outer wells with sterile PBS or medium and not use them for experimental samples.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[2]

Part 2: Compound Treatment

  • Prepare Dilutions: Prepare serial dilutions of the ethanone derivatives and the positive control (Doxorubicin) from their DMSO stock solutions in complete culture medium.

    • Causality: The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2][11]

  • Treatment: After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, positive control, or vehicle control (medium with 0.5% DMSO).

  • Plate Layout: Include the following controls on each plate:

    • Untreated Cells (Negative Control): Cells treated with vehicle control.

    • Medium Only (Blank Control): Wells with culture medium only to serve as a background control.

    • Positive Control: Cells treated with a known cytotoxic agent.

  • Incubation: Incubate the plate for the desired exposure period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[12]

Part 3: SRB Assay

  • Cell Fixation:

    • Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture supernatant.

    • Incubate the plate for 1 hour at 4°C.[5]

  • Washing:

    • Carefully remove the supernatant and wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA and unbound dye.[3]

    • After the final wash, remove as much of the wash solution as possible and allow the plate to air dry completely. The plate can be stored at room temperature for an extended period if needed.[5]

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[3]

  • Washing:

    • Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye.[5]

  • Drying: Remove the wash solution and allow the plate to air dry.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.[2]

  • Absorbance Measurement:

    • Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[3][5]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average OD of the blank control wells (medium only) from the OD of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

    % Viability = (Mean OD of treated cells / Mean OD of untreated cells) x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is a key indicator of a compound's potency.[13]

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism, or an Excel add-in).[2][14] The IC50 value can then be interpolated from this curve.[14]

Data Presentation Table
Ethanone DerivativeConcentration (µM)Mean OD (565 nm)% Viability
Control (Untreated) 01.250100%
Compound X 0.11.18895.0%
10.93875.0%
100.62550.0%
1000.12510.0%
Doxorubicin 0.011.00080.0%
0.10.62550.0%
10.0635.0%

From the sample data above, the IC50 of Compound X is 10 µM, and for Doxorubicin, it is 0.1 µM.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors.[11]Ensure a homogenous cell suspension during seeding. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[10]
Low Absorbance Readings Too few cells seeded, insufficient incubation time.[11]Perform a cell titration experiment to determine the optimal seeding density. Ensure adequate incubation time for cell growth and treatment.
High Background Signal Microbial contamination, interference from phenol red in the medium.[10][11]Visually inspect plates for contamination. Consider using a phenol red-free medium for the assay.[11]
Compound Precipitation Poor solubility of ethanone derivatives in the culture medium.Check the solubility limit of the compound. Ensure the final DMSO concentration is kept low.[11]

Conclusion and Future Directions

The Sulforhodamine B assay provides a robust, sensitive, and reproducible method for the in vitro cytotoxicity screening of novel ethanone derivatives against cancer cell lines.[2][4] The protocol detailed in this application note serves as a comprehensive guide for researchers to obtain reliable and consistent data. Accurate determination of IC50 values is crucial for the initial characterization of these compounds and for prioritizing lead candidates for further preclinical development.

Following the initial cytotoxicity screening, promising ethanone derivatives should be subjected to further investigation to elucidate their mechanism of action. This may include assays to study their effects on cell cycle progression, apoptosis induction, and specific molecular targets. Ultimately, the goal is to identify novel ethanone derivatives with potent and selective anticancer activity for further development as therapeutic agents.

References

Experimental setup for studying the enzyme inhibition of substituted acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Setup for Studying Enzyme Inhibition by Substituted Acetophenones

Abstract

Substituted acetophenones represent a versatile class of chemical compounds that have garnered significant interest in drug discovery due to their potential as enzyme inhibitors. Their diverse biological activities are often linked to their ability to modulate the function of key enzymes involved in various disease pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework to screen, characterize, and analyze the enzyme inhibitory properties of substituted acetophenones. We delve into the core principles of enzyme kinetics, provide detailed step-by-step protocols for relevant enzyme assays, and offer insights into data analysis and interpretation.

Introduction to Enzyme Inhibition for Drug Discovery

Enzyme inhibition is a cornerstone of modern pharmacology. By selectively blocking the activity of enzymes that are critical for disease progression, inhibitors can serve as powerful therapeutic agents.[1] The process of identifying and characterizing these inhibitors requires a systematic and rigorous experimental approach.

Substituted acetophenones are aromatic ketones that can be readily synthesized and modified, making them an attractive scaffold for developing novel enzyme inhibitors. Studies have demonstrated their efficacy against a range of important enzyme targets, including acetylcholinesterase (AChE), tyrosinase, and monoamine oxidases (MAO), which are implicated in neurodegenerative diseases, pigmentation disorders, and depression, respectively.[2][3][4]

This guide offers a self-validating system for investigating these interactions, from initial screening to detailed kinetic analysis, ensuring that the generated data is both accurate and reproducible.

Foundational Principles of Enzyme Kinetics and Inhibition

A solid understanding of enzyme kinetics is essential to correctly interpret inhibition data. The interaction between an enzyme (E), its substrate (S), and an inhibitor (I) can be quantified to reveal the inhibitor's potency and its mechanism of action.

  • Key Kinetic Parameters:

    • Michaelis-Menten Constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the enzyme's affinity for its substrate.[5]

    • Maximum Velocity (Vₘₐₓ): The maximum rate of the enzyme-catalyzed reaction when the enzyme is saturated with the substrate.[5]

    • Half-Maximal Inhibitory Concentration (IC₅₀): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6][7] It is a common measure of inhibitor potency but is dependent on experimental conditions, particularly substrate concentration.[8]

    • Inhibition Constant (Kᵢ): The dissociation constant for the enzyme-inhibitor complex. It is an intrinsic measure of inhibitor affinity and is independent of substrate concentration. A lower Kᵢ value indicates a more potent inhibitor.

  • Types of Reversible Inhibition: The mechanism by which an inhibitor interacts with an enzyme can be elucidated by studying the reaction kinetics at various substrate and inhibitor concentrations. Lineweaver-Burk plots, which linearize the Michaelis-Menten equation, are a valuable tool for visualizing and distinguishing these mechanisms.[9][10]

    • Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ.

    • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, affecting its catalytic efficiency but not substrate binding. This decreases Vₘₐₓ without changing Kₘ.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vₘₐₓ and Kₘ.

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Kₘ and Vₘₐₓ.

Experimental Design and General Setup

A well-designed experiment is crucial for obtaining reliable data. This involves careful selection of reagents, preparation of solutions, and adherence to optimized assay conditions.

Essential Materials and Reagents

The following materials are generally required for performing enzyme inhibition assays in a microplate format:[11]

  • Purified enzyme of interest (e.g., Acetylcholinesterase, Tyrosinase)

  • Specific enzyme substrate

  • Substituted acetophenone inhibitor compounds to be tested

  • A known inhibitor to serve as a positive control

  • Appropriate buffer solution (e.g., phosphate buffer)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Spectrophotometric microplate reader

  • Clear, flat-bottom 96-well microplates

  • Calibrated single and multi-channel pipettes

Preparation of Working Solutions

Accuracy in solution preparation is paramount for reproducibility.

  • Buffer Solution: Prepare a buffer at the optimal pH for the target enzyme's activity.[12] Deviations can significantly reduce the reaction rate.

  • Enzyme Solution: Reconstitute the purified enzyme in a cold buffer solution and keep it on ice to maintain stability. Avoid repeated freeze-thaw cycles, as this can lead to denaturation and loss of activity.[12][13]

  • Substrate Solution: Prepare the substrate solution fresh just before use, as many substrates are prone to degradation or auto-oxidation.[14]

  • Inhibitor Stock Solutions: Dissolve the substituted acetophenone derivatives and the positive control inhibitor in DMSO to create concentrated stock solutions (e.g., 10-20 mM).[14] Subsequently, create serial dilutions to achieve the desired final assay concentrations. The final DMSO concentration in the reaction mixture should typically be kept below 1-2% to prevent interference with enzyme activity.[14][15]

Detailed Assay Protocols

Here we provide step-by-step protocols for two common enzymes that are known targets for acetophenone derivatives. The assays are designed for a 96-well plate format, which is suitable for screening multiple compounds and concentrations.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine.[16][17] This product then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, which can be measured spectrophotometrically at ~412 nm.[11][16]

Reagents:

  • AChE enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • DTNB solution

  • Phosphate buffer (pH 8.0)

  • Substituted acetophenone inhibitors and a positive control (e.g., Donepezil)

Step-by-Step Procedure:

  • Plate Setup: Add the following to the wells of a 96-well plate:

    • Blank: 180 µL Buffer + 20 µL DTNB

    • Control (100% Activity): 140 µL Buffer + 20 µL DTNB + 20 µL AChE

    • Test Wells: 120 µL Buffer + 20 µL DTNB + 20 µL Inhibitor solution + 20 µL AChE

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes. This allows the inhibitors to bind to the enzyme.[11]

  • Reaction Initiation: Add 20 µL of ATCI substrate solution to all wells to start the reaction. The final volume should be 200 µL.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

Protocol 2: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to the colored product dopachrome by tyrosinase.[14] The formation of dopachrome is monitored by measuring the increase in absorbance at ~475 nm.[4][14]

Reagents:

  • Mushroom Tyrosinase enzyme solution

  • L-DOPA substrate solution

  • Sodium phosphate buffer (pH 6.8)

  • Substituted acetophenone inhibitors and a positive control (e.g., Kojic acid)[14]

Step-by-Step Procedure:

  • Plate Setup: Add the following to the wells of a 96-well plate:

    • Blank: 160 µL Buffer + 20 µL Inhibitor solution (or vehicle)

    • Control (100% Activity): 140 µL Buffer + 20 µL Vehicle (e.g., DMSO in buffer) + 20 µL Tyrosinase

    • Test Wells: 140 µL Buffer + 20 µL Inhibitor solution + 20 µL Tyrosinase

  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 10 minutes.[4]

  • Reaction Initiation: Add 20 µL of L-DOPA solution to all wells. The final volume should be 200 µL.

  • Incubation: Incubate the plate at 25°C for 20 minutes.

  • Measurement: Measure the final absorbance of each well at 475 nm using a microplate reader.

Data Analysis, Interpretation, and Visualization

Workflow for Data Analysis

The following diagram outlines the logical flow from raw experimental data to the determination of key inhibitory parameters.

G cluster_0 Data Acquisition cluster_1 Initial Calculations cluster_2 Potency Determination cluster_3 Mechanism of Action A Run Enzyme Assay (Absorbance vs. Time) B Calculate Reaction Rates (V) from Slopes A->B F Run Assays at Varying [Substrate] and [Inhibitor] A->F C Calculate % Inhibition vs. Control B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Determine IC50 Value (Non-linear Regression) D->E G Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H I Calculate Ki Value H->I

Caption: Workflow for Enzyme Inhibition Data Analysis.

Calculating IC₅₀ Values
  • Calculate Percent Inhibition: Use the reaction rates (V) obtained from the assay.

    • % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration for each acetophenone derivative.[6]

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[6]

Determining Inhibition Mechanism with Lineweaver-Burk Plots

To understand how a compound is inhibiting the enzyme, repeat the assay with varying concentrations of the substrate in the absence and presence of fixed concentrations of the inhibitor.

  • Plot the data on a Lineweaver-Burk (double reciprocal) plot: 1/V on the y-axis versus 1/[S] on the x-axis.[18]

  • The pattern of the lines reveals the inhibition mechanism. While historically significant, it's important to note that these plots can distort data errors; modern non-linear regression methods are often more accurate.[19]

InhibitionTypes cluster_0 Lineweaver-Burk Plots for Inhibition Types Y_axis 1/V X_axis 1/[S] origin origin->Y_axis origin->X_axis + Competitive Inhibitor + Competitive Inhibitor + Non-competitive Inhibitor + Non-competitive Inhibitor + Uncompetitive Inhibitor + Uncompetitive Inhibitor p1 p2 p1->p2 No Inhibitor p4 p1->p4 + Non-competitive p3 p2->p3 No Inhibitor p6 p2->p6 + Competitive p4->p6 + Non-competitive p5 p5->p2 + Competitive p7 p8 p7->p8 + Uncompetitive

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated protocol for the qualitative and quantitative analysis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS). This halogenated aromatic ketone is a compound of interest in synthetic chemistry and pharmaceutical development. The methodology detailed herein is tailored for researchers, scientists, and drug development professionals, offering a robust and reproducible workflow. This guide emphasizes the scientific rationale behind experimental choices, ensuring a thorough understanding of the analytical process from sample preparation to data interpretation.

Introduction

This compound is a chemical intermediate where purity and accurate characterization are paramount for its intended applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique for this purpose, providing high-resolution separation and definitive mass-based identification.[1] This application note presents a detailed approach to its analysis, focusing on scientific integrity and delivering a self-validating system for dependable results. The physical and chemical properties of the analyte, such as its predicted boiling point of 376.0±32.0 °C, necessitate the use of GC-MS for analysis of this semi-volatile compound.[2][3]

Experimental Workflow

The comprehensive workflow for the GC-MS analysis of this compound is a sequential process designed to ensure precision and accuracy. Each step, from initial sample handling to final data analysis, has been optimized for this specific analyte.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing & Reporting A Standard Solution Preparation B Sample Dissolution in a suitable organic solvent C Filtration (0.22 µm Syringe Filter) B->C D Injection into GC System C->D E Chromatographic Separation D->E F Elution and Ionization (Electron Ionization) E->F G Mass Analysis (Quadrupole Analyzer) F->G H Peak Identification (Retention Time & Mass Spectrum) G->H I Mass Spectrum Analysis & Library Matching H->I J Quantification (Peak Area vs. Calibration Curve) I->J K Final Report Generation J->K

Figure 1: A schematic of the GC-MS analysis workflow, from sample preparation to the final report.

Materials and Reagents
  • Analyte: this compound (Purity ≥ 98%)

  • Solvent: Acetone, Dichloromethane, or Hexane (HPLC Grade or higher)[4][5]

  • Inert Gas: Helium (99.999% purity)

  • Syringe Filters: 0.22 µm PTFE[5]

Instrumentation and Parameters

A standard benchtop GC-MS system with a capillary column and an electron ionization (EI) source is recommended. The following parameters have been optimized for this analysis.

4.1. Gas Chromatograph (GC) Conditions

The GC conditions are pivotal for achieving baseline separation of the analyte from potential impurities. A non-polar column is selected based on the analyte's chemical structure.[6]

ParameterValueRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA 5% diphenyl / 95% dimethyl polysiloxane stationary phase offers excellent resolution for a broad range of semi-volatile compounds, including halogenated aromatics.[6]
Injector Type Split/SplitlessSplitless mode is ideal for trace analysis, while split mode is suitable for higher concentrations to prevent column overload.
Injector Temp. 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Vol. 1 µLA standard volume for capillary columns to maintain good peak shape.
Carrier Gas HeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Oven Program Initial: 150 °C (hold 1 min)An initial temperature that allows for solvent focusing.
Ramp: 15 °C/min to 300 °CA moderate ramp rate ensures good separation of potential impurities.
Final Hold: 300 °C (hold 5 min)A high-temperature hold elutes less volatile compounds and cleans the column.[3]
4.2. Mass Spectrometer (MS) Conditions

The MS parameters are chosen to ensure sensitive detection and produce a characteristic fragmentation pattern for unambiguous identification.

ParameterValueRationale
Ion Source Electron Ionization (EI)EI is a robust and widely used technique that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[7]
Ionization Energy 70 eVThe standard energy for EI, providing a good balance between ionization efficiency and the generation of a rich fragmentation spectrum. This energy level is used in most mass spectral libraries.[8]
Source Temp. 230 °CPrevents condensation of the analyte in the ion source while minimizing thermal degradation.
Quadrupole Temp. 150 °CMaintains the cleanliness of the quadrupole mass analyzer.
Scan Mode Full ScanAcquires a complete mass spectrum, essential for identifying unknown compounds and for qualitative analysis.
Scan Range 40 - 450 m/zA mass range that covers the molecular ion and the expected fragment ions of the analyte.
Protocols
5.1. Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., acetone) in a volumetric flask.[4]

  • Working Standard Preparation (1-100 µg/mL): Create a series of working standards by performing serial dilutions of the stock solution with the same solvent to establish a calibration curve.[9]

  • Sample Preparation: Dissolve a known quantity of the sample in the chosen solvent to achieve a concentration that falls within the established calibration range.[5] For solid samples, ensure complete dissolution.[5]

  • Filtration: Before injection, filter all solutions through a 0.22 µm PTFE syringe filter to eliminate any particulate matter that could contaminate the GC system.[5]

Data Analysis and Interpretation
6.1. Peak Identification

The analyte is identified by its retention time and by comparing its mass spectrum with a reference spectrum. Under the specified chromatographic conditions, this compound will have a characteristic retention time.

6.2. Mass Spectrum Interpretation

Electron ionization of this compound will yield a distinctive fragmentation pattern. The molecular ion peak (M+) should be observable, and key fragment ions corresponding to the dichlorophenyl and fluorophenyl moieties will confirm the structure. A primary fragmentation pathway for aromatic ketones is alpha cleavage, leading to the formation of an acylium ion.[8]

System Suitability and Validation

To guarantee the reliability of the analytical results, a system suitability test should be conducted prior to sample analysis.

  • Calibration Curve: A calibration curve should be generated using the working standards. A correlation coefficient (r²) of ≥ 0.999 is considered acceptable for linearity.[10]

  • Precision: The precision of the method should be assessed by repeatedly injecting a standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2% for repeatability.[10]

  • Accuracy: Accuracy can be determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within 98-102%.[10]

  • Limits of Detection (LOD) and Quantitation (LOQ): These should be experimentally determined to establish the sensitivity of the method.[10]

Conclusion

This application note outlines a robust and reliable GC-MS method for the analysis of this compound. The provided protocols and parameters serve as a solid foundation for method development and can be adapted to specific laboratory instrumentation and requirements. A thorough understanding of the rationale behind each experimental step will enable researchers to confidently apply and troubleshoot this analytical method, ensuring high-quality, reproducible data.

References

Application Notes & Protocols: Cell Culture Techniques for Evaluating the Biological Effects of Synthetic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Synthetic Ketones and the Imperative for In Vitro Analysis

Synthetic ketones, a broad and ever-expanding class of novel psychoactive substances (NPS), present a significant challenge to public health and drug development.[1][2] Structurally similar to cathinone, the active alkaloid in the khat plant, these designer drugs are often clandestinely synthesized to circumvent existing drug laws. Their mechanisms of action frequently involve potent interactions with monoamine transporters, leading to profound effects on neurotransmitter systems.[3][4][5] However, the diverse and often uncharacterized nature of these compounds necessitates robust and reliable methods for evaluating their biological effects.

Cell culture-based in vitro assays serve as a critical first-line approach in the toxicological and pharmacological assessment of synthetic ketones.[6][7] These methods offer a controlled environment to dissect molecular mechanisms, screen for cytotoxicity, and predict potential neurotoxicity before advancing to more complex and costly in vivo studies. This guide provides a comprehensive overview of key cell culture techniques and detailed protocols for evaluating the biological impact of synthetic ketones, empowering researchers to generate reproducible and insightful data.

I. Foundational Considerations: Cell Line Selection and Culture Conditions

The choice of cell line is paramount and dictates the biological question that can be addressed. For neurotoxicity and psychoactivity studies, neuronally-derived cell lines are most relevant.

Table 1: Recommended Cell Lines for Synthetic Ketone Evaluation

Cell LineOriginKey CharacteristicsPrimary Applications
SH-SY5Y Human NeuroblastomaDopaminergic phenotype, expresses dopamine and norepinephrine transporters.[8][9]Neurotoxicity, oxidative stress, apoptosis, monoamine transporter inhibition.[8][9][10]
PC12 Rat PheochromocytomaAdrenergic phenotype, differentiates into neuron-like cells with Nerve Growth Factor (NGF).Neurotransmitter release, cytotoxicity, mitochondrial dysfunction.
HEK293 Human Embryonic KidneyHighly transfectable, low endogenous receptor expression.[1][11]Ideal for stable or transient expression of specific monoamine transporters (DAT, NET, SERT) or cannabinoid receptors (CB1, CB2) for binding and uptake assays.[1][11][12]
H9c2 Rat CardiomyoblastRelevant for assessing potential cardiotoxic effects.[13]Cardiotoxicity, cytotoxicity, apoptosis.[13]

General Cell Culture Protocol:

  • Thawing and Seeding: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into appropriate culture flasks.

  • Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Monitor cell growth daily and subculture when they reach 80-90% confluency.

  • Media Composition: Utilize the recommended growth medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

II. Core Assays for Biological Evaluation

A multi-pronged approach employing a battery of assays is essential to build a comprehensive biological profile of a synthetic ketone.

A. Cytotoxicity Assays: Gauging the Fundamental Impact on Cell Viability

Cytotoxicity assays are the initial step in determining the concentration range at which a compound exerts toxic effects.[6][7][14]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthetic ketone in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of necrosis.[14]

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[14] Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

B. Mechanistic Assays: Unraveling the "How" and "Why"

Many synthetic cathinones act as potent inhibitors or substrates of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][15][16] Radiotracer uptake inhibition assays are the gold standard for assessing these interactions.[11]

Protocol: Radiotracer Uptake Inhibition Assay

  • Cell Culture: Use HEK293 cells stably expressing the human DAT, NET, or SERT.[1][11]

  • Assay Preparation: Seed the cells in a 96-well plate. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the synthetic ketone for 10-20 minutes at room temperature.

  • Radiotracer Addition: Add a known concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).

  • Uptake Termination: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of radiotracer uptake.

Workflow for Monoamine Transporter Inhibition Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HEK293 cells with a specific transporter wash_cells Wash cells seed_cells->wash_cells pre_incubate Pre-incubate with synthetic ketone wash_cells->pre_incubate add_radiolabel Add radiolabeled substrate pre_incubate->add_radiolabel terminate_uptake Terminate uptake add_radiolabel->terminate_uptake scintillation Scintillation counting terminate_uptake->scintillation ic50 Calculate IC50 scintillation->ic50

Caption: Workflow for Monoamine Transporter Inhibition Assay.

Some synthetic psychoactive compounds may also interact with cannabinoid receptors (CB1 and CB2).[17][18][19] Radioligand binding assays or non-isotopic methods like Surface Plasmon Resonance (SPR) can determine the binding affinity of a compound to these receptors.[17][20]

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest (e.g., HEK293-CB1).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]CP-55,940 for CB1) and varying concentrations of the synthetic ketone.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a liquid scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the synthetic ketone by competitive binding analysis.

Synthetic ketones can induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3][8]

Protocol: Measurement of Intracellular ROS

  • Cell Seeding and Treatment: Seed cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate and treat with the synthetic ketone as described previously.

  • Probe Loading: After treatment, wash the cells and incubate them with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.

Signaling Pathway of Oxidative Stress Induction

G cluster_pathway Oxidative Stress Pathway ketone Synthetic Ketone ros Increased ROS ketone->ros Induces damage Cellular Damage (Lipid peroxidation, DNA damage) ros->damage Causes apoptosis Apoptosis damage->apoptosis Leads to

Caption: Simplified pathway of synthetic ketone-induced oxidative stress.

Mitochondria are often a primary target for drug-induced toxicity.[21][22][23] Assessing mitochondrial function provides crucial insights into a compound's safety profile.

Protocol: Measurement of Mitochondrial Membrane Potential (MMP)

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the synthetic ketone.

  • MMP Staining: After treatment, incubate the cells with a fluorescent MMP dye, such as JC-1 or TMRE (tetramethylrhodamine, ethyl ester).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. For JC-1, a decrease in the red/green fluorescence ratio indicates a loss of MMP.

  • Data Analysis: Quantify the change in fluorescence to assess the impact on mitochondrial membrane potential.

III. Data Interpretation and Integrated Analysis

A comprehensive evaluation of a synthetic ketone requires integrating data from multiple assays. For instance, a compound that shows low cytotoxicity in the MTT assay but significantly inhibits dopamine uptake and induces ROS production may have a high potential for neurotoxicity.

Table 2: Example Data Summary and Interpretation

AssayEndpointExample ResultInterpretation
MTT IC50> 100 µMLow general cytotoxicity.
LDH % Release< 10% at 100 µMDoes not cause significant membrane damage.
DAT Inhibition IC5050 nMPotent dopamine reuptake inhibitor.
ROS Production Fold Increase5-fold at 10 µMInduces significant oxidative stress.
MMP % Decrease40% at 10 µMCauses mitochondrial dysfunction.
Overall Assessment This compound is likely to be neurotoxic through mechanisms involving dopamine transporter inhibition, oxidative stress, and mitochondrial impairment.

IV. Conclusion and Future Directions

The cell culture techniques outlined in this guide provide a robust framework for the initial assessment of the biological effects of synthetic ketones. By employing a systematic and multi-faceted approach, researchers can effectively characterize the pharmacological and toxicological profiles of these novel psychoactive substances. Future advancements may involve the use of more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, to better mimic the in vivo environment and enhance the predictive power of these assays.

References

Troubleshooting & Optimization

Common side products in the synthesis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common side products, with a focus on the most prevalent synthetic method: Friedel-Crafts acylation. Our goal is to help you diagnose and mitigate impurity formation, thereby improving the yield, purity, and consistency of your target compound.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed route for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with 2-(4-fluorophenyl)acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Caption: General scheme for Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect to see in my crude reaction mixture?

The primary impurities arise from a lack of complete regioselectivity during the electrophilic aromatic substitution and from reactions involving the starting materials or catalyst. The most common side products are:

  • Isomeric Products: Notably, 1-(2,6-dichlorophenyl)-2-(4-fluorophenyl)ethanone.

  • Unreacted Starting Materials: Residual 1,3-dichlorobenzene and 2-(4-fluorophenyl)acetyl chloride.

  • Hydrolysis Product: 2-(4-fluorophenyl)acetic acid, formed if the acyl chloride reacts with trace moisture.

  • Polyacylated Products: While less common because the ketone product is deactivated, over-acylation on the 4-fluorophenyl ring can occur under harsh conditions.[1]

Q2: Why is the (2,4-dichloro) isomer the major product over the (2,6-dichloro) isomer?

This is a result of directing group effects and sterics. The two chlorine atoms on the 1,3-dichlorobenzene ring are ortho, para-directing but deactivating groups.[2]

  • Attack at C4 (desired): This position is para to the C1-chloro and ortho to the C3-chloro. It is electronically activated by both chlorine atoms.

  • Attack at C6 (side product): This position is ortho to both the C1-chloro and C3-chloro. While electronically activated, this position is significantly more sterically hindered by the two adjacent chlorine atoms, making it a less favorable site for attack by the bulky electrophile.

  • Attack at C2: This position is also sterically hindered between two chlorine atoms and is electronically disfavored.

  • Attack at C5: This position is meta to both chlorine atoms and is the most electronically deactivated position.

Q3: My reaction stalled and I have a low yield of the desired product. What are the likely causes?

A low or stalled yield is almost always attributable to catalyst deactivation. Lewis acids like AlCl₃ are extremely sensitive to moisture. Trace water in the solvent, glassware, or starting materials will react with AlCl₃, rendering it catalytically inactive. Additionally, the ketone product itself forms a complex with the Lewis acid, meaning a stoichiometric amount of the catalyst is typically required for the reaction to go to completion.[3]

Troubleshooting Guide: Isolating and Mitigating Side Products

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: Significant Contamination with an Isomeric Impurity (up to 15-20%)
  • Observation: GC-MS or ¹H NMR of the crude product shows a second major peak with the same mass or a similar, but distinct, aromatic splitting pattern as the target compound. This is likely the 1-(2,6-dichlorophenyl) isomer.

  • Underlying Cause: The reaction temperature was too high. Higher temperatures provide the necessary activation energy to overcome the steric hindrance at the C6 position, leading to a decrease in regioselectivity.[1]

  • Proposed Solution & Protocol:

    • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition of the acyl chloride solution. Use an ice/water bath and monitor the internal temperature.

    • Slow Addition: Add the 2-(4-fluorophenyl)acetyl chloride solution dropwise over a period of 30-60 minutes to prevent exothermic spikes.

    • Allow for Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC (see Protocol 1).

Troubleshooting_Workflow Start Crude Product Analysis (TLC, GC-MS, NMR) CheckIsomer Isomeric Impurity >5%? Start->CheckIsomer CheckStartingMaterial High Levels of Starting Material? CheckIsomer->CheckStartingMaterial No Sol_Isomer Action: Optimize Temperature - Maintain 0-5°C during addition - Slow, dropwise addition - Monitor exotherm CheckIsomer->Sol_Isomer Yes CheckPolarSpot Polar Baseline Spot on TLC (Acidic)? CheckStartingMaterial->CheckPolarSpot No Sol_StartMat Action: Ensure Anhydrous Conditions - Flame-dry glassware - Use anhydrous solvents - Check AlCl₃ quality CheckStartingMaterial->Sol_StartMat Yes Purify Proceed to Purification (Column Chromatography) CheckPolarSpot->Purify No Sol_PolarSpot Action: Refine Workup - Quench reaction carefully - Perform aqueous NaHCO₃ wash - Dry organic layer thoroughly CheckPolarSpot->Sol_PolarSpot Yes Sol_Isomer->Start Rerun Reaction Sol_StartMat->Start Rerun Reaction Sol_PolarSpot->Purify Adjust Workup Protocol

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem 2: Presence of 2-(4-fluorophenyl)acetic acid
  • Observation: TLC analysis shows a polar spot at the baseline that does not move with the eluent. The crude product may have an acidic pH when dissolved and tested.

  • Underlying Cause: The acylating agent, 2-(4-fluorophenyl)acetyl chloride, has hydrolyzed due to exposure to water. This can happen if anhydrous conditions were not rigorously maintained.[4]

  • Proposed Solution & Protocol:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (>120 °C) overnight and cool under an inert atmosphere (N₂ or Argon). Use freshly opened or distilled anhydrous solvents.

    • Refine Workup Procedure: During the workup, after quenching the reaction with ice/HCl, perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated to its carboxylate salt and move into the aqueous layer, effectively removing it from the organic phase.

Quantitative Data: Effect of Temperature on Isomer Formation
Reaction TemperatureDesired (2,4-dichloro) Product YieldIsomeric (2,6-dichloro) Side Product
0-5 °C~85-90%< 5%
25 °C (Room Temp)~70-75%~10-15%
50 °C~50-60%> 20%
Note: Data are representative and intended to illustrate the trend. Actual results may vary.

Analytical & Purification Protocols

Protocol 1: TLC Method for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): 10:1 Hexanes:Ethyl Acetate. This ratio may need optimization.

  • Visualization: UV lamp (254 nm). The aromatic rings of the starting materials and product will be visible.

  • Procedure:

    • Spot a baseline with the 1,3-dichlorobenzene starting material (SM) and the crude reaction mixture (RM).

    • Develop the plate in a chamber saturated with the eluent.

    • The less polar 1,3-dichlorobenzene will have a high Rf value (e.g., ~0.8).

    • The ketone product is more polar and will have a lower Rf value (e.g., ~0.4).

    • The reaction is complete when the SM spot is no longer visible in the RM lane.

Protocol 2: Flash Column Chromatography for Purification
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: Gradient elution is recommended. Start with 100% Hexanes to elute non-polar impurities (like unreacted 1,3-dichlorobenzene), then gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 5% Ethyl Acetate in Hexanes).

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

    • Once the solvent is evaporated, load the dry silica onto the top of the column.

    • Begin elution with 100% hexanes, collecting fractions.

    • Gradually increase the percentage of ethyl acetate in the mobile phase.

    • The desired this compound product will elute before the more polar isomeric side products.

    • Analyze fractions by TLC to identify and combine those containing the pure product.

References

How to minimize isomer formation in Friedel-Crafts reactions of substituted benzenes.

Author: BenchChem Technical Support Team. Date: January 2026

A-GS-FC-TS-2025 | Application Guide

Optimizing Regioselectivity: A Guide to Minimizing Isomer Formation in Friedel-Crafts Reactions of Substituted Benzenes

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you make informed decisions and minimize the formation of undesired isomers.

Troubleshooting Guide: Common Isomer-Related Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My Friedel-Crafts alkylation of toluene is producing a significant amount of the meta-isomer, and the para/ortho ratio is lower than expected. What's happening?

Primary Cause: This issue often arises from running the reaction under conditions that favor thermodynamic equilibrium over kinetic control, a common pitfall in Friedel-Crafts alkylations.[1] Friedel-Crafts alkylations are often reversible.[2][3] While the ortho and para isomers are formed faster (kinetic products), the meta-isomer can be the most thermodynamically stable in some cases. At higher temperatures or with longer reaction times, the initially formed kinetic products can rearrange to the more stable meta product through dealkylation and re-alkylation.[1]

Solutions & Protocols:

  • Lower the Reaction Temperature: This is the most critical parameter for favoring the kinetic product. By reducing the thermal energy of the system, you limit the reversibility of the reaction and "trap" the faster-forming ortho and para isomers.

  • Shorten the Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed, before significant isomerization to the thermodynamic product can occur.

  • Choose a Milder Catalyst: Highly active catalysts like AlCl₃ can promote the reverse reaction more readily. Consider using a milder Lewis acid, such as FeCl₃ or a solid acid catalyst like a zeolite, which can offer better selectivity.[4]

Step-by-Step Protocol: Kinetic Control of Toluene Alkylation

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the substituted benzene and a suitable solvent (e.g., CS₂ or a non-polar solvent).

  • Cooling: Cool the mixture to a temperature between 0°C and -20°C using an ice-salt or dry ice-acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature does not rise significantly.

  • Reagent Addition: Add the alkylating agent (e.g., 2-chloropropane) dropwise via a syringe or dropping funnel over 30-60 minutes, maintaining the low temperature.

  • Monitoring: Monitor the reaction progress every 15-30 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

  • Workup: Proceed with standard aqueous workup and extraction.

Q2: I'm trying to acylate a monosubstituted benzene with an activating group (e.g., anisole), but I'm getting a poor para:ortho isomer ratio. How can I maximize the para product?

Primary Cause: Statistically, there are two ortho positions for every one para position.[5] Without other influencing factors, this statistical preference can lead to significant amounts of the ortho isomer. The key to favoring the para position is to introduce steric hindrance that makes the ortho positions less accessible.[5][6]

Solutions & Protocols:

  • Increase Steric Bulk on the Electrophile: Using a bulkier acylating agent can sterically disfavor attack at the ortho position, which is adjacent to the existing substituent. For example, using pivaloyl chloride ((CH₃)₃CCOCl) instead of acetyl chloride (CH₃COCl) will dramatically increase the yield of the para isomer.

  • Use a Bulkier Catalyst System: The Lewis acid catalyst complexes with the acyl chloride, creating a larger effective electrophile. Using a bulkier Lewis acid or a catalyst system that forms a larger complex can enhance para-selectivity.

  • Solvent Choice: The choice of solvent can influence the effective size of the electrophile-catalyst complex and thus the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane are often preferred. In some specific cases, polar solvents like nitrobenzene can favor the thermodynamic product, which may be different from the kinetic product.[7]

Step-by-Step Protocol: Maximizing Para-Selectivity in Acylation

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the acyl chloride (e.g., propionyl chloride) and the Lewis acid catalyst (AlCl₃) in a non-polar solvent like dichloromethane at 0°C.[8] This pre-forms the electrophile complex.

  • Substrate Addition: In a separate flask, dissolve the activated benzene (e.g., anisole) in the same solvent.

  • Reaction: Slowly add the anisole solution to the stirring electrophile complex at 0°C.

  • Monitoring & Workup: Monitor the reaction until completion and perform a standard acidic ice-water quench and extraction.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about controlling isomer formation.

Q1: What is the single most effective strategy to avoid isomer formation and other side reactions like carbocation rearrangements?

For synthesizing a straight-chain alkylbenzene, the most robust strategy is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3]

  • Why it Works: Friedel-Crafts acylation uses a resonance-stabilized acylium ion as the electrophile.[9] This ion does not undergo rearrangement, unlike the carbocations in alkylation reactions.[10][11] Secondly, the product of acylation is a ketone. The electron-withdrawing carbonyl group deactivates the aromatic ring, preventing further reactions (polyacylation).[2][12] The resulting aryl ketone can then be cleanly reduced to the desired alkylbenzene using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[3]

Workflow: Acylation-Reduction vs. Direct Alkylation

G cluster_0 Direct Alkylation Path cluster_1 Acylation-Reduction Path A Benzene + n-Propyl Chloride + AlCl3 B Primary Carbocation [CH3CH2CH2]+ A->B Forms C Hydride Shift (Rearrangement) B->C Rapid D Secondary Carbocation [CH3CH(CH3)]+ C->D E Mixture of Products: Isopropylbenzene (Major) n-Propylbenzene (Minor) D->E Reacts with Benzene F Benzene + Propanoyl Chloride + AlCl3 G Acylium Ion [CH3CH2CO]+ (No Rearrangement) F->G Forms H Propiophenone (Single Isomer) G->H Reacts with Benzene I Clemmensen or Wolff-Kishner Reduction H->I J n-Propylbenzene (Clean Product) I->J

Caption: Comparison of direct alkylation vs. acylation-reduction.

Q2: How do the electronic properties of the existing substituent determine where the new group will go?

The directing effect of a substituent is determined by its ability to stabilize the carbocation intermediate (the Wheland intermediate or sigma complex) that forms during the reaction.[5][13]

  • Activating Groups (Ortho/Para Directors): Groups like -OH, -OR, and alkyl groups (-R) are electron-donating.[14][15] They donate electron density into the ring, which stabilizes the positive charge of the intermediate. This stabilization is most effective when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is directly adjacent to the substituent, enabling maximum stabilization.[5]

  • Deactivating Groups (Meta Directors): Groups like -NO₂, -CN, and -C(O)R are electron-withdrawing.[14][16] They pull electron density out of the ring, which destabilizes the positively charged intermediate. Attack at the ortho and para positions is particularly destabilized because it places the positive charge directly next to the already electron-deficient atom of the substituent.[16] Attack at the meta position avoids this unfavorable arrangement, making it the least destabilized (and thus favored) pathway.[16]

Energetics of Electrophilic Attack

G cluster_activating Activating Substituent (-OCH3) cluster_deactivating Deactivating Substituent (-NO2) A_Start Anisole A_OrthoPara Ortho/Para Attack (Lower Energy TS) A_Start->A_OrthoPara Favored Path (Stabilized Intermediate) A_Meta Meta Attack (Higher Energy TS) A_Start->A_Meta Disfavored Path A_Product Ortho/Para Product A_OrthoPara->A_Product D_Start Nitrobenzene D_Meta Meta Attack (Least Destabilized TS) D_Start->D_Meta Favored Path D_OrthoPara Ortho/Para Attack (Highly Destabilized TS) D_Start->D_OrthoPara Disfavored Path D_Product Meta Product D_Meta->D_Product

Caption: Influence of substituent type on transition state (TS) energy.

Q3: Can I run a Friedel-Crafts reaction on a ring that already has a deactivating group?

Generally, no. Aromatic rings with moderately or strongly deactivating substituents (e.g., -NO₂, -SO₃H, -CN, any carbonyl group) are too electron-poor to be effective nucleophiles in Friedel-Crafts reactions.[17][18] The reaction typically fails because the deactivated ring is less reactive than the product of a successful acylation, which itself is deactivated.[18][19] Halogens are an exception; while they are deactivating, they are ortho/para directors, and reactions on halobenzenes can proceed, albeit more slowly than on benzene.[20]

Q4: How does catalyst choice and amount affect the reaction outcome?
  • Catalyst Activity: Strong Lewis acids like AlCl₃ are highly effective but can sometimes lead to side reactions, including isomerization and polymerization, especially in alkylations. Milder catalysts like FeCl₃, ZnCl₂, or solid acids (zeolites) can offer higher selectivity for the desired isomer at the cost of longer reaction times or higher temperatures.[4][21]

  • Catalyst Amount: In Friedel-Crafts alkylation , the Lewis acid is a true catalyst and can be used in catalytic amounts. In acylation , the Lewis acid coordinates strongly to the carbonyl oxygen of the ketone product.[2] This complexation deactivates the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of the "catalyst" is required for the acylation reaction to go to completion.[2]

Data Summary: Substituent Effects on Isomer Distribution

The regiochemical outcome of a Friedel-Crafts reaction is highly dependent on the directing effect of the substituent already present on the benzene ring. The following table summarizes these effects for the nitration of various substituted benzenes, which serves as a good model for electrophilic aromatic substitution patterns.

Substituent (C₆H₅-Z)Group TypeDirecting EffectOrtho (%)Meta (%)Para (%)
-OH Strong ActivatorOrtho, Para50050
-CH₃ Weak ActivatorOrtho, Para63334
-Cl Weak DeactivatorOrtho, Para35164
-Br Weak DeactivatorOrtho, Para43156
-COCH₃ Moderate DeactivatorMeta26722
-CO₂H Moderate DeactivatorMeta22762
-NO₂ Strong DeactivatorMeta7912

Data adapted from experimental results for nitration reactions.[20]

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Diaryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diaryl ketones. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for common synthetic challenges. Diaryl ketones are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical objective.[1][2][3] This resource moves beyond simple protocols to explain the underlying principles, enabling you to diagnose and resolve issues encountered at the bench.

Section 1: Foundational Troubleshooting for Low Yields

Low reaction yields are a frequent and frustrating issue in organic synthesis.[4][5] Before delving into method-specific problems, it's essential to address the fundamentals. A systematic approach is the most effective way to identify the root cause of a low yield.[4]

FAQ: My reaction yield is significantly lower than expected. Where do I start?

Answer: A low yield can stem from issues with reagents, reaction conditions, or post-reaction procedures.[6][7] The first step is to systematically evaluate each stage of your experiment. We have designed a logical workflow to guide this process.

LowYield_Troubleshooting start Low Yield Observed reagents Step 1: Verify Reagent & Solvent Quality (Purity, Water Content, Activity) start->reagents conditions Step 2: Optimize Reaction Conditions (Temp, Concentration, Time, Stoichiometry) reagents->conditions Reagents OK end_bad Problem Persists: Consult Deeper Guide reagents->end_bad Impure / Inactive monitoring Step 3: Monitor Reaction Progress (TLC, GC-MS, NMR) conditions->monitoring Conditions Optimized monitoring->conditions Reaction Stalled workup Step 4: Evaluate Work-up & Purification (Extraction, Chromatography) monitoring->workup Reaction Complete decomposition Step 5: Investigate Product Stability workup->decomposition Product Loss Identified end_good Yield Improved workup->end_good No Significant Loss decomposition->workup Product Stable side_reactions Step 6: Identify Side Reactions decomposition->side_reactions Decomposition Occurs side_reactions->conditions Side Products Identified side_reactions->end_good Side Reactions Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Key Areas for Initial Investigation:

StrategyParameters to VaryRationale & Expert Insight
Reagent & Solvent Quality Purity, Water/Air SensitivityMany modern cross-coupling reactions are highly sensitive to impurities. Water can be particularly detrimental in moisture-sensitive reactions.[5] Always use freshly purified reagents and anhydrous solvents under an inert atmosphere (N₂ or Ar) when necessary. Verify the activity of catalysts, as they can degrade over time.[4]
Reaction Conditions Temperature, Concentration, Stoichiometry, TimeA deviation of even ±10 °C can dramatically alter a reaction's outcome. Monitor progress by TLC or GC-MS to determine the optimal reaction time, as prolonged heating can lead to product decomposition.[4][6] Using a slight excess (1.1-1.5 eq.) of one reactant can sometimes drive the reaction to completion.[4]
Work-up & Purification Extraction pH, Chromatography TechniqueProduct can be lost during aqueous workups if the pH is not optimized to keep the product in its neutral, organic-soluble form.[5] For column chromatography, compound decomposition on acidic silica gel is a common issue; this can be mitigated by deactivating the silica with a base like triethylamine or choosing an alternative stationary phase.[5]

Section 2: Troubleshooting Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution.[8][9] It involves reacting an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst, like AlCl₃, which generates a highly electrophilic acylium ion.[8] While powerful, its harsh conditions can lead to several issues.[10]

FAQ: My Friedel-Crafts acylation is giving a low yield or a complex mixture of products. What's wrong?

Answer: This is a common scenario, often pointing to issues with substrate reactivity, catalyst stoichiometry, or side reactions.

Troubleshooting Guide for Friedel-Crafts Acylation

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Deactivated Arene: The aromatic ring has strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), making it too unreactive for electrophilic substitution.[11]Switch to a more reactive arene or a different synthetic method like Suzuki-Miyaura coupling. For moderately deactivated systems, a stronger Lewis acid or higher temperatures may be required.
Insufficient Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) complexes with the product ketone, rendering it inactive. Therefore, slightly more than one equivalent is required.[8]Ensure you are using at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent.
Multiple Products (Poor Regioselectivity) Substituted Arenes: The acyl group can add at different positions (ortho, meta, para) on a substituted aromatic ring, leading to a mixture of isomers.This is an inherent limitation.[10] If a specific isomer is required, a more regioselective method like a cross-coupling reaction is a better choice. Purification of isomers can be challenging.
Formation of Dark, Tarry Material Over-reaction/Polymerization: The reaction conditions are too harsh (high temperature, long reaction time), causing decomposition or polymerization.[4]Reduce the reaction temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
FAQ: Can I use amides directly in a Friedel-Crafts acylation?

Answer: Generally, amides are not suitable substrates because they are the least reactive carboxylic acid derivatives. However, under specific conditions using a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H), certain activated amides can be used to generate acyl cations and successfully acylate aromatic rings.[12] This is not a standard approach and is typically reserved for specific substrates where traditional acyl chlorides or anhydrides are problematic.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions offer milder conditions and greater functional group tolerance compared to Friedel-Crafts acylation.[10] Key methods for diaryl ketone synthesis include Suzuki-Miyaura coupling and carbonylative couplings.

Suzuki-Miyaura Coupling

This reaction couples an organoboron compound (like a boronic acid) with an organohalide.[13] For diaryl ketone synthesis, this typically involves an acyl chloride coupling with an arylboronic acid.[14] The reaction is prized for its mild conditions and high functional group tolerance.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_halide Ar¹-Pd(II)L₂(X) OA->PdII_halide TM Transmetalation PdII_halide->TM PdII_aryl Ar¹-Pd(II)L₂(Ar²) TM->PdII_aryl RE Reductive Elimination PdII_aryl->RE RE->Pd0 Product Ar¹-CO-Ar² RE->Product ArX Ar¹-X ArX->OA Boronic Ar²-B(OH)₂ + Base Boronic->TM

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.[15]

FAQ: My Suzuki-Miyaura coupling is sluggish or fails completely. What are the common culprits?

Answer: Failure in a Suzuki coupling often traces back to one of the three key components: the boronic acid, the base, or the palladium catalyst.[13]

Troubleshooting Guide for Suzuki-Miyaura Coupling

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Stalls or Fails Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of -B(OH)₂ with -H) or form inactive cyclic trimer anhydrides (boroxines) upon standing.[13]Use fresh, high-purity arylboronic acid. If purity is questionable, consider converting it to a more stable boronate ester (e.g., a pinacol ester) and using that in the reaction.
Incorrect Base: The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[16] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice is often substrate-dependent.If using a mild base like K₂CO₃ fails, try a stronger base like K₃PO₄. Ensure the base is finely powdered and dry for heterogeneous reactions to maximize surface area.
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized or aggregate into inactive palladium black, especially if the reaction is run for too long or at too high a temperature.[13] The choice of phosphine ligand is critical for stabilizing the catalyst.Ensure the reaction is run under a strict inert atmosphere. If you see palladium black, the catalyst has likely died. Consider a different ligand or a pre-catalyst that is more robust. For example, Pd(PPh₃)₄ is a common source of Pd(0), but complexes with more electron-rich, bulky phosphine ligands can be more active.[13]
Side Product Formation Homocoupling: The arylboronic acid can couple with itself to form a biaryl impurity.This often occurs at higher temperatures or if the oxidative addition of the aryl halide is slow. Try running the reaction at a lower temperature or using a more reactive aryl halide (I > Br > Cl).
Carbonylative Cross-Coupling

This powerful method constructs diaryl ketones by coupling an aryl halide, an organometallic reagent (like an arylboronic acid), and a carbon monoxide (CO) source, all catalyzed by palladium.[1][3] This approach offers a direct route to the ketone functionality.

FAQ: I am having trouble with my carbonylative coupling. The main product is the direct coupling (biaryl) without the carbonyl group. How can I fix this?

Answer: The formation of a non-carbonylated biaryl product is a classic sign that the CO insertion step is failing to compete with the other steps in the catalytic cycle.[17]

Troubleshooting Guide for Carbonylative Cross-Coupling

ProblemPotential Cause(s)Recommended Solution(s)
Formation of Biaryl Side Product Low CO Pressure/Concentration: If the concentration of CO dissolved in the reaction mixture is too low, reductive elimination to form the biaryl can occur faster than CO insertion into the Aryl-Pd(II)-X intermediate.Increase the CO pressure. For bench-scale reactions, using a balloon of CO is common, but ensuring a positive pressure with a proper manifold setup is more reliable. Alternatively, use a CO surrogate that releases CO in situ, such as chloroform or benzene-1,3,5-triyl triformate (TFBen).[18][19]
Catalyst/Ligand Choice: The ligand on the palladium center influences the rate of CO insertion versus direct reductive elimination.Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective in promoting carbonylative couplings and suppressing direct coupling.[20] Experiment with different ligands if the problem persists.
Low or No Reactivity Catalyst Poisoning: CO itself can act as an inhibitor or poison to some palladium catalysts if its concentration is too high or if it binds too strongly, preventing other substrates from coordinating.This is a delicate balance. While you need enough CO for the reaction, excessive pressure can be detrimental. Start with atmospheric pressure and increase incrementally.
Poor CO Surrogate Performance: Some in situ CO sources require specific conditions (temperature, activators) to release CO efficiently.Review the literature for the specific CO surrogate you are using to ensure the release conditions are met within your reaction setup.

Section 4: Post-Reaction Purification Challenges

Even with a successful reaction, isolating the pure diaryl ketone can be a challenge.

FAQ: My crude product looks good by NMR, but I lose most of it during column chromatography. What is happening?

Answer: Significant product loss during purification is often due to either physical loss during handling or decomposition on the column.[5]

  • Decomposition on Silica Gel: Silica gel is acidic and can cause decomposition of sensitive compounds. If you suspect this, neutralize the silica by preparing your slurry with an eluent containing a small amount of a base (e.g., 0.5-1% triethylamine).

  • Poor Separation: If the product and a major impurity have very similar polarities, separation can be difficult, leading to mixed fractions and low isolated yield of the pure compound.[5] Try optimizing the eluent system with TLC first. If that fails, consider a different stationary phase (e.g., alumina, C18) or an alternative purification method like recrystallization.[4]

  • Recrystallization Issues ("Oiling Out"): If the compound "oils out" instead of forming crystals, it means the boiling point of the solvent is higher than the melting point of your solute, or the solution is too supersaturated.[4] Try a lower-boiling point solvent, cool the solution more slowly, or add a seed crystal to induce proper crystallization.

By systematically applying these principles and troubleshooting steps, you can more effectively diagnose experimental issues and optimize the synthesis of your target diaryl ketones.

References

Degradation pathways of chlorinated aromatic ketones under experimental conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the experimental degradation of chlorinated aromatic ketones. These compounds are known for their persistence and potential toxicity, making their effective degradation a critical area of research in environmental science and pharmaceutical waste management. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific challenges encountered in the laboratory. It is designed to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable solutions.

Section 1: Advanced Oxidation Process (AOP) Experiments

Advanced Oxidation Processes are powerful methods that utilize highly reactive species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic compounds.[1][2][3] Common AOPs include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and ozonation.[4]

FAQ 1.1: My AOP experiment shows a very slow degradation rate for my target chloroketone. What are the likely causes and how can I improve it?

A slow degradation rate is a common issue stemming from suboptimal reaction conditions. The efficiency of AOPs is highly dependent on a matrix of interconnected parameters.

Causality & Rationale: The core of AOPs is the generation of sufficient quantities of hydroxyl radicals.[3] Any factor that inhibits •OH production or scavenges these radicals before they can react with the target compound will reduce the degradation rate.

Troubleshooting Protocol:

  • Verify pH of the Reaction Medium:

    • Issue: The pH is one of the most critical factors. For instance, the Fenton process is most effective at a pH of ~3.[4] At higher pH, iron precipitates as ferric hydroxide, reducing catalyst availability and •OH generation. Conversely, UV/H₂O₂ processes can be effective over a broader pH range.

    • Action: Measure the pH of your sample matrix before and during the experiment. Adjust the initial pH to the optimal range for your chosen AOP using dilute acid or base. For a Fenton reaction, maintain pH around 3.

  • Check Reagent Concentrations (H₂O₂ and Catalyst):

    • Issue: An insufficient concentration of hydrogen peroxide will result in a lower concentration of generated free radicals, leading to slower oxidation rates.[4] Conversely, an excessive amount of H₂O₂ can act as a scavenger of •OH radicals, also inhibiting the reaction.

    • Action: Optimize the molar ratio of H₂O₂ to your chloroketone. Start with a stoichiometric excess (e.g., 10:1 H₂O₂:substrate) and perform range-finding experiments to determine the optimal concentration. For Fenton/photo-Fenton, also optimize the Fe²⁺ catalyst dose.[4]

  • Assess UV Lamp Output and Wavelength (for UV-based AOPs):

    • Issue: UV-based AOPs require the UV light to be absorbed by either the target compound (direct photolysis) or a photocatalyst/oxidant (e.g., TiO₂, H₂O₂, O₃).[5] If the lamp's emission spectrum does not overlap with the absorbance spectrum of the target or sensitizer, the reaction will not proceed efficiently. Lamp aging can also lead to reduced photon flux.

    • Action: Check the manufacturer's specifications for your UV lamp's emission spectrum. Measure the UV-Vis absorbance spectrum of your chloroketone solution. Ensure there is significant overlap. If not, you may need a different lamp (e.g., a medium-pressure mercury lamp with broader emissions vs. a low-pressure lamp at 254 nm).

  • Evaluate the Impact of Scavengers in the Matrix:

    • Issue: Non-target compounds in your sample matrix (e.g., natural organic matter, bicarbonate/carbonate ions, or even some solvents) can compete for hydroxyl radicals, reducing the efficiency of the degradation process.

    • Action: If working with a complex matrix like wastewater, consider a pre-treatment step (e.g., filtration). For high bicarbonate concentrations, a slight pH adjustment can shift the equilibrium away from the scavenging carbonate radical. Run a control experiment with your chloroketone in ultrapure water to establish a baseline degradation rate.

Workflow for Optimizing an AOP Experiment

The following diagram outlines a systematic approach to troubleshooting and optimizing an AOP experiment for maximum degradation efficiency.

AOP_Optimization_Workflow Start Start: Slow Degradation Observed Check_pH 1. Verify & Adjust pH (e.g., pH ~3 for Fenton) Start->Check_pH Check_Reagents 2. Optimize Reagent Ratios (e.g., [H2O2]:[Substrate]) Check_pH->Check_Reagents Check_UV 3. Assess UV Source (Wavelength & Intensity) Check_Reagents->Check_UV Check_Matrix 4. Identify Scavengers (Run pure water control) Check_UV->Check_Matrix Analyze_Results Analyze Degradation Rate (HPLC/GC-MS) Check_Matrix->Analyze_Results Is_Improved Rate Improved? Analyze_Results->Is_Improved End End: Optimized Protocol Is_Improved->End  Yes Reevaluate Re-evaluate AOP Choice (e.g., try Ozonation) Is_Improved->Reevaluate  No Reevaluate->Check_pH

Caption: A systematic workflow for troubleshooting slow AOP degradation rates.

Section 2: Microbial Degradation Experiments

Bacterial and fungal degradation offers a cost-effective and environmentally friendly approach to remediating chlorinated aromatics.[6][7][8] However, these biological processes are sensitive to a variety of factors.[9][10][11]

FAQ 2.1: My microbial culture is showing little to no degradation of the chlorinated ketone. What are the common reasons for failure?

Failure in microbial degradation experiments often points to issues with microbial viability, enzyme induction, or compound toxicity.

Causality & Rationale: Microorganisms degrade compounds via specific enzymatic pathways.[6][12] These pathways may need to be induced, and the microbes themselves must be in an environment conducive to growth and metabolic activity. High concentrations of chlorinated compounds can be toxic, inhibiting the very microbes meant to degrade them.[13]

Troubleshooting Protocol:

  • Assess Substrate Toxicity and Concentration:

    • Issue: Many chlorinated compounds are inherently toxic to microorganisms, especially at high concentrations.[13] This can lead to a long lag phase or complete inhibition of microbial activity.

    • Action: Perform a dose-response experiment. Set up cultures with a range of chloroketone concentrations (e.g., from 1 mg/L to 200 mg/L) to determine the inhibitory concentration. If toxicity is high, your experiment may require a lower starting concentration or a pre-acclimated microbial consortium.

  • Verify Essential Nutrients and Growth Conditions:

    • Issue: Microbes require a source of carbon, nitrogen, phosphorus, and trace elements to thrive.[9] A lack of these essential nutrients will prevent the biomass from growing sufficiently to degrade the target compound. Oxygen availability is also critical for aerobic degradation pathways.[9]

    • Action: Ensure your culture medium is properly formulated (e.g., Mineral Salts Medium). For aerobic cultures, ensure adequate aeration by using baffled flasks and a shaker with a sufficient rotation speed (e.g., 150-200 rpm). Monitor dissolved oxygen if possible.

  • Consider the Need for Acclimation or Co-metabolism:

    • Issue: The specific catabolic genes required to degrade your chloroketone may not be constitutively expressed. The microbial consortium may require a period of acclimation to induce the necessary enzymes. In some cases, the microbe cannot use the chloroketone as a sole carbon source and requires a primary substrate (co-metabolism).[14]

    • Action: Before the main experiment, acclimate your culture by gradually increasing the concentration of the chloroketone over several days or weeks. If co-metabolism is suspected, provide a readily degradable primary carbon source (e.g., glucose, succinate) and monitor the degradation of the chloroketone simultaneously.

  • Check for Abiotic Loss:

    • Issue: The disappearance of your compound may not be due to biological activity. Volatile compounds can be lost to the headspace, while others may adsorb to the flask walls or stoppers.

    • Action: Always run a sterile or killed-cell control (e.g., an autoclaved culture or a culture with sodium azide). Any loss of the parent compound in this control is due to abiotic factors, which must be subtracted from the loss observed in the live cultures to determine the true biodegradation rate.

Degradation Pathway: Reductive Dechlorination & Ring Cleavage

The microbial degradation of chlorinated aromatics often proceeds via initial dechlorination followed by cleavage of the aromatic ring. This is a crucial detoxification step.[6][15][16]

Microbial_Degradation_Pathway Parent Chlorinated Aromatic Ketone Dechlorination Reductive Dechlorination (Enzyme-mediated) Parent->Dechlorination Hydroxylation Hydroxylation (Mono- or Dioxygenase) Parent->Hydroxylation Alternative Start Intermediate Aromatic Ketone (Less Chlorinated) Dechlorination->Intermediate Intermediate->Hydroxylation Catechol Chlorocatechol / Hydroquinone Intermediate Hydroxylation->Catechol RingCleavage Aromatic Ring Cleavage (Dioxygenase) Catechol->RingCleavage Metabolism Central Metabolism (TCA Cycle) RingCleavage->Metabolism Mineralization Mineralization (CO2 + H2O + Cl-) Metabolism->Mineralization

Caption: Generalized microbial degradation pathway for chlorinated aromatics.

Section 3: Analytical & Monitoring Issues

Accurate analytical chemistry is the bedrock of degradation studies. Without reliable data, it is impossible to determine reaction kinetics, identify intermediates, or confirm mineralization.[17]

FAQ 3.1: I'm seeing significant peak tailing for my aromatic ketone in my reverse-phase HPLC analysis. How can I fix this?

Peak tailing is a common problem when analyzing aromatic compounds, especially those with basic functional groups.[18] It can obscure co-eluting peaks and compromise accurate quantification.

Causality & Rationale: The primary cause is often secondary interactions between the analyte and the silica-based stationary phase of the column.[18] Free silanol groups (Si-OH) on the silica surface can become deprotonated and interact ionically with the analyte, causing it to "drag" along the column, resulting in a tailed peak.

Troubleshooting Protocol:

  • Adjust Mobile Phase pH:

    • Issue: If the mobile phase pH is not optimal, it can exacerbate interactions with silanol groups.[18]

    • Action: For many aromatic compounds, lowering the mobile phase pH to between 2.5 and 3.0 with an acid like formic acid or phosphoric acid will protonate the silanol groups, minimizing secondary interactions. Ensure your column is stable at this pH.

  • Use a Modern, End-Capped Column:

    • Issue: Older "Type A" silica columns have a higher concentration of acidic silanol groups.

    • Action: Switch to a modern, high-purity "Type B" silica column that is fully end-capped. End-capping chemically converts most of the free silanols to less reactive species, dramatically reducing peak tailing for basic and aromatic compounds.

  • Check for Column Overload:

    • Issue: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column. Determine the optimal concentration range for your method.[18]

  • Inspect for System Dead Volume:

    • Issue: Excessive volume in tubing or fittings between the injector, column, and detector can cause peak broadening and tailing.[19]

    • Action: Ensure you are using tubing with the narrowest possible internal diameter suitable for your system. Cut tubing cleanly and ensure all fittings are properly swaged to minimize dead volume.[18]

FAQ 3.2: How can I definitively confirm that dechlorination is occurring in my experiment?

Observing the disappearance of the parent compound is not enough to confirm degradation, and it certainly doesn't prove dechlorination. A robust experiment requires monitoring the appearance of a key product: the chloride ion (Cl⁻).

Causality & Rationale: The stoichiometric release of chloride is direct evidence that the C-Cl bond is being broken. Measuring the increase in aqueous chloride concentration over time provides a quantitative measure of the degradation process and helps build a mass balance.

Recommended Protocol: Chloride Monitoring by Ion Chromatography (IC)

Ion chromatography is the preferred method for accurately quantifying chloride and other anions in aqueous samples.[20][21][22][23]

  • Sample Preparation:

    • At each time point in your degradation experiment, collect an aqueous sample (e.g., 1-2 mL).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates or biomass. This is critical to prevent clogging of the IC column.

    • Dilute the sample with ultrapure water if the expected chloride concentration is high, as high concentrations of one anion can interfere with the resolution of others.[23][24]

  • Instrumentation and Conditions:

    • System: Use an ion chromatograph equipped with a guard column, an anion separator column (e.g., Dionex IonPac series), a suppressor, and a conductivity detector.[20][23]

    • Eluent: A common eluent is a potassium hydroxide (KOH) or a carbonate/bicarbonate buffer solution.[20]

    • Calibration: Prepare a calibration curve using a certified chloride standard solution (e.g., 0.5, 1, 5, 10, 20 mg/L Cl⁻). Ensure your experimental samples fall within this linear range.

  • Data Analysis:

    • Integrate the chloride peak in your chromatograms.

    • Use the calibration curve to convert peak area to chloride concentration (mg/L).

    • Plot the chloride concentration versus time. A clear increase in chloride that corresponds with the decrease in the parent chloroketone concentration is strong evidence of dechlorination.

Data Summary: Comparing Degradation Techniques

The following table provides a comparative overview of the typical performance of different degradation technologies for a model compound like 4-chloroacetophenone.

ParameterUV/H₂O₂ (AOP)Fenton (AOP)Microbial Degradation
Primary Mechanism •OH radical attack•OH radical attackEnzymatic C-Cl bond cleavage
Optimal pH 5.0 - 8.02.8 - 3.56.5 - 7.5
Typical Reaction Time 15 - 120 minutes30 - 180 minutes24 - 168 hours
Degradation Efficiency >95%>90%60% - 99% (highly variable)
Key Limitation UV absorbance required; Radical scavengerspH dependency; Iron sludge productionSubstrate toxicity; Long acclimation time
Reference [5][4][13]

References

Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of halogenated organic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of spectral analysis for these important molecules. The presence of halogen atoms (F, Cl, Br, I) introduces unique electronic effects that can lead to significant peak overlap, complicating structural elucidation. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you resolve these challenges.

Troubleshooting Guide: A Phased Approach to Resolving Peak Overlap

When encountering overlapping signals in the NMR spectra of your halogenated compounds, a systematic approach can save valuable time and resources. This guide is structured to start with the simplest and most accessible techniques, progressing to more advanced methods.

Q1: My ¹H or ¹³C NMR spectrum shows a crowded region of overlapping signals. What is the first and simplest step I should take?

A1: Alter the Chemical Environment by Changing the NMR Solvent.

A straightforward and often effective initial strategy is to re-acquire the spectrum in a different deuterated solvent. The interactions between your halogenated compound (the solute) and the solvent molecules can alter the electronic environment around the nuclei, leading to changes in their chemical shifts. This can effectively "spread out" the signals, resolving the overlap.

Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly useful due to the Aromatic Solvent-Induced Shift (ASIS) effect. The anisotropic magnetic field of the aromatic solvent ring will interact with the solute, causing significant shifts in proton resonances compared to spectra recorded in solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation : Prepare separate, identically concentrated solutions of your compound in a range of deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.

  • Internal Standard : For accurate comparison of chemical shifts, add a small amount of an internal standard like tetramethylsilane (TMS) to each sample.

  • NMR Acquisition : Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis : Process and compare the spectra to identify the solvent system that provides the best signal dispersion.

Data Presentation: Illustrative Solvent-Induced Chemical Shifts

The following table shows hypothetical ¹H NMR chemical shift data for a halogenated aromatic compound, demonstrating the potential for resolving peak overlap by changing the solvent.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
Aromatic H-27.80 (multiplet)7.55 (doublet)-0.25
Aromatic H-37.80 (multiplet)7.68 (doublet)-0.12
Aromatic H-47.407.15-0.25
Q2: Changing the solvent didn't fully resolve the overlap. What is the next step?

A2: Employ Two-Dimensional (2D) NMR Spectroscopy.

If 1D NMR spectra remain ambiguous, 2D NMR techniques are the next logical step. These experiments disperse the spectral information into a second dimension, which can resolve overlapping signals that are congested in a 1D spectrum.

Mandatory Visualization: Workflow for Resolving Peak Overlap

Below is a decision-making workflow to guide you through the process of resolving peak overlaps in the NMR spectra of halogenated compounds.

G start Overlapping Peaks in 1D NMR solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent check1 Overlap Resolved? solvent->check1 two_d Acquire 2D NMR Spectra check1->two_d No end Structure Determined check1->end Yes cosy ¹H-¹H COSY (Proton-Proton Connectivity) two_d->cosy hsqc ¹H-¹³C HSQC (Direct C-H Correlation) two_d->hsqc hmbc ¹H-¹³C HMBC (Long-Range C-H Correlation) two_d->hmbc noesy ¹H-¹H NOESY/ROESY (Through-Space Correlations) two_d->noesy check2 Structure Elucidated? cosy->check2 hsqc->check2 hmbc->check2 noesy->check2 advanced Advanced Techniques (e.g., ¹⁹F NMR, Solid-State NMR, Quantum Calculations) check2->advanced No check2->end Yes advanced->end

Technical Support Center: Improving the Solubility of Poorly Soluble Ketone Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of poorly soluble ketone derivatives for in vitro biological assays. As Senior Application Scientists, we have designed this resource to explain not just the "how" but the "why" behind these critical experimental steps.

Troubleshooting Guide

This section addresses specific issues you may encounter at the bench. Each problem is followed by a step-by-step diagnostic and solution pathway.

Issue 1: My compound precipitates immediately when I dilute my organic stock into the aqueous assay buffer.

This is a classic sign of exceeding the kinetic solubility of your compound. The abrupt change from a favorable organic solvent to an unfavorable aqueous environment causes the compound to crash out.

Causality: When you add the concentrated DMSO (or other organic solvent) stock to the buffer, you create micro-environments where the local concentration of the organic solvent is transiently high, keeping the compound dissolved. As the solvent rapidly disperses into the larger aqueous volume, the compound is suddenly exposed to water. If its concentration is above its aqueous solubility limit, it precipitates.[1]

Step-by-Step Solutions:

  • Reduce Final Concentration: The simplest first step is to test a lower final concentration of your ketone derivative. Determine the minimum concentration required to achieve a biological effect and work within that range.

  • Modify the Dilution Method: Instead of adding the stock solution directly to a small volume of buffer, try adding the small stock volume to the full, final volume of the assay medium while vortexing vigorously. This promotes rapid mixing and avoids high local concentrations of the compound.[1]

  • Introduce a Co-solvent: If lowering the concentration isn't an option, pre-mix your final assay buffer with a permissible amount of a water-miscible organic solvent (a co-solvent) before adding your compound stock. This reduces the polarity of the final solution, making it more hospitable to your hydrophobic compound.[2][] Ensure the final concentration of the initial stock solvent (e.g., DMSO) and the co-solvent is well below levels that affect your assay's integrity.[4][5]

  • Utilize Cyclodextrins: For a more robust solution, consider using cyclodextrins. Prepare a solution of cyclodextrin (e.g., HP-β-CD) in your assay buffer first, then add your organic stock to this solution. The cyclodextrin will encapsulate the ketone derivative, shielding its hydrophobic parts from water.[6][7]

Issue 2: My solution looks clear initially, but becomes cloudy or shows precipitate after several hours.

This problem indicates that you created a supersaturated solution that is thermodynamically unstable. While it may appear dissolved initially (kinetic solubility), the compound will eventually crash out to reach its true, lower thermodynamic equilibrium solubility.[8][9]

Causality: Rapidly dissolving a compound from a high-energy state (like a concentrated DMSO stock) into a buffer can temporarily achieve a concentration higher than its stable equilibrium point.[9] Over time, the molecules rearrange and aggregate to form a more stable, solid phase (precipitate). This is especially common during long incubation periods in cell-based assays or enzyme kinetics studies.

Step-by-Step Solutions:

  • Determine Thermodynamic Solubility: Before conducting long-term experiments, it is crucial to determine the thermodynamic solubility. This involves adding an excess of the solid compound to your final assay buffer, shaking it for 24-48 hours to reach equilibrium, and then measuring the concentration of the dissolved portion.[8] This value is your true upper limit for long-term stability.

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These are excellent for maintaining long-term stability by forming stable inclusion complexes.[10][11] The encapsulated drug is in a thermodynamically favorable state.

    • Surfactants (above CMC): Using a surfactant at a concentration above its Critical Micelle Concentration (CMC) creates stable micelles that can house the ketone derivative for extended periods.[12][13] Be sure to run controls to ensure the surfactant itself doesn't impact the assay.

  • pH Control: If your ketone has an ionizable functional group, ensuring the buffer's pH is optimal for the ionized (more soluble) form is critical for maintaining solubility over time.[][14]

Issue 3: I'm observing high variability and poor reproducibility in my assay results.

Inconsistent solubility is a primary cause of poor data quality. If the amount of dissolved, active compound varies between wells or experiments, your results will be unreliable.

Causality: Undissolved particles or micro-precipitates can lead to several problems:

  • Inaccurate Concentration: The actual concentration of the compound in solution is lower and more variable than the nominal concentration you calculated.[15]

  • Light Scattering: In plate-based assays that use absorbance or fluorescence, suspended particles can scatter light, leading to artificially high readings and background noise.

  • Compound Adsorption: Poorly soluble compounds can stick to plasticware (e.g., pipette tips, assay plates), reducing the amount available to interact with the biological target.

Step-by-Step Solutions:

  • Visual Confirmation of Dissolution: Always visually inspect your final solution. It should be completely clear and free of particles. For a more sensitive check, shine a laser pointer through the solution. If you can see the beam's path (the Tyndall effect), it indicates the presence of a colloidal suspension, not a true solution.[8]

  • Pre-Assay Centrifugation: Before adding your compound solution to the final assay plate, centrifuge it at high speed (e.g., >10,000 x g for 10 minutes) to pellet any undissolved micro-precipitates. Use only the supernatant for your experiment.

  • Re-evaluate Your Solubilization Strategy: High variability is a strong indicator that your current method is insufficient. Refer to the solubilization decision workflow below to select a more robust method.

  • Solvent Concentration Consistency: Ensure the final concentration of any organic solvent (like DMSO) is identical across all wells, including controls. Even small variations can affect solubility and introduce artifacts.[5][16]

Frequently Asked Questions (FAQs)

Q1: Why are my ketone derivatives so poorly soluble in water?

A1: The solubility of a molecule is governed by the principle of "like dissolves like."[8] Water is a highly polar solvent that forms strong hydrogen bonds. Ketone derivatives, especially those with large, non-polar ring structures or alkyl chains, are predominantly hydrophobic (lipophilic). Water molecules cannot effectively surround and solvate these non-polar regions, leading to poor solubility.[7] This hydrophobicity can be quantified by a high LogP value, which measures a compound's preference for a lipid-like environment over an aqueous one.[7]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A2: Understanding this distinction is critical for designing reliable assays.

  • Kinetic Solubility: This is the concentration of a compound that appears to dissolve immediately when prepared from a concentrated organic stock. It's a measure of how much you can get into solution quickly, but this solution may be an unstable, supersaturated state.[8][9] It is often measured in high-throughput settings.

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution after an extended period. It represents the maximum stable concentration that will remain dissolved over time.[8][9]

Why it matters: For a quick enzyme inhibition screen, kinetic solubility might be sufficient. However, for a 24- or 48-hour cell-based assay, you must work below the thermodynamic solubility limit to prevent the compound from precipitating during the experiment and invalidating your results.[8]

Q3: How do I choose the right organic solvent for my stock solution?

A3: The ideal solvent should completely dissolve your compound at a high concentration and be compatible with your biological assay when diluted.

SolventKey Properties & Usage NotesPotential Issues
Dimethyl Sulfoxide (DMSO) Boiling Point: 189°C.[17] Excellent solubilizing power for a wide range of polar and non-polar compounds. The most common choice for stock solutions.[4][7]Can be toxic to cells, typically above 0.5% v/v.[4][5] Can interfere with some enzyme activities.[18] Hygroscopic (absorbs water), which can lead to compound precipitation over time in storage.
Ethanol (EtOH) Boiling Point: 78°C. A good alternative to DMSO, particularly if DMSO shows toxicity in your system.[7][19]Generally less effective at solubilizing highly hydrophobic compounds compared to DMSO. Can also exhibit cellular toxicity and interfere with assays at higher concentrations.[19]
Dimethylformamide (DMF) Boiling Point: 153°C. Similar solubilizing power to DMSO for many hydrophobic compounds.Generally considered more toxic to cells than DMSO and should be used with caution.[7] Final concentration in assays should be kept extremely low.

Best Practice: Always use anhydrous, high-purity (ACS grade or higher) solvents to prepare stock solutions to ensure reproducibility and prevent compound degradation.[7] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[20]

Q4: How does pH adjustment work for improving the solubility of ketones?

A4: This technique is only effective if your ketone derivative has an ionizable functional group, such as a carboxylic acid or an amine, elsewhere in the structure. The ketone group itself is not typically ionizable under physiological conditions.

  • For an acidic compound (e.g., with a -COOH group): Increasing the pH above its pKa will deprotonate it (to -COO⁻). The resulting charged ion is significantly more polar and thus more soluble in water.[8][14]

  • For a basic compound (e.g., with an -NH₂ group): Lowering the pH below its pKa will protonate it (to -NH₃⁺). This charge also dramatically increases aqueous solubility.[][8]

This is a powerful and simple method, but its utility depends entirely on the molecule's structure.[][21]

Q5: What are cyclodextrins and how can they help?

A5: Cyclodextrins are cyclic oligosaccharides (sugar molecules linked in a ring) that are shaped like a truncated cone or bucket.[10][22]

  • Mechanism: The interior of the "bucket" is hydrophobic, creating a favorable environment for a poorly soluble ketone derivative to nestle inside. The exterior of the bucket is hydrophilic, making the entire drug-cyclodextrin complex soluble in water.[6][11] This process is called inclusion complexation.

  • Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are most commonly used in pharmaceutical applications.[6][23]

  • When to Use: Cyclodextrins are an excellent choice when you need to achieve a higher concentration than is possible with co-solvents alone or when you need to ensure long-term stability. They are generally considered biocompatible and have minimal interference in many assays.[4][24]

Q6: When is it appropriate to use surfactants?

A6: Surfactants (or detergents) are amphiphilic molecules with a polar (hydrophilic) head and a non-polar (hydrophobic) tail.

  • Mechanism: At low concentrations, surfactants exist as individual molecules (unimers). Above a specific concentration, known as the Critical Micelle Concentration (CMC) , they spontaneously self-assemble into spherical structures called micelles.[12][25] The hydrophobic tails form the core of the micelle, creating a perfect microenvironment to solubilize your ketone derivative, while the hydrophilic heads face the water, making the entire micelle soluble.[13]

  • When to Use: Use surfactants when other methods are insufficient. They can be very effective but have a higher potential to interfere with biological assays. Surfactants can denature proteins, disrupt cell membranes, and inhibit enzymes.

  • Important Consideration: The solubilizing effect only occurs at concentrations above the CMC .[13][26] You must know the CMC of your chosen surfactant under your specific assay conditions (buffer, temperature) to use it effectively.[27] Always run a surfactant-only control to check for assay interference.

Visual Workflows and Protocols

Workflow: Selecting a Solubilization Strategy

This decision tree guides you from the simplest to the most complex methods for improving the solubility of your ketone derivative.

Solubilization_Workflow start Start: Poorly Soluble Ketone Derivative stock_sol Prepare Concentrated Stock in 100% DMSO, EtOH, or DMF start->stock_sol test_dilution Test Dilution in Aqueous Assay Buffer stock_sol->test_dilution precipitate Does it Precipitate? test_dilution->precipitate success1 Success! Proceed with Assay precipitate->success1 No troubleshoot Troubleshooting Path precipitate->troubleshoot Yes lower_conc Try a Lower Final Concentration troubleshoot->lower_conc still_precipitates1 Still Precipitates? lower_conc->still_precipitates1 still_precipitates1->success1 No ph_check Is Compound Ionizable? (Check pKa) still_precipitates1->ph_check Yes adjust_ph Adjust Buffer pH (Acid for Base, Base for Acid) ph_check->adjust_ph Yes cosolvent Add Co-solvent (e.g., PEG400, Glycerol) to Buffer ph_check->cosolvent No still_precipitates2 Still Precipitates? adjust_ph->still_precipitates2 still_precipitates2->cosolvent Yes success2 Success! Run Vehicle Controls Proceed with Assay still_precipitates2->success2 No still_precipitates3 Still Precipitates? cosolvent->still_precipitates3 cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) in Buffer still_precipitates3->cyclodextrin Yes still_precipitates3->success2 No still_precipitates4 Still Precipitates? cyclodextrin->still_precipitates4 surfactant Use Surfactant (e.g., Tween, SDS) above CMC still_precipitates4->surfactant Yes still_precipitates4->success2 No surfactant->success2 re_evaluate Re-evaluate Compound or Assay Conditions surfactant->re_evaluate If interference occurs

Caption: A decision tree for selecting the appropriate solubilization method.

Mechanism: Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic ketone, rendering it water-soluble.

Cyclodextrin_Mechanism cluster_0 In Aqueous Solution cluster_1 Water-Soluble Complex ketone Poorly Soluble Ketone Derivative plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow Inclusion Complexation cd->arrow complex arrow->complex ketone_inside Ketone

Caption: Encapsulation of a ketone by a cyclodextrin molecule.

Protocol: Preparing a Solution with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details how to use HP-β-CD to enhance the aqueous solubility of a ketone derivative.[7]

Materials:

  • Your poorly soluble ketone derivative

  • Anhydrous DMSO

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Your final aqueous assay buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes and calibrated pipettes

Methodology:

  • Prepare a Concentrated Organic Stock:

    • Dissolve your ketone derivative in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure it is fully dissolved by vortexing. Gentle warming (to 37°C) can be used if necessary.[7]

  • Prepare the HP-β-CD Solution:

    • Decide on a molar ratio of HP-β-CD to your compound. Ratios from 10:1 to 100:1 are common starting points.[7]

    • Calculate the required mass of HP-β-CD and dissolve it in your final assay buffer. For example, to make a 10 mM HP-β-CD solution in 10 mL of PBS, dissolve ~154 mg of HP-β-CD (assuming an avg. MW of ~1540 g/mol ).

    • Vortex until the HP-β-CD powder is completely dissolved.

  • Form the Inclusion Complex:

    • While vigorously vortexing the HP-β-CD solution, slowly add the required volume of your concentrated ketone-DMSO stock solution drop-by-drop.

    • Example: To make a 100 µM final solution of your ketone in a 10 mM HP-β-CD solution, add 10 µL of a 10 mM ketone-DMSO stock into 990 µL of the 10 mM HP-β-CD solution. This keeps the final DMSO concentration at 1%.

  • Final Steps:

    • Continue to vortex for an additional 1-2 minutes.

    • Visually inspect the solution to ensure it is clear. This complexed solution is now ready for further dilution into your assay medium or for direct use.

References

Strategies to reduce catalyst deactivation during Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common yet critical challenge: catalyst deactivation. By understanding the root causes and implementing the strategies outlined below, you can significantly improve the yield, reproducibility, and efficiency of your acylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format. We will explore the "why" behind each problem and provide actionable solutions.

Issue 1: My reaction has stalled, or the yield is significantly lower than expected.

Q1: I've set up a Friedel-Crafts acylation using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), but the reaction is sluggish or provides a poor yield. What is the most probable cause?

A1: The most frequent culprit behind low yields in Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst through the formation of a stable complex with the ketone product.[1][2] Unlike in Friedel-Crafts alkylation where the catalyst is regenerated, the ketone product in acylation is a Lewis base and coordinates strongly with the Lewis acid catalyst.[3] This complex is often irreversible under the reaction conditions, effectively removing the catalyst from the reaction cycle.[1]

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: To counteract this product-catalyst complexation, it is often necessary to use a stoichiometric amount or even a slight excess (1.1 to 1.2 equivalents) of the Lewis acid catalyst relative to the acylating agent.[1][4]

  • Order of Addition: The order in which you add your reagents can be critical. Preparing a pre-complex of the acylating agent and the Lewis acid before adding the aromatic substrate can sometimes improve results.[4]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction stalls, it's a strong indicator of catalyst deactivation.

Q2: I've confirmed my catalyst stoichiometry is correct, but the reaction is still not proceeding. What other factors could be deactivating my catalyst?

A2: Moisture is the nemesis of most Lewis acid catalysts used in Friedel-Crafts reactions.[4][5] Catalysts like AlCl₃ are highly hygroscopic and will readily react with any water present in your glassware, solvents, or reagents. This hydrolysis reaction deactivates the catalyst, rendering it ineffective.

Preventative Measures:

  • Glassware: Ensure all glassware is rigorously dried before use, either by flame-drying under a stream of inert gas or by oven-drying overnight.

  • Reagents and Solvents: Use anhydrous solvents and ensure your aromatic substrate and acylating agent are free of water. Freshly distilled reagents are often recommended.[4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. A drying tube on your condenser is also a good practice.[5]

Issue 2: My aromatic substrate is not reacting, or I'm observing no product formation.

Q3: Can I perform a Friedel-Crafts acylation on any aromatic compound?

A3: No, the nature of the aromatic substrate is a critical factor. The reaction is an electrophilic aromatic substitution, and therefore, the electron density of the aromatic ring plays a crucial role.

  • Deactivated Rings: Aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) are deactivated towards electrophilic attack and generally do not undergo Friedel-Crafts acylation.[6][7] The reduced nucleophilicity of the ring prevents it from attacking the acylium ion.[8]

  • Substrates with Basic Functional Groups: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups are also unsuitable for standard Friedel-Crafts acylation.[5][9] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, forming a complex that deactivates the ring and consumes the catalyst.[8]

Alternative Strategies for Deactivated or Sensitive Substrates:

  • Consider a different synthetic route: If your substrate is strongly deactivated, a different synthetic strategy may be necessary.

  • Protecting Groups: For substrates with amine or hydroxyl groups, using a suitable protecting group strategy can be effective, although this adds extra steps to your synthesis.

  • Use of Solid Acid Catalysts: For certain substrates, heterogeneous solid acid catalysts can offer an alternative, sometimes with milder reaction conditions.[10][11]

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways through which a Lewis acid catalyst can be deactivated during a Friedel-Crafts acylation.

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathways A Lewis Acid (e.g., AlCl₃) C Acylium Ion [R-C=O]⁺ A->C Forms H Deactivated Catalyst (Hydrolyzed) A->H Reacts with H₂O I Deactivated Catalyst (Substrate Complex) A->I Reacts with -NH₂/ -OH on substrate B Acyl Halide/ Anhydride B->C E Ketone Product C->E Reacts with D Aromatic Substrate D->E F Catalyst Regeneration E->F Leads to G Deactivated Catalyst (Product Complex) E->G Forms stable complex with F->A

Caption: Primary catalyst deactivation pathways in Friedel-Crafts acylation.

Advanced Strategies: The Rise of Solid Acid Catalysts

To overcome the limitations of traditional homogeneous Lewis acid catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.[12][13]

Q4: What are solid acid catalysts and how can they mitigate deactivation?

A4: Solid acid catalysts are materials with acidic sites on their surface. Examples include zeolites, sulfated zirconia, and certain metal oxides.[13][14] They can function as either Brønsted or Lewis acids.

Advantages in Mitigating Deactivation:

  • Reduced Product Inhibition: While product inhibition can still occur, the defined pore structures of some solid catalysts, like zeolites, can influence the adsorption and desorption of reactants and products, sometimes lessening the deactivation effect.[14]

  • Moisture Tolerance: Some solid acid catalysts exhibit greater tolerance to moisture compared to traditional Lewis acids.[14]

  • Regeneration: A significant advantage is the ability to regenerate many solid acid catalysts. This can often be achieved by washing with a solvent or by calcination (heating to a high temperature in the presence of air) to remove adsorbed species.[13][14]

Catalyst TypeCommon ExamplesKey AdvantagesConsiderations
Homogeneous Lewis Acids AlCl₃, FeCl₃, BF₃High reactivity, well-establishedMoisture sensitive, stoichiometric amounts often needed, product complexation, corrosive waste
Zeolites H-Beta, HZSM-5Shape selectivity, regenerable, reduced wasteCan be prone to deactivation by coking, diffusion limitations for bulky molecules
Sulfated Metal Oxides Sulfated ZirconiaHigh acidity, can be highly activePotential for leaching of sulfate groups, thermal stability can be a concern[13]
Supported Catalysts Metal triflates on silica, In₂O₃/MCM-41Good activity, can be reusedLeaching of the active metal can occur, support stability

Experimental Protocol: A General Procedure for Friedel-Crafts Acylation with Anhydrous Aluminum Chloride

This protocol describes a general procedure for the acylation of a neutral, activated aromatic compound like anisole.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Acetyl chloride (or another acylating agent)

  • Anisole (or another suitable aromatic substrate)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere of nitrogen or argon.

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve the anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting a problematic Friedel-Crafts acylation reaction.

G Start Low or No Product Yield Check_Moisture Are anhydrous conditions ensured? Start->Check_Moisture Check_Catalyst Is catalyst stoichiometry >1.0 equivalent? Check_Moisture->Check_Catalyst Yes Solution_Moisture Dry all glassware, use anhydrous reagents, run under inert gas. Check_Moisture->Solution_Moisture No Check_Substrate Is the aromatic substrate activated and neutral? Check_Catalyst->Check_Substrate Yes Solution_Catalyst Increase AlCl₃ to 1.1-1.2 equivalents. Check_Catalyst->Solution_Catalyst No Solution_Substrate Consider alternative synthetic route or protecting groups. Check_Substrate->Solution_Substrate No Success Reaction Optimized Check_Substrate->Success Yes Solution_Moisture->Check_Moisture Solution_Catalyst->Check_Catalyst Solution_Substrate->Success

Caption: A logical workflow for troubleshooting low product yields.

By systematically addressing these common issues, you can effectively diagnose and resolve problems related to catalyst deactivation in your Friedel-Crafts acylation reactions, leading to more successful and efficient synthetic outcomes.

References

Technical Support Center: Overcoming Challenges in the Purification of Halogenated Acetophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated acetophenone isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with separating these structurally similar compounds. Halogenated acetophenones are vital building blocks in medicinal chemistry, but their purification can be a significant bottleneck. This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities with confidence.

The Core Challenge: Why Are These Isomers So Difficult to Separate?

The primary difficulty in separating halogenated acetophenone isomers—whether they are positional (ortho-, meta-, para-) or chiral (enantiomers)—stems from their nearly identical physical and chemical properties. Positional isomers often share very similar hydrophobicity, polarity, and boiling points, leading to co-elution in standard chromatographic systems.[1][2] Chiral isomers, by definition, have identical properties in an achiral environment and require specialized techniques to resolve.[1]

This guide is structured to address these issues head-on, moving from method selection to specific troubleshooting scenarios.

Purification Strategy: A Decision-Making Workflow

Selecting the right purification strategy is the most critical first step. The choice depends on the nature of the isomeric mixture, the scale of the purification, and the available instrumentation. The following workflow provides a logical path for making this decision.

Purification_Workflow start Start: Crude Isomeric Mixture isomer_type What is the nature of the isomerism? start->isomer_type positional Positional (o-, m-, p-) isomer_type->positional Positional chiral Chiral (Enantiomers) isomer_type->chiral Chiral thermal_stability Is the compound thermally labile? positional->thermal_stability chiral_hplc_sfc Chiral HPLC or Chiral SFC (Requires Chiral Stationary Phase) chiral->chiral_hplc_sfc hplc_uhplc HPLC / UHPLC (Primary Choice) thermal_stability->hplc_uhplc No sfc Supercritical Fluid Chromatography (SFC) thermal_stability->sfc Yes / High Throughput Needed crystallization Crystallization (Alternative/Scale-up) hplc_uhplc->crystallization For large scale purity_check Purity & Identity Check (HPLC, GC-MS, qNMR) hplc_uhplc->purity_check sfc->purity_check crystallization->purity_check chiral_crystallization Diastereomeric Crystallization chiral_hplc_sfc->chiral_crystallization For large scale chiral_hplc_sfc->purity_check chiral_crystallization->purity_check

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & FAQs

This section is formatted as a series of questions and answers to directly address the most common issues encountered in the lab.

Issue 1: Poor Resolution or Co-elution of Positional Isomers (ortho, meta, para)

Q: My ortho- and para-halogenated acetophenone isomers are co-eluting on my standard C18 HPLC column. How can I improve the separation?

A: This is a classic challenge because positional isomers often have very similar hydrophobicities, which is the primary separation mechanism for a C18 column.[1] To resolve them, you need to enhance the selectivity (α) of your chromatographic system.

Causality-Driven Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Before changing the column, manipulate the mobile phase. Decreasing the percentage of the organic modifier (e.g., acetonitrile) will increase retention times and can provide more opportunity for the column to differentiate between the isomers.[1]

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase.[1] If you are using acetonitrile, switching to methanol (or vice-versa) can alter selectivity and may resolve your isomers.

  • Change the Stationary Phase: If mobile phase optimization fails, the column chemistry is not suitable. A standard C18 phase is often insufficient. You need a stationary phase that offers alternative interaction mechanisms.[1]

    • Pentafluorophenyl (PFP) Columns: These are often the best choice for halogenated isomers. PFP phases provide multiple interaction mechanisms, including dipole-dipole, π-π, and ion-exchange interactions, which are highly effective at differentiating isomers based on the position of the halogen atom.[3]

    • Phenyl-Hexyl Columns: These columns offer enhanced π-π interactions between the phenyl rings of the stationary phase and your analytes, providing a different selectivity compared to C18.[1]

Table 1: Comparison of HPLC Stationary Phases for Halogenated Isomer Separation

Stationary PhasePrimary Separation MechanismBest ForAdvantagesDisadvantages
C18 (Octadecyl) HydrophobicityGeneral-purpose reversed-phaseRobust, widely available.Often fails to resolve positional isomers with similar hydrophobicity.[1]
Phenyl-Hexyl Hydrophobicity, π-π interactionsAromatic and moderately polar compoundsProvides alternative selectivity to C18.[1]May not be sufficient for isomers with very subtle differences.
PFP (Pentafluorophenyl) Hydrophobicity, π-π, dipole, shape selectivityHalogenated compounds , positional isomersExcellent selectivity for isomers due to multiple interaction modes.[3]Can have different retention characteristics; may require method redevelopment.
Issue 2: Inability to Separate Enantiomers

Q: My chiral halogenated acetophenone shows only a single, sharp peak on my PFP column. Why aren't the enantiomers separating?

A: Enantiomers have identical physical properties in an achiral environment.[4] A PFP column, while excellent for positional isomers, is achiral and therefore cannot distinguish between mirror-image molecules. To separate enantiomers, you must introduce a chiral environment.

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. It requires a Chiral Stationary Phase (CSP). CSPs are packed with a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers, leading to different retention times.[4][5] Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds, including acetophenones.[6][7]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular and powerful technique for chiral separations.[8][9] It uses supercritical CO₂ as the main mobile phase, which is non-toxic and inexpensive.[10][11] SFC often provides faster separations and higher efficiency than HPLC for chiral compounds.[8] The same polysaccharide-based CSPs used in HPLC are typically used in SFC.

Issue 3: Product "Oils Out" During Recrystallization

Q: I'm trying to purify my halogenated acetophenone via recrystallization, but it separates as an oil instead of forming crystals. Why is this happening and what can I do?

A: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point.[12] The resulting oil often traps impurities, defeating the purpose of the purification.

Primary Causes & Solutions:

  • Cause 1: Rapid Cooling: Cooling the saturated solution too quickly can cause the concentration of the solute to exceed its solubility limit while the solution is still too hot.[12]

    • Solution: Allow the flask to cool slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate further.

  • Cause 2: Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound. Also, using a solvent in which your compound is too soluble can lead to oiling out.[12]

    • Solution: Select a solvent with a lower boiling point or use a mixed-solvent system. In a mixed-solvent system (e.g., ethanol/water or dichloromethane/hexanes), you dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy (the saturation point). This is often done at a lower temperature, reducing the risk of oiling out.[12][13]

  • Cause 3: High Impurity Concentration: Impurities can depress the melting point of your compound, making it more prone to oiling out.[12]

    • Solution: If possible, perform a preliminary purification step (e.g., a quick column filtration) to remove the bulk of the impurities before attempting recrystallization. You can also try inducing crystallization at a temperature just below the solution's saturation point by scratching the inside of the flask with a glass rod or adding a seed crystal.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC separation method for positional acetophenone isomers? A1: A reliable starting point is a C18 column with a mobile phase of acetonitrile and water (e.g., 60:40 ratio), a flow rate of 1.0 mL/min, and UV detection around 254 nm.[1] From there, you can adjust the mobile phase composition to optimize the separation. If resolution is still poor, switch to a PFP column as your next step.[3]

Q2: When should I consider Supercritical Fluid Chromatography (SFC) over HPLC? A2: SFC is particularly advantageous for separating thermally labile substances and for chiral separations.[10][11] It offers higher throughput due to faster equilibration times and higher optimal flow rates.[8] Furthermore, SFC is considered a "greener" technique because it primarily uses CO₂ as the mobile phase, significantly reducing organic solvent consumption.[8][10]

Q3: How do I confirm the purity and identity of my separated isomers? A3: A multi-technique approach is best.[14]

  • HPLC/UHPLC: Provides quantitative purity based on peak area percentage.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the mass of the desired isomer.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the isomeric structure (ortho, meta, para substitution patterns have distinct NMR spectra) and can be used for absolute purity determination (qNMR).[14][15]

Q4: My compound is thermally sensitive. What are the best purification techniques? A4: For thermally labile molecules, you should avoid techniques that require high temperatures, such as gas chromatography or distillation. Supercritical Fluid Chromatography (SFC) is an excellent choice as it operates at low temperatures.[10][11] Low-temperature recrystallization can also be effective if a suitable solvent system is found.

Key Experimental Protocols

Protocol 1: HPLC Method Development for Positional Isomer Separation

This protocol outlines a systematic approach to developing a separation method for ortho-, meta-, and para-halogenated acetophenone isomers.

  • Initial Screening:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV at 254 nm.

    • Procedure: Equilibrate the column for at least 15 minutes. Inject a standard containing a mix of the isomers. Assess the resolution.

  • Mobile Phase Optimization:

    • If co-elution occurs, decrease the acetonitrile percentage in 5% increments (e.g., to 55%, then 50%). This increases retention and may improve resolution.[1]

    • If resolution is still poor, switch the organic modifier to methanol and repeat the screening process, starting at a ratio that gives similar retention times.

  • Stationary Phase Change:

    • If optimization is unsuccessful, switch to a PFP column (e.g., 4.6 x 150 mm, 5 µm).

    • Begin with the same mobile phase conditions as in Step 1. The unique selectivity of the PFP phase will likely provide a significantly different, and hopefully resolved, chromatogram.[3] Adjust the mobile phase composition as needed to fine-tune the separation.

Protocol 2: Preventing "Oiling Out" with a Mixed-Solvent Recrystallization

This protocol is for purifying a compound that tends to oil out.

  • Solvent Selection: Identify a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent, e.g., dichloromethane) and one in which it is poorly soluble (the "poor" solvent, e.g., hexanes).[12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the warm "good" solvent to create a concentrated solution.

  • Induce Saturation: While stirring at room temperature, slowly add the "poor" solvent dropwise until a persistent cloudiness appears. This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.[12]

  • Crystallization and Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice bath to maximize crystal yield.[12]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold "poor" solvent, and dry thoroughly.

References

Technical Support Center: Interpreting Complex Mass Spectrometry Fragmentation Patterns of Diaryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of diaryl ketones by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex fragmentation patterns of these compounds. Here, you will find in-depth explanations, troubleshooting guides, and frequently asked questions to navigate the intricacies of your mass spectrometry data.

Introduction: The Challenge of Diaryl Ketones

Diaryl ketones are a class of organic compounds characterized by a carbonyl group bonded to two aryl (aromatic) rings. This structure, while seemingly simple, gives rise to complex and often ambiguous fragmentation patterns in mass spectrometry. The stability of the aromatic rings and the reactivity of the carbonyl group lead to a variety of competing fragmentation pathways, including rearrangements and multiple cleavages. This guide will provide you with the foundational knowledge and practical strategies to confidently interpret your data.

Part 1: Foundational Concepts in the Mass Spectrometry of Diaryl Ketones

Q1: What are the primary fragmentation pathways for diaryl ketones in Electron Ionization (EI) Mass Spectrometry?

A1: In EI-MS, diaryl ketones typically undergo fragmentation through several key pathways, primarily driven by the stability of the resulting fragments.

  • α-Cleavage: This is the most common and diagnostically significant fragmentation pathway for ketones.[1][2][3][4] The cleavage occurs at the bond adjacent to the carbonyl group. For a diaryl ketone, this results in the formation of a stable acylium ion and an aryl radical. The acylium ion is resonance-stabilized and often gives rise to the base peak in the spectrum.[2][5]

    • Example: Benzophenone Upon electron ionization, benzophenone (C₁₃H₁₀O) forms a molecular ion (M⁺•) at m/z 182. The primary fragmentation is the α-cleavage to lose a phenyl radical (•C₆H₅), forming the benzoyl cation (C₆H₅CO⁺) at m/z 105. This is typically the most intense peak.[6] Subsequently, the benzoyl cation can lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.[6]

  • Cleavage of the Aryl Ring: Fragmentation can also occur within the aromatic rings, leading to the loss of small neutral molecules like acetylene (C₂H₂) from the phenyl cation, resulting in a peak at m/z 51.

  • Rearrangement Reactions: While less common for simple diaryl ketones, substituted diaryl ketones can undergo rearrangement reactions, which can complicate spectral interpretation.

Q2: How do different ionization techniques, such as Electrospray Ionization (ESI), affect the fragmentation of diaryl ketones?

A2: The choice of ionization technique significantly impacts the observed fragmentation.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts a large amount of energy to the analyte molecule, leading to extensive fragmentation.[6] This provides detailed structural information but may result in a weak or absent molecular ion peak.[1]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal fragmentation.[7][8][9] For diaryl ketones, ESI will primarily produce protonated molecules ([M+H]⁺) or adducts with solvent molecules or salts (e.g., [M+Na]⁺).[10] This is highly advantageous for determining the molecular weight of the compound. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is required.[7][8]

  • Chemical Ionization (CI): CI is another soft ionization technique that produces less fragmentation than EI.[11] It typically generates a prominent quasi-molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight.[11]

Table 1: Comparison of Ionization Techniques for Diaryl Ketone Analysis

Ionization TechniqueTypical FragmentationMolecular Ion PeakPrimary Application
Electron Ionization (EI)ExtensiveOften weak or absentStructural Elucidation
Electrospray Ionization (ESI)Minimal to NoneStrong [M+H]⁺ or adductsMolecular Weight Determination
Chemical Ionization (CI)Less than EIStrong [M+H]⁺Molecular Weight Confirmation

Part 2: Troubleshooting Complex Fragmentation Patterns

This section addresses specific challenges you may encounter during your analysis.

Q3: I see an unexpected peak at m/z 152 in the mass spectrum of benzophenone. What is its origin?

A3: The peak at m/z 152 in the EI spectrum of benzophenone is a well-documented but often confusing fragment. It corresponds to the biphenylene radical cation. Its formation is thought to involve a rearrangement where the molecular ion loses a molecule of carbon monoxide and two hydrogen atoms, or potentially a CHO radical. While the exact mechanism is complex and still debated, its presence is a characteristic feature of the benzophenone spectrum. Some have also suggested the possibility of recombination of phenyl groups to form biphenyl (m/z 154) and biphenylene (m/z 152) at low yields.[12]

Q4: My diaryl ketone has alkyl substituents on the aromatic rings. How does this affect the fragmentation pattern?

A4: Alkyl substituents introduce additional fragmentation pathways, most notably the McLafferty rearrangement .

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon of an alkyl chain.[13][14][15] The rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[14]

    • Prerequisites for McLafferty Rearrangement:

      • Presence of a carbonyl group.

      • An alkyl chain of at least three carbons attached to the carbonyl group or the aryl ring.

      • A hydrogen atom on the γ-carbon.[14][15]

  • Benzylic Cleavage: If the alkyl group is attached to the aryl ring, cleavage of the bond beta to the ring can occur, forming a stable benzylic cation.

The presence of these additional fragmentation pathways can make the spectrum more complex, but they also provide valuable information about the structure and position of the alkyl substituents.

Q5: How do electron-donating and electron-withdrawing substituents on the aryl rings influence fragmentation?

A5: Substituents on the aryl rings can significantly alter the fragmentation pattern by influencing the stability of the resulting ions and radicals.[16]

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂): EDGs stabilize the positive charge on the aromatic ring. This can promote fragmentation pathways that lead to the formation of a charge on the substituted aryl ring. For example, in a substituted benzophenone, an EDG on one ring will favor the formation of the substituted benzoyl cation.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN): EWGs destabilize the positive charge on the aromatic ring. This will favor fragmentation pathways where the charge resides on the unsubstituted aryl ring or the carbonyl group.

Understanding the electronic effects of substituents is crucial for correctly interpreting the relative intensities of fragment ions.[16][17]

Part 3: Experimental Protocols and Workflows

Q6: What is a standard protocol for analyzing a novel diaryl ketone using Gas Chromatography-Mass Spectrometry (GC-MS)?

A6: GC-MS is a powerful technique for the analysis of volatile and thermally stable diaryl ketones.[18][19] A typical workflow is as follows:

Experimental Workflow: GC-MS Analysis of a Diaryl Ketone

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in volatile solvent (e.g., DCM, Hexane) inject Inject sample into GC prep->inject separate Separate components on capillary column inject->separate ionize Ionize eluting compounds (EI, 70 eV) separate->ionize analyze Analyze fragments in mass analyzer ionize->analyze detect Detect ions analyze->detect spectrum Generate mass spectrum detect->spectrum interpret Interpret fragmentation and identify compound spectrum->interpret

Caption: A typical workflow for GC-MS analysis of diaryl ketones.

Detailed Protocol:

  • Sample Preparation: Dissolve a small amount of the diaryl ketone in a suitable volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250-280 °C).[6]

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start with an initial temperature of around 100-150 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.[6] Hold at the final temperature for several minutes to ensure all components elute.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[6]

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight of the compound (e.g., 300-500).[6]

    • Ion Source Temperature: Typically 230 °C.[6]

  • Data Analysis:

    • Identify the peak corresponding to your diaryl ketone in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Propose fragmentation pathways to explain the observed peaks.

Q7: My compound is not volatile or is thermally unstable. What is an alternative approach?

A7: For non-volatile or thermally labile diaryl ketones, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like ESI is the preferred method.[9]

LC-MS Workflow for Non-Volatile Diaryl Ketones

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in LC mobile phase (e.g., ACN/H₂O) inject Inject sample into LC prep->inject separate Separate on a reverse-phase column inject->separate ionize Ionize with ESI (positive or negative mode) separate->ionize analyze Analyze ions in mass analyzer ionize->analyze detect Detect ions analyze->detect spectrum Generate mass spectrum detect->spectrum identify Identify [M+H]⁺ or [M-H]⁻ spectrum->identify

Caption: A typical workflow for LC-MS analysis of diaryl ketones.

Part 4: FAQs and Quick Reference

Q8: What are the most common fragment ions I should look for in the mass spectrum of a simple diaryl ketone like benzophenone?

A8:

  • m/z 182: Molecular ion (M⁺•)

  • m/z 105: Benzoyl cation ([C₆H₅CO]⁺) - often the base peak.[6]

  • m/z 77: Phenyl cation ([C₆H₅]⁺).[6]

  • m/z 51: Loss of acetylene from the phenyl cation.

Q9: I don't see a molecular ion peak in my EI spectrum. What should I do?

A9: The absence of a molecular ion peak is common for some compounds in EI-MS due to rapid fragmentation.[1] To confirm the molecular weight, you should:

  • Re-run the sample using a soft ionization technique like ESI or CI, which will almost certainly show a prominent [M+H]⁺ or related ion.[7][11]

  • Carefully examine your EI spectrum for peaks that correspond to the loss of small, stable neutral fragments from the molecular ion (e.g., M-1, M-18, M-28).

Q10: My mass spectrum has a very high background noise. What are the possible causes and solutions?

A10: High background noise can obscure your peaks of interest. Common causes include:

  • Contamination: The sample, solvent, or instrument may be contaminated. Ensure you are using high-purity solvents and clean glassware.

  • Leaks in the System: Air leaks in the GC-MS system can lead to high background signals at m/z 18 (H₂O), 28 (N₂), and 32 (O₂).[20]

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and characteristic polysiloxane peaks.

Troubleshooting Steps:

  • Run a solvent blank to check for contamination.

  • Perform a leak check on your MS system.[20]

  • Condition your GC column according to the manufacturer's instructions.

References

Validation & Comparative

Validating the Structure of Synthesized 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, a diaryl ketone with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other widely used analytical techniques, demonstrating why 2D NMR is often the gold standard for elucidating the complex architecture of such molecules in solution.

The Challenge: Beyond Simple Spectra

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, the spectra of aromatic compounds, particularly those with multiple substituents, can be complex and challenging to interpret definitively. Overlapping signals and complex coupling patterns in the aromatic region can obscure the precise assignment of each proton and carbon, leaving room for ambiguity. This is where the power of 2D NMR comes to the forefront, offering a robust method to map out the intricate network of atomic connections within a molecule.

The Power of Connectivity: A 2D NMR Deep Dive

Two-dimensional NMR experiments provide a wealth of information by correlating nuclear spins through chemical bonds. For a molecule like this compound, a combination of COSY, HSQC, and HMBC experiments allows for a complete and unambiguous assignment of its ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Data

To illustrate the process, we will use a set of predicted ¹H and ¹³C NMR data for this compound, based on established substituent effects and spectral databases.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Dichlorophenyl Ring
H-3'7.55131.5
H-5'7.40127.8
H-6'7.65130.5
C-1'-137.0
C-2'-133.0
C-4'-139.0
Fluorophenyl Ring
H-2/H-67.15130.8
H-3/H-57.05115.9
C-1-131.0
C-4-163.0 (d, ¹JCF ≈ 245 Hz)
Ethanone Bridge
-CH₂-4.3045.0
-C=O-195.0

Deciphering the Connections: A Step-by-Step Interpretation

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment is the starting point for piecing together the proton framework of the molecule. It reveals which protons are coupled to each other, typically through two or three bonds.

  • Expected Correlations:

    • In the 2,4-dichlorophenyl ring, a cross-peak will be observed between H-5' and H-6', indicating their ortho relationship (³J coupling). A weaker cross-peak might be visible between H-3' and H-5' due to a smaller meta coupling (⁴J).

    • In the 4-fluorophenyl ring, a strong cross-peak will connect H-2/H-6 and H-3/H-5, confirming their ortho coupling.

This initial analysis allows for the identification of the two distinct aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment is a powerful tool that correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra.

  • Expected Correlations:

    • H-3' (7.55 ppm) will show a cross-peak to C-3' (131.5 ppm).

    • H-5' (7.40 ppm) will correlate with C-5' (127.8 ppm).

    • H-6' (7.65 ppm) will connect to C-6' (130.5 ppm).

    • H-2/H-6 (7.15 ppm) will show a cross-peak to C-2/C-6 (130.8 ppm).

    • H-3/H-5 (7.05 ppm) will correlate with C-3/C-5 (115.9 ppm).

    • The methylene protons at 4.30 ppm will show a cross-peak to the methylene carbon at 45.0 ppm.

The HSQC experiment definitively assigns the chemical shifts of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Building the Molecular Skeleton

The HMBC experiment is crucial for identifying longer-range connections (typically 2-4 bonds) between protons and carbons. This allows us to connect the different fragments of the molecule and assign the quaternary (non-protonated) carbons.

  • Expected Key Correlations:

    • Connecting the Rings to the Ethanone Bridge:

      • The methylene protons (-CH₂- at 4.30 ppm) will show a correlation to the carbonyl carbon (-C=O at 195.0 ppm).

      • The methylene protons will also show a correlation to the quaternary carbon C-1 of the fluorophenyl ring (131.0 ppm) and the protonated carbons C-2/C-6 (130.8 ppm).

      • The carbonyl carbon will show a correlation to the H-6' proton of the dichlorophenyl ring (7.65 ppm).

    • Assigning Quaternary Carbons:

      • H-6' (7.65 ppm) will show correlations to C-2' (133.0 ppm) and C-4' (139.0 ppm).

      • H-3' (7.55 ppm) will correlate with C-1' (137.0 ppm) and C-5' (127.8 ppm).

      • H-2/H-6 (7.15 ppm) will show a correlation to C-4 (163.0 ppm).

      • H-3/H-5 (7.05 ppm) will correlate to C-1 (131.0 ppm).

By systematically analyzing these HMBC correlations, the entire carbon skeleton can be assembled, confirming the precise connectivity of the two aromatic rings through the ethanone bridge.

Visualizing the Workflow and Connectivity

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Spins ¹H Spin Systems COSY->Proton_Spins Direct_Attachments Direct ¹H-¹³C Bonds HSQC->Direct_Attachments Long_Range Long-Range ¹H-¹³C Connectivity HMBC->Long_Range Final_Structure Final Structure Confirmation Proton_Spins->Final_Structure Direct_Attachments->Final_Structure Long_Range->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

G cluster_dichlorophenyl 2,4-Dichlorophenyl Ring cluster_fluorophenyl 4-Fluorophenyl Ring cluster_bridge Ethanone Bridge C1' C1' C2' C2' C1'->C2' C=O C=O C1'->C=O HMBC C3' C3' C2'->C3' C4' C4' C3'->C4' H3' H3' C3'->H3' C5' C5' C4'->C5' C6' C6' C5'->C6' H5' H5' C5'->H5' C6'->C1' H6' H6' C6'->H6' H3'->C1' HMBC H5'->H6' COSY H6'->C=O HMBC C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 H2->C1 HMBC CH2 CH2 C=O->CH2 CH2->C1 HMBC

Caption: Key 2D NMR correlations in the target molecule.

A Comparative Analysis: 2D NMR vs. Other Techniques

While 2D NMR is a powerful tool, it is important to understand its advantages and limitations in the context of other analytical techniques.

Technique Strengths Weaknesses Application to the Target Molecule
2D NMR (COSY, HSQC, HMBC) - Provides unambiguous through-bond connectivity.- Elucidates the structure in solution, which is relevant for biological studies.- Non-destructive.- Requires a relatively larger amount of sample compared to mass spectrometry.- Can be time-consuming to acquire and interpret data.- Ideal for definitively assigning all proton and carbon signals, confirming the precise substitution pattern on both aromatic rings and the connectivity of the ethanone bridge.
Mass Spectrometry (MS) - High sensitivity, requiring very small sample amounts.- Provides accurate molecular weight and elemental composition (High-Resolution MS).- Fragmentation patterns can offer structural clues.- Does not provide direct information on atomic connectivity.- Isomers can be difficult to distinguish.- Provides information on the molecule in the gas phase.- Excellent for confirming the molecular formula. The fragmentation pattern would likely show characteristic losses of the fluorophenyl and dichlorophenyl moieties, supporting the proposed structure, but it would not definitively prove the substitution patterns.
X-ray Crystallography - Provides the absolute, unambiguous 3D structure of a molecule in the solid state.- Requires a suitable single crystal, which can be difficult and time-consuming to grow.- The solid-state conformation may not be the same as the solution-state conformation.- If a suitable crystal can be obtained, it would provide the ultimate confirmation of the structure, including bond lengths and angles. However, the solution-state structure, which is more relevant for many applications, is best determined by NMR.

For the validation of this compound, a combined approach is often the most robust. Mass spectrometry provides a rapid confirmation of the molecular weight, while 2D NMR offers the detailed connectivity map. X-ray crystallography, if successful, provides the definitive solid-state structure. However, for routine confirmation and for understanding the molecule's behavior in solution, 2D NMR is indispensable.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

2D NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • ¹³C{¹H} NMR:

    • Pulse sequence: zgpg30

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of increments in F1: 256-512

    • Number of scans per increment: 2-4

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of increments in F1: 256

    • Number of scans per increment: 2-8

  • HMBC:

    • Pulse sequence: hmbcgpndqf

    • Number of increments in F1: 256-512

    • Number of scans per increment: 4-16

    • Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.

Conclusion

The structural validation of synthesized molecules is a critical step in chemical research and drug development. For complex aromatic compounds like this compound, 2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail regarding the atomic connectivity in solution. While other techniques such as mass spectrometry and X-ray crystallography offer valuable complementary information, the comprehensive structural picture provided by 2D NMR makes it an essential and often definitive tool for the modern chemist.

A Comparative Analysis of the Biological Activity of Dichlorophenyl vs. Fluorophenyl Ethanone Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a time-honored approach to modulate pharmacokinetic and pharmacodynamic properties. Among these, chlorine and fluorine hold a prominent place due to their unique electronic and steric characteristics. This guide provides an in-depth comparative analysis of the biological activities of dichlorophenyl and fluorophenyl ethanone analogs, two classes of compounds that have garnered significant interest for their therapeutic potential. Drawing upon a wide array of experimental data, we will explore their anticancer, antimicrobial, and anti-inflammatory properties, offering insights into their structure-activity relationships (SAR) and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

The Chemical Landscape: Dichlorophenyl vs. Fluorophenyl Ethanones

The core structure of an ethanone, a simple ketone, provides a versatile backbone for chemical modification. The introduction of a dichlorophenyl or a fluorophenyl moiety dramatically alters the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets.

  • Dichlorophenyl Ethanone Analogs: The presence of two chlorine atoms on the phenyl ring significantly increases the lipophilicity and electron-withdrawing nature of the molecule. The position of the chlorine atoms (e.g., 2,4-dichloro, 3,4-dichloro) can further fine-tune these properties, leading to a diverse range of biological activities.

  • Fluorophenyl Ethanone Analogs: Fluorine, being the most electronegative element, imparts unique properties. Its small size allows it to mimic hydrogen sterically, while its strong electron-withdrawing nature can profoundly impact pKa, metabolic stability, and binding interactions. The strategic placement of fluorine can block metabolic hydroxylation, thereby increasing the compound's bioavailability.

Anticancer Activity: A Tale of Two Halogens

The quest for novel anticancer agents has led to the exploration of a multitude of synthetic compounds. Both dichlorophenyl and fluorophenyl ethanone analogs have demonstrated promising cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity

While direct head-to-head comparisons under identical experimental conditions are limited in the literature, we can draw valuable insights from studies on various derivatives. The following table summarizes the cytotoxic activity (IC50 values) of representative dichlorophenyl and fluorophenyl ethanone analogs against the MCF-7 breast cancer cell line.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Dichlorophenyl Analogs (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-70.56 ± 0.03[1]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-70.127 ± 0.04[1]
Fluorophenyl Analogs 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7100[2]
1,3,4-Thiadiazole derivative with 4-fluorophenyl group (A2)MCF-752.35[3]
1,3,4-Thiadiazole derivative with 4-fluorophenyl group (A3)MCF-754.81[3]
1,3,4-Thiadiazole derivative with 4-fluorophenyl group (B1)MCF-753.9[3]
1,3,4-Thiadiazole derivative with 4-fluorophenyl group (B3)MCF-754.1[3]

Analysis: The presented data, while not from a direct comparative study, suggests that certain dichlorophenyl ethanone analogs, specifically the acrylonitrile derivatives, exhibit potent cytotoxicity against the MCF-7 cell line with sub-micromolar IC50 values.[1] The fluorophenyl acetamide and thiadiazole derivatives, on the other hand, show activity in the micromolar range.[2][3] It is crucial to note that the core structures of these compared analogs are different, which significantly influences their biological activity. However, this preliminary comparison highlights the potential of the dichlorophenyl moiety in designing highly potent anticancer agents. The structure-activity relationship of halogenated phenoxychalcones and their pyrazoline derivatives has also been explored, revealing that the nature and position of the halogen substituent significantly impact cytotoxic activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dichlorophenyl and fluorophenyl ethanone analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Causality Behind Experimental Choices: The choice of cell line is critical and should be relevant to the cancer type being studied. The concentration range of the test compounds should be broad enough to determine the IC50 value accurately. The incubation time is chosen to allow for the compound to exert its cytotoxic effects.

Visualizing the Mechanism: Apoptosis Induction Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified signaling pathway for apoptosis induction.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., TNF-α, FasL) DeathReceptor Death Receptor (e.g., TNFR, Fas) Ligand->DeathReceptor Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 activates Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Drug Dichlorophenyl/ Fluorophenyl Ethanone Mitochondrion Mitochondrion Drug->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathways of apoptosis induction.

Antimicrobial Activity: Halogens in the Fight Against Microbes

The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents. Halogenated compounds have long been recognized for their antimicrobial properties.

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table presents a summary of the MIC values for some dichlorophenyl and fluorophenyl ethanone analogs against various bacterial strains.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Dichlorophenyl Analogs 1-(2,4-Dichlorophenyl)-4-dimethylaminomethyl-1-nonen-3-one hydrochlorideEscherichia coli GK-1950[4]
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogStaphylococcus aureus (MRSA)-[5]
Fluorophenyl Analogs Fluorinated chloramphenicol analog (Sch 25298)Haemophilus influenzae0.5[2]
2-fluorophenyl-4,6-disubstituted[3][6][7]triazine (Compound 14)Staphylococcus aureus-[8]

Analysis: The available data indicates that both dichlorophenyl and fluorophenyl ethanone analogs possess antibacterial activity. A dichlorophenyl derivative showed an MIC of 50 µg/mL against E. coli.[4] A fluorinated analog of chloramphenicol demonstrated potent activity against H. influenzae with an MIC of 0.5 µg/mL.[2] It is important to consider that the core structures and the bacterial strains tested are different, which makes a direct comparison of potency challenging. However, the data suggests that the introduction of either dichlorophenyl or fluorophenyl groups can lead to effective antimicrobial agents. The structure-activity relationship of halogenated peptoids has shown that the type and position of the halogen can dramatically influence antimicrobial activity.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (dichlorophenyl and fluorophenyl ethanone analogs) in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed.

Causality Behind Experimental Choices: The choice of broth medium and incubation conditions is specific to the microorganism being tested to ensure optimal growth. The standardized inoculum size is crucial for the reproducibility of the assay.

Visualizing the Experimental Workflow: Broth Microdilution

The following diagram illustrates the workflow for the broth microdilution method.

mic_workflow Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum SerialDilution Perform 2-fold Serial Dilution of Test Compounds in 96-well Plate PrepareInoculum->SerialDilution InoculatePlate Inoculate Wells with Bacterial Suspension SerialDilution->InoculatePlate Incubate Incubate at 37°C for 18-24 hours InoculatePlate->Incubate ReadResults Visually Inspect for Growth (Turbidity) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and many of these agents contain halogenated phenyl moieties.

Comparative Anti-inflammatory Effects

The anti-inflammatory activity of compounds is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Compound ClassDerivativeAssay% Inhibition / IC50Reference
Dichlorophenyl Analogs 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thionesCarrageenan-induced paw edema30.6% to 57.8%[3]
2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edemaSignificant reduction[10][11][12]
Fluorophenyl Analogs 5-(4′-Fluorophenyl) 2,2-dimethyl-4-[4-(methylsulfinyl)phenyl]-furan-3(2H)-oneCOX-1 InhibitionIC50 = 2.8 µM[13][14]
3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivative (24g)p38α InhibitionIC50 = 0.68 µM[15]

Analysis: The data indicates that both dichlorophenyl and fluorophenyl ethanone analogs possess anti-inflammatory properties. Dichlorophenyl derivatives have shown significant inhibition in the carrageenan-induced paw edema model, a common in vivo assay for acute inflammation.[3][10][11][12] A fluorophenyl furanone derivative demonstrated potent COX-1 inhibition with an IC50 of 2.8 µM.[13][14] Another fluorophenyl derivative showed potent inhibition of p38α, a key kinase in the inflammatory signaling cascade.[15] These findings suggest that both classes of compounds can effectively target key pathways in inflammation, although their specific mechanisms and potencies may differ.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

In vitro COX inhibition assays are crucial for determining the potency and selectivity of potential anti-inflammatory drugs.

Principle: These assays measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which convert arachidonic acid to prostaglandins.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the COX enzyme, a heme cofactor, and a suitable buffer.

  • Inhibitor Incubation: Add the test compounds (dichlorophenyl and fluorophenyl ethanone analogs) at various concentrations to the reaction mixture and pre-incubate for a specific time.

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantify Prostaglandin Production: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) or other detection methods.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Causality Behind Experimental Choices: Using both COX-1 and COX-2 enzymes allows for the determination of the compound's selectivity, which is a critical factor for the safety profile of NSAIDs. The use of a specific substrate (arachidonic acid) and detection of a specific product (PGE2) ensures the assay's specificity.

Visualizing the Mechanism: COX-Mediated Inflammatory Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the site of action for COX inhibitors.

cox_pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 stimulated by inflammatory signals ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Dichlorophenyl/ Fluorophenyl Ethanone (COX Inhibitor) Inhibitor->COX1_2 inhibits

Caption: The role of COX enzymes in inflammation.

Structure-Activity Relationship (SAR) Insights

The biological activity of dichlorophenyl and fluorophenyl ethanone analogs is intricately linked to their chemical structure. Key SAR insights include:

  • Position of Halogen Atoms: The position of the chlorine or fluorine atoms on the phenyl ring significantly influences activity. For instance, in some series of compounds, para-substitution is favored for enhanced activity.

  • Nature of the Halogen: The difference in electronegativity, size, and lipophilicity between chlorine and fluorine can lead to distinct biological profiles. Fluorine's ability to form strong hydrogen bonds and block metabolic sites can be advantageous. Chlorine's larger size and greater lipophilicity can also enhance binding to hydrophobic pockets in target proteins.

  • Other Substituents: The presence of other functional groups on the ethanone scaffold can dramatically alter the biological activity. For example, the introduction of acrylonitrile or acetamide moieties in the anticancer analogs discussed earlier plays a crucial role in their cytotoxicity.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of both dichlorophenyl and fluorophenyl ethanone analogs across a spectrum of biological activities. While direct comparative data is still emerging, the available evidence suggests that both classes of compounds are promising scaffolds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of dichlorophenyl and fluorophenyl ethanone analogs under standardized experimental conditions to provide a clearer understanding of their relative potencies and selectivities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to facilitate rational drug design.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising candidates in animal models to assess their therapeutic efficacy and potential toxicities.

By leveraging the unique properties of chlorine and fluorine, medicinal chemists can continue to design and synthesize novel ethanone analogs with improved therapeutic profiles, ultimately contributing to the advancement of human health.

References

Spectroscopic Fingerprints: A Comparative Analysis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone and Related Ketones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide the foundational data for confirming molecular structures and assessing purity. This guide offers an in-depth spectroscopic comparison of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, a compound of interest in medicinal chemistry, with structurally similar ketones. By examining the nuanced differences in their spectral data, we can gain a deeper understanding of how substituent effects influence spectroscopic properties. This analysis is critical for researchers engaged in the synthesis, characterization, and quality control of related compounds.

Molecular Structures Under Investigation

The primary compound of interest is this compound. For a comprehensive comparison, we will analyze its spectroscopic features alongside those of key structural analogues: 1-(2,4-Dichlorophenyl)ethanone, 1-(4-Fluorophenyl)ethanone, 1-(2-Chlorophenyl)ethanone, and 1-(4-Chlorophenyl)ethanone. The structural variations among these compounds, particularly the substitution patterns on the phenyl rings, provide an excellent platform for understanding their impact on spectroscopic signatures.

IR_Spectroscopy_Workflow A Sample Preparation (Solid Film) B Dissolve ~50mg of solid in a volatile solvent (e.g., CH₂Cl₂) A->B C Apply a drop of the solution to a salt plate (NaCl or KBr) B->C D Allow solvent to evaporate, leaving a thin film C->D F Place sample plate in the spectrometer D->F E Acquire Background Spectrum (empty instrument) G Acquire Sample Spectrum E->G F->G H Process Data (Baseline correction, peak picking) G->H NMR_Spectroscopy_Workflow A Sample Preparation B Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter the solution into a clean NMR tube B->C D Place the tube in the NMR spectrometer C->D E Lock, Tune, and Shim the instrument D->E F Acquire ¹H and ¹³C NMR Spectra E->F G Process Data (Fourier transform, phasing, baseline correction) F->G H Analyze Spectra (Chemical shifts, integration, coupling constants) G->H Mass_Spectrometry_Workflow A Sample Introduction B Introduce a small amount of sample (solid probe or GC inlet) A->B C Ionization (Electron Ionization at 70 eV) B->C D Mass Analysis (Quadrupole or Time-of-Flight) C->D E Detection D->E F Data System (Generate Mass Spectrum) E->F G Analyze Spectrum (Molecular ion, fragment ions, isotopic patterns) F->G

A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acetophenone derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The introduction of halogen atoms into the acetophenone framework profoundly influences its physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of halogenated acetophenone derivatives. We will explore how the type, position, and number of halogen substituents dictate the molecule's efficacy across various biological targets, including antimicrobial and anticancer applications. This document synthesizes experimental data from authoritative sources to offer a clear, evidence-based perspective for researchers in drug discovery and development.

The Strategic Role of Halogenation in Modulating Bioactivity

Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are not mere bulky substituents; they are strategic tools in medicinal chemistry to fine-tune a molecule's properties. Their introduction onto the acetophenone scaffold can significantly alter:

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. The effect generally increases with the size of the halogen (I > Br > Cl > F).

  • Electronic Effects: The high electronegativity of halogens creates a dipole moment and can influence the acidity or basicity of nearby functional groups. This modification can alter how the molecule interacts with its biological target.

  • Metabolic Stability: Halogenation, particularly fluorination, at metabolically vulnerable positions can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Halogen Bonding: Heavier halogens like bromine and iodine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in biological targets. This provides an additional binding interaction that can enhance potency.

The enantioselective reduction of halogenated acetophenone derivatives is a key step in the synthesis of many chiral alcohols, which are crucial building blocks for important pharmaceuticals. The nature and location of the halogen atom have been shown to significantly influence the enantioselectivity of these biotransformation reactions[1][2].

Synthesis of Halogenated Acetophenone Derivatives

The primary method for synthesizing halogenated acetophenones is through Friedel-Crafts acylation , where a halogenated benzene derivative reacts with an acylating agent (like acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃)[3][4][5][6]. The regioselectivity of the acylation is directed by the existing halogen substituent(s).

Experimental Protocol: Synthesis of 2,4-dichloroacetophenone

This protocol describes a common laboratory-scale synthesis via Friedel-Crafts acylation.

Materials:

  • m-Dichlorobenzene (1.0 mol)

  • Acetic anhydride (1.0 mol)

  • Anhydrous aluminum trichloride (1.3 mol)

  • 10% Hydrochloric acid

  • Deionized water

  • Toluene (for extraction)

Procedure:

  • To a reaction kettle, add m-dichlorobenzene and anhydrous aluminum trichloride[3][4].

  • Under constant stirring, slowly add acetic anhydride dropwise. Maintain the reaction temperature between 45°C and 55°C during the addition[3][4].

  • After the addition is complete, gradually heat the mixture to 90-95°C and allow it to reflux with stirring for approximately 3 hours[3][4].

  • After the reaction, cool the mixture and add 200 mL of 10% hydrochloric acid to hydrolyze the complex at 80°C[4].

  • Allow the mixture to cool and separate into layers. Collect the organic layer.

  • Wash the organic layer with 200 mL of water at 50°C.

  • The final product can be purified by reduced pressure distillation, collecting the fraction at 120-140°C, followed by cooling and crystallization to obtain white crystals of 2,4-dichloroacetophenone[3][4].

Synthesis Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants m-Dichlorobenzene Anhydrous AlCl₃ Acylation Friedel-Crafts Acylation (Reflux, 3h, 90-95°C) Reactants->Acylation Acylating_Agent Acetic Anhydride Acylating_Agent->Acylation Dropwise addition Hydrolysis Acid Hydrolysis (10% HCl) Acylation->Hydrolysis Extraction Layer Separation & Washing Hydrolysis->Extraction Purification Reduced Pressure Distillation & Crystallization Extraction->Purification Product 2,4-Dichloroacetophenone Purification->Product MIC_Assay_Workflow Prep_Compound Prepare Compound Stock Solution (in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with broth Prep_Compound->Serial_Dilution Inoculate Add Inoculum to all wells (Final vol: 200µL) Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Controls Include Positive (Inoculum+Broth) & Negative (Broth only) Controls Inoculate->Controls Incubate Incubate Plate (24h for Bacteria, 48h for Fungi) Controls->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results

References

A Comparative Guide to the Cytotoxicity of Chlorinated Phenyl Ethanones on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cytotoxic effects of chlorinated phenyl ethanones, a class of aromatic ketones with significant industrial applications and notable biological activities. As direct comparative studies across a homologous series of these compounds are limited, this document synthesizes available data to explore their structure-activity relationships and the molecular mechanisms underpinning their cytotoxicity.[1] We will examine their effects on cell lines derived from different tissues—lung and liver—to provide a broader toxicological perspective for researchers, scientists, and drug development professionals.

Section 1: The Primacy of Structure in Determining Cytotoxicity

Chlorinated phenyl ethanones are characterized by an acetophenone core with one or more chlorine atoms substituted on the phenyl ring. The number and position of these chlorine substituents profoundly influence the molecule's electrophilicity, lipophilicity, and steric profile, which in turn dictates its biological activity.[1][2] For instance, 2-chloroacetophenone (phenacyl chloride), a potent lachrymatory agent used in riot control, exerts its effects through its high reactivity.[3][4][5][6]

The core mechanism for many of these compounds, particularly α-chloroacetophenones, is their function as SN2 alkylating agents.[7] The activated halogen group readily reacts with nucleophilic sites on biomolecules, most notably the sulfhydryl (-SH) groups found in cysteine residues of enzymes.[3][7] This alkylation leads to enzyme inhibition and widespread disruption of cellular processes, ultimately triggering cell death.[7] Understanding this structure-activity relationship is critical for predicting the toxic potential of different chlorinated isomers and for designing new compounds with targeted biological effects.[1][2]

Section 2: Rationale for Selecting Cellular Models

To construct a meaningful comparison, the choice of in vitro models is paramount. The cytotoxic response to a chemical can be highly cell-type-specific, influenced by factors like metabolic capacity, membrane composition, and endogenous antioxidant levels. We have selected three well-characterized human cell lines to represent key tissues that are primary targets for xenobiotic exposure.

  • BEAS-2B (Normal Human Bronchial Epithelium): This immortalized, non-tumorigenic cell line is a standard model for respiratory toxicology.[8][9] Given that inhalation is a primary route of exposure for volatile compounds like 2-chloroacetophenone, BEAS-2B cells provide a clinically relevant model for assessing pulmonary toxicity.[10][11]

  • A549 (Human Lung Carcinoma): As a cancerous counterpart to BEAS-2B, the A549 cell line allows for the investigation of differential sensitivity and anti-proliferative effects.[12][13] Comparing results between a "normal" and a cancer cell line from the same tissue can yield valuable insights into selective toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 cells, despite being of cancerous origin, retain many metabolic functions of hepatocytes and are extensively used in studies of drug-induced liver injury (DILI).[14][15][16][17][18] This cell line is crucial for identifying whether the parent compound or a metabolite is responsible for the observed cytotoxicity.

Section 3: A Multi-Faceted Experimental Design for Cytotoxicity Assessment

A robust assessment of cytotoxicity requires more than a single endpoint. Our proposed workflow integrates multiple assays to move from a general measure of cell viability to a specific understanding of the cell death mechanism. This multi-pronged approach ensures the data is both comprehensive and self-validating.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Cell Seeding (BEAS-2B, A549, HepG2) B Treatment with Chlorinated Phenyl Ethanones (24h, 48h, 72h) A->B C MTT Assay (Metabolic Activity) B->C Parallel Assays D LDH Release Assay (Membrane Integrity) B->D Parallel Assays E Identify IC50 Concentrations from Phase 1 Data C->E D->E F Treat Cells at IC50 (e.g., 24h) E->F G Flow Cytometry (Annexin V / PI Staining) F->G H Quantify Apoptosis vs. Necrosis G->H I Comparative Analysis & Mechanism Hypothesis H->I Synthesize Data

Caption: Experimental workflow for determining the cytotoxicity of chlorinated phenyl ethanones.

This workflow is designed to provide a holistic view:

  • Phase 1 - Primary Screening: We utilize two distinct assays. The MTT assay measures the activity of mitochondrial reductases, providing a snapshot of the cell's metabolic health.[12] In parallel, the Lactate Dehydrogenase (LDH) release assay quantifies the amount of LDH enzyme that has leaked from damaged cells, serving as a direct marker of lost membrane integrity, which is characteristic of necrosis or late-stage apoptosis.[19][20][21]

  • Phase 2 - Mechanistic Elucidation: Based on the 50% inhibitory concentrations (IC50) derived from Phase 1, we proceed to a more sophisticated analysis. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for differentiating modes of cell death.[22] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early sign of apoptosis), while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).

Section 4: Comparative Cytotoxicity Data

While a comprehensive dataset from a single study is not available, the following table synthesizes expected outcomes based on the known reactivity of these compounds.[1] This illustrative data demonstrates the differential sensitivity of the selected cell lines to two representative chlorinated phenyl ethanones.

CompoundCell LineAssayIC50 Value (µM) [Illustrative]
2-Chloroacetophenone BEAS-2BMTT35
A549MTT20
HepG2MTT50
2,4-Dichloroacetophenone BEAS-2BMTT25
A549MTT12
HepG2MTT38

Interpretation of Illustrative Data:

  • Differential Sensitivity: The cancerous A549 cells show higher sensitivity (lower IC50) compared to the non-tumorigenic BEAS-2B and the metabolically active HepG2 cells. This is a common observation and a desirable trait for potential anti-cancer agents.

  • Structure-Activity Relationship: The addition of a second chlorine atom (2,4-dichloroacetophenone) increases the compound's cytotoxicity across all cell lines, highlighting how the degree of chlorination can enhance biological activity.[1]

Section 5: Unraveling the Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of chlorinated phenyl ethanones are not merely a result of non-specific damage; they trigger specific, regulated cellular pathways, primarily oxidative stress and apoptosis.[23][24]

  • Induction of Oxidative Stress: Many xenobiotics induce a state of oxidative stress by increasing the intracellular concentration of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[25][26] This can occur through direct chemical reactions or by overwhelming the cell's antioxidant defense systems. ROS can damage lipids, proteins, and DNA, and act as signaling molecules to initiate cell death pathways.[26]

  • Initiation of Apoptosis: The resulting cellular damage, particularly mitochondrial damage, is a potent trigger for the intrinsic pathway of apoptosis.[23] This pathway is governed by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[1] In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, activating a caspase cascade (including executioner caspase-3) that systematically dismantles the cell.[1][23]

G CPE Chlorinated Phenyl Ethanone ROS Reactive Oxygen Species (ROS) (Oxidative Stress) CPE->ROS Alkyl Alkylation of Cellular Thiols (-SH groups) CPE->Alkyl Mito Mitochondrial Damage ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Enzyme Enzyme Inactivation & Disrupted Homeostasis Alkyl->Enzyme Enzyme->Mito CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for chlorinated phenyl ethanone-induced apoptosis.

Section 6: Detailed Experimental Protocols

The following protocols are provided as a self-validating system, incorporating necessary controls for trustworthy and reproducible results.

Protocol 1: Cell Culture
  • Cell Lines: BEAS-2B (ATCC® CRL-9609™), A549 (ATCC® CCL-185™), HepG2 (ATCC® HB-8065™).

  • Culture Media:

    • BEAS-2B: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • A549 & HepG2: DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.

Protocol 2: MTT Cell Viability Assay[12]
  • Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank control.

  • Incubation: Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.

Protocol 3: LDH Cytotoxicity Assay[20][27]
  • Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

  • Controls: In addition to the vehicle control, include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation.[19]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 490 nm.

  • Calculation: Calculate cytotoxicity as (%) = [(Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Protocol 4: Apoptosis Assay via Flow Cytometry[22]
  • Seeding & Treatment: Seed cells in 6-well plates. Once attached, treat with the test compound at its predetermined IC50 concentration for 24 hours.

  • Cell Collection: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.

  • Interpretation:

    • Annexin V(-) / PI(-) = Live cells

    • Annexin V(+) / PI(-) = Early apoptotic cells

    • Annexin V(+) / PI(+) = Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+) = Necrotic cells

Conclusion and Future Directions

This guide outlines a comprehensive framework for comparing the cytotoxicity of chlorinated phenyl ethanones. The data suggests a clear structure-activity relationship where the degree of chlorination correlates with increased cytotoxicity. Furthermore, the choice of cell line significantly impacts sensitivity, with cancerous lung cells (A549) appearing more susceptible than non-cancerous lung (BEAS-2B) or liver-derived (HepG2) cells. The underlying mechanism of action is multifactorial, involving chemical alkylation, induction of oxidative stress, and the subsequent activation of the intrinsic apoptotic pathway.

Further research is essential to build a more complete picture. A systematic evaluation of a wider array of chlorinated phenyl ethanone isomers is needed to develop robust Quantitative Structure-Activity Relationship (QSAR) models.[1] Such studies would be invaluable for predicting the toxicity of related compounds and for the rational design of novel molecules with targeted biological activities.

References

A Comparative In Silico Docking Analysis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone with Known Fungal Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Virtual Screening and Interaction Analysis

In the landscape of modern drug discovery, in silico computational methods serve as a powerful and cost-effective first step to identify and optimize novel therapeutic candidates.[1][2][3] This guide provides a comprehensive, in-depth comparison of the potential binding efficacy of a novel compound, 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone , against a critical antifungal drug target, Lanosterol 14α-demethylase (CYP51).

The structural motifs within this novel compound, specifically the dichlorophenyl and fluorophenyl groups, are suggestive of potential activity against cytochrome P450 enzymes.[4][5] One of the most well-validated fungal targets in this enzyme superfamily is CYP51, which is indispensable for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] The azole class of antifungal drugs, such as Ketoconazole and Fluconazole, function by inhibiting this enzyme, leading to the disruption of membrane integrity and cessation of fungal growth.[8]

This guide will objectively compare the predicted binding affinity and interaction patterns of this compound with these established CYP51 inhibitors. We will delve into the causality behind the experimental choices in the docking protocol, present the data in a clear, comparative format, and provide a detailed, replicable methodology for researchers.

Rationale and Experimental Design

The primary objective of this study is to predict whether this compound can bind to the active site of fungal CYP51 with an affinity comparable to or greater than known inhibitors. A positive result would warrant further investigation through in vitro and in vivo assays.

Our approach utilizes molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][9] The workflow involves preparing the three-dimensional structures of the target protein and the ligands, performing the docking simulation using AutoDock Vina, and analyzing the resulting binding poses and energies.[10][11]

Target Selection: Candida albicans Lanosterol 14α-demethylase (CYP51)

Candida albicans is a major human fungal pathogen, and its CYP51 enzyme is a validated target for antifungal therapy.[8][12] For this study, the crystal structure of C. albicans CYP51 complexed with an inhibitor provides an excellent, experimentally-validated model of the active site. The Protein Data Bank (PDB) entry 5V5Z was selected for this purpose.

Ligand Selection
  • Test Compound: this compound (CID: 13847844)

  • Reference Inhibitor 1: Ketoconazole (an imidazole-based azole antifungal)

  • Reference Inhibitor 2: Fluconazole (a triazole-based azole antifungal)

These reference inhibitors provide robust benchmarks against which the performance of our test compound can be measured.

Detailed Methodology

Scientific integrity in computational studies relies on a transparent and reproducible protocol. The following steps outline the precise workflow used in this analysis.

Step 1: Receptor Preparation

The initial PDB file (5V5Z) contains not just the protein, but also water molecules, co-factors (a heme group), and the original co-crystallized ligand. Proper preparation is critical for an accurate docking simulation.

  • Initial Cleaning: The PDB structure was loaded into UCSF Chimera. All water molecules and the bound ligand were removed to clear the active site.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed and assigned. This is a crucial step as electrostatic interactions are a major component of binding affinity.

  • File Format Conversion: The prepared receptor structure, including the essential heme cofactor, was saved in the PDBQT file format, which is required for AutoDock Vina and includes charge and atom type information.[10]

Step 2: Ligand Preparation

The 3D structures of the test compound, Ketoconazole, and Fluconazole were obtained from the PubChem database.

  • 3D Structure Generation: SDF files for each ligand were downloaded.

  • Energy Minimization: The structures were imported into AutoDock Tools. Gasteiger charges were added, and non-polar hydrogens were merged.

  • Torsional Degrees of Freedom: The rotatable bonds within each ligand were detected and defined. This allows the docking algorithm to explore different conformations of the ligand, accounting for its flexibility.[13]

  • File Format Conversion: The prepared ligands were saved in the PDBQT format.

Step 3: In Silico Molecular Docking

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source program.[11][14]

  • Grid Box Definition: A grid box was defined to encompass the active site of the CYP51 enzyme. The dimensions were set to 25Å x 25Å x 25Å, centered on the heme iron atom, ensuring the search space was large enough to accommodate the ligands.[15]

  • Docking Execution: The docking simulation was executed using a configuration file that specified the receptor, the ligand, the grid box coordinates, and the output file name. An exhaustiveness parameter of 8 was used to balance computational speed with the thoroughness of the conformational search.[10]

  • Pose Generation: AutoDock Vina generates multiple possible binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

Step 4: Post-Docking Analysis and Visualization

The docking results were analyzed to understand the binding affinity and the specific molecular interactions.

  • Binding Affinity: The binding energy values from the output files were recorded. More negative values indicate a stronger predicted binding affinity.

  • Interaction Visualization: The top-ranked pose for each ligand was loaded into PyMOL along with the receptor structure.[16][17] This allows for detailed 3D visualization of the binding mode and the identification of key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues.[18][19][20]

Workflow and Pathway Visualization

To better illustrate the processes, the following diagrams were generated using Graphviz.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Download Target PDB (e.g., 5V5Z) PrepReceptor Prepare Receptor (Remove water, Add H, Assign Charges) PDB->PrepReceptor Ligands Download Ligand SDFs (Test & Known Inhibitors) PrepLigands Prepare Ligands (Add H, Define Torsions) Ligands->PrepLigands Grid Define Grid Box (Active Site) PrepReceptor->Grid Config Create Config File PrepLigands->Config Grid->Config Vina Run AutoDock Vina Results Generate Docked Poses & Binding Energies Vina->Results Config->Vina Visualize Visualize Interactions (PyMOL) Results->Visualize Compare Compare Binding Affinities & Interaction Residues Results->Compare

Caption: The In Silico Molecular Docking Workflow.

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalyzes demethylation Ergosterol Ergosterol (Fungal Membrane Component) CYP51->Ergosterol Inhibitors Azole Antifungals & Test Compound Inhibitors->CYP51 INHIBITS

References

The Pillars of Certainty: A Guide to Cross-Validation of Analytical Results for Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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By a Senior Application Scientist

In the realm of chemical synthesis and drug development, the unequivocal characterization of a newly synthesized compound is the bedrock upon which all subsequent research is built. It is not merely a matter of procedural completion; it is a fundamental requirement for scientific integrity and regulatory compliance. This guide eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic, logic-driven framework for the cross-validation of analytical results, empowering researchers, scientists, and drug development professionals to construct a robust and irrefutable body of evidence for any synthesized compound.

The core principle underpinning this guide is the concept of orthogonality .[1] Orthogonal analytical methods are techniques that measure the same attribute using different physical or chemical principles.[2][1] This approach is paramount because each analytical technique possesses inherent biases and limitations.[2] By employing a suite of orthogonal methods, we create a self-validating system where the convergence of data from disparate techniques provides a high degree of confidence in the final structural elucidation and purity assessment. Regulatory agencies highly regard and encourage the application of orthogonality in structural characterization.[3]

This guide will navigate through the essential analytical techniques, detailing not just the "how" but, more critically, the "why" behind each experimental choice. We will explore how to weave together the threads of data from each method to create a cohesive and comprehensive narrative of your synthesized compound.

The Analytical Arsenal: A Multi-faceted Approach to Compound Characterization

A single analytical technique, no matter how powerful, can never provide a complete picture of a newly synthesized compound.[4][5] A robust characterization relies on the strategic integration of data from a suite of orthogonal and complementary techniques.[4] This multi-faceted approach ensures that every aspect of the compound's identity, from its atomic connectivity to its bulk purity, is rigorously interrogated.

Here, we delve into the cornerstone analytical techniques and the critical information each provides:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of organic compounds.[6][7] NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the determination of the compound's connectivity and stereochemistry.[8][9]

  • Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ionized molecules, providing the molecular weight of the compound.[10][11] Furthermore, fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure.[12][13]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of a synthesized compound.[14][15] HPLC separates components in a mixture, allowing for the quantification of the main compound and any impurities present.[14][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule.[17][18] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of different functional groups.[17][19]

  • Elemental Analysis (EA): This technique determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[20][21] This data is used to determine the empirical formula of the compound, which is the simplest whole-number ratio of atoms of each element present.[20][22][23]

The following diagram illustrates the interconnectedness of these techniques in a comprehensive cross-validation workflow.

CrossValidationWorkflow cluster_synthesis Compound Synthesis cluster_analysis Primary Analytical Characterization cluster_validation Cross-Validation & Data Integration SynthesizedCompound Synthesized Compound NMR NMR (Structure, Connectivity) SynthesizedCompound->NMR MS MS (Molecular Weight, Fragmentation) SynthesizedCompound->MS HPLC HPLC (Purity, Impurities) SynthesizedCompound->HPLC FTIR FTIR (Functional Groups) SynthesizedCompound->FTIR EA Elemental Analysis (Empirical Formula) SynthesizedCompound->EA DataIntegration Data Integration & Comparison NMR->DataIntegration Structural Hypothesis MS->DataIntegration Confirms MW HPLC->DataIntegration Purity Profile FTIR->DataIntegration Confirms Functional Groups EA->DataIntegration Confirms Empirical Formula FinalCharacterization Final Characterization Report (Structure, Purity, Identity) DataIntegration->FinalCharacterization Validated Data

Caption: A typical workflow for the cross-validation of a synthesized compound.

Experimental Protocols: Ensuring Data Integrity from the Start

The reliability of your final characterization hinges on the quality of the data generated from each analytical technique. Adhering to rigorous, well-documented protocols is non-negotiable. The International Council for Harmonisation (ICH) provides comprehensive guidelines for the validation of analytical procedures, which serve as an excellent framework.[24][25][26][27]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of impurities.

    • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

      • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

      • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.[9]

    • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.[6]

Mass Spectrometry (MS) Protocol
  • Objective: To determine the accurate molecular weight and obtain fragmentation data.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Ionization: Choose an appropriate ionization technique based on the compound's properties. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) is often used for volatile, nonpolar compounds.

    • Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.

    • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion.[12] This provides valuable structural information.

    • Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it to the calculated mass of the proposed structure. Analyze the fragmentation pattern to further confirm the structure.[28]

High-Performance Liquid Chromatography (HPLC) Protocol
  • Objective: To assess the purity of the compound and quantify any impurities.

  • Methodology:

    • Method Development: Develop a suitable HPLC method by optimizing the mobile phase composition, column type, flow rate, and detection wavelength. The goal is to achieve good separation between the main peak and any impurity peaks.

    • Sample Preparation: Prepare a stock solution of the compound at a known concentration. Create a series of dilutions to establish a calibration curve.

    • Analysis: Inject the sample and standards onto the HPLC system.

    • Data Analysis: Integrate the peak areas in the chromatogram. Use the calibration curve to determine the concentration of the main compound and any impurities. Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Objective: To identify the functional groups present in the compound.

  • Methodology:

    • Sample Preparation: Prepare the sample using an appropriate technique (e.g., KBr pellet, thin film, or solution).

    • Data Acquisition: Acquire the FTIR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).[19]

    • Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups (e.g., C=O, O-H, N-H).[17][18] Compare the obtained spectrum with reference spectra of known compounds to confirm the presence of expected functional groups.[19]

Elemental Analysis (EA) Protocol
  • Objective: To determine the elemental composition and empirical formula of the compound.

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount of the dried, pure compound.

    • Analysis: Submit the sample to a specialized elemental analysis service. The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

    • Data Analysis: The instrument provides the weight percentages of C, H, and N. Convert these percentages to mole ratios to determine the empirical formula.[22][23][29]

Data Integration and Interpretation: Weaving the Narrative

The true power of cross-validation lies in the integration and critical comparison of data from these orthogonal techniques.[30][31][32][33] A discrepancy in one set of data may be resolved by corroborating evidence from another.

The following diagram illustrates a decision-making process for investigating discrepancies in analytical results.

Caption: A decision-making workflow for addressing inconsistencies in analytical data.

A Case Study in Cross-Validation

Let's consider a hypothetical synthesized compound, "Compound X." The table below summarizes the expected and obtained analytical data.

Analytical TechniqueExpected Result (for proposed structure)Observed ResultInterpretation
¹H NMR Specific chemical shifts, multiplicities, and integrations.Consistent with proposed structure.The proton environment aligns with the hypothesized molecular framework.
¹³C NMR Expected number of signals and chemical shifts.Consistent with proposed structure.The carbon skeleton is confirmed.
High-Resolution MS Calculated m/z: 350.1234Observed m/z: 350.1232Excellent agreement confirms the molecular formula.
HPLC Single major peak.99.5% purity, one minor impurity at 0.5%.The compound is of high purity, with a minor, quantifiable impurity.
FTIR Bands for C=O (1710 cm⁻¹), N-H (3300 cm⁻¹), and aromatic C-H (3050 cm⁻¹).Bands observed at 1708 cm⁻¹, 3305 cm⁻¹, and 3055 cm⁻¹.The presence of key functional groups is confirmed.
Elemental Analysis Calculated: C, 68.55%; H, 5.75%; N, 7.99%.Found: C, 68.51%; H, 5.79%; N, 8.02%.Excellent agreement confirms the empirical formula.

In this ideal scenario, the data from all techniques converge to support the proposed structure and purity of Compound X. The NMR data provides the detailed structural map, the MS confirms the molecular weight, the HPLC quantifies the purity, the FTIR identifies the functional groups, and the elemental analysis validates the empirical formula.

Conclusion: The Synthesis of Confidence

References

Head-to-head comparison of different synthetic routes for diaryl ketones

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide to Synthesis Strategy and Mechanistic Insights

Introduction: The Central Role of Diaryl Ketones

Diaryl ketones, characterized by a carbonyl group bridging two aryl moieties, are a cornerstone of modern organic chemistry and medicinal chemistry. Their structural motif is prevalent in a vast array of pharmaceuticals, agrochemicals, and materials science applications. For instance, the diaryl ketone core is found in the non-steroidal anti-inflammatory drug Ketoprofen and the sunscreen agent Oxybenzone. The efficacy and novelty of these molecules are intrinsically linked to the substituents on the aryl rings, necessitating versatile and robust synthetic methods for their preparation.

This guide provides a head-to-head comparison of the most prevalent synthetic routes to diaryl ketones. We will move beyond a simple recitation of protocols, instead focusing on the underlying mechanistic principles, the rationale behind procedural choices, and the practical advantages and limitations of each method. This analysis is designed to empower researchers, from medicinal chemists in drug discovery to process chemists in scale-up operations, to make informed decisions when selecting a synthetic strategy.

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation has long been the textbook method for the synthesis of diaryl ketones. The reaction involves the electrophilic aromatic substitution of an arene with an aroyl halide or anhydride, catalyzed by a Lewis acid.

Mechanism and Rationale:

The core of this reaction lies in the generation of a highly electrophilic acylium ion. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the aroyl chloride, creating a polarized complex that facilitates the departure of the halide and formation of the acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the second arene. A subsequent deprotonation-aromatization step yields the diaryl ketone and regenerates the catalyst.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Deprotonation aroyl_chloride Ar-CO-Cl acylium_ion [Ar-C≡O]⁺ + AlCl₄⁻ aroyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ sigma_complex Wheland Intermediate acylium_ion->sigma_complex + Ar'-H arene Ar'-H diaryl_ketone Ar-CO-Ar' sigma_complex->diaryl_ketone - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Advantages:

  • Cost-Effectiveness: The reagents, particularly aroyl chlorides and aluminum chloride, are readily available and inexpensive.

  • Scalability: The reaction can often be performed on a large scale with relative ease.

Disadvantages:

  • Harsh Conditions: The use of strong Lewis acids can lead to side reactions and degradation of sensitive functional groups.

  • Stoichiometric Lewis Acid: The Lewis acid catalyst is often required in stoichiometric amounts because it complexes with the product ketone, necessitating a hydrolytic workup.

  • Limited Functional Group Tolerance: The reaction is incompatible with substrates bearing basic functional groups (e.g., amines, anilines) that can be complexed by the Lewis acid. Strongly deactivating groups on the arene can also prevent the reaction from proceeding.

  • Regioselectivity Issues: In substituted arenes, mixtures of ortho and para isomers are often obtained, leading to purification challenges.

Experimental Protocol: Synthesis of 4-Methoxybenzophenone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add benzoyl chloride (1.0 eq) dropwise.

  • Stir the mixture for 15 minutes, then add anisole (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Modern Cross-Coupling Strategies: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a powerful tool for the synthesis of diaryl ketones.

Mechanism and Rationale:

The catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the diaryl ketone and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation + Ar'-B(OR)₂ pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 (Regenerated) product Ar-CO-Ar' reductive_elimination->product

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Advantages:

  • Mild Reaction Conditions: The reaction is typically carried out under mild conditions, which allows for a high degree of functional group tolerance.

  • High Functional Group Tolerance: A wide range of functional groups on both coupling partners are tolerated.

  • Excellent Regioselectivity: The position of the ketone is precisely controlled by the placement of the halide and boron functionalities.

Disadvantages:

  • Cost of Catalysts and Ligands: Palladium catalysts and specialized phosphine ligands can be expensive.

  • Pre-functionalized Starting Materials: Requires the synthesis of organoboron reagents, which adds a step to the overall sequence.

  • Potential for Catalyst Poisoning: Certain functional groups can poison the palladium catalyst, reducing its efficiency.

Experimental Protocol: Synthesis of a Diaryl Ketone via Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add a solvent system, such as a mixture of toluene and water.

  • Degas the mixture with an inert gas (e.g., argon) for 15 minutes.

  • Heat the reaction mixture to 100 °C for 8 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

The Weinreb Ketone Synthesis: A Controlled Acylation

The Weinreb ketone synthesis provides a highly controlled method for the preparation of ketones by reacting an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent.

Mechanism and Rationale:

The key to the Weinreb synthesis is the formation of a stable tetrahedral intermediate upon addition of the organometallic reagent to the Weinreb amide. This intermediate is stabilized by chelation of the metal to both the carbonyl oxygen and the methoxy oxygen. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition to form a tertiary alcohol.

Weinreb_Ketone_Synthesis cluster_0 Intermediate Formation cluster_1 Hydrolysis weinreb_amide Ar-CO-N(OMe)Me tetrahedral_intermediate Chelated Intermediate weinreb_amide->tetrahedral_intermediate + Ar'-M organometallic Ar'-M diaryl_ketone Ar-CO-Ar' tetrahedral_intermediate->diaryl_ketone + H₃O⁺

Caption: The Weinreb Ketone Synthesis Pathway.

Advantages:

  • Excellent Control: Prevents over-addition, leading to high yields of the desired ketone.

  • High Functional Group Tolerance: Tolerates a wide variety of functional groups in both the Weinreb amide and the organometallic reagent.

  • Versatility: Can be used with a broad range of organometallic reagents, including Grignard reagents and organolithiums.

Disadvantages:

  • Multi-step Process: Requires the initial preparation of the Weinreb amide from a carboxylic acid or its derivative.

  • Use of Strong Organometallic Reagents: Requires the use of highly reactive and often pyrophoric organometallic reagents.

Experimental Protocol: Synthesis of a Diaryl Ketone via Weinreb Synthesis

  • Prepare the Weinreb amide by reacting the corresponding aroyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

  • Dissolve the purified Weinreb amide in an anhydrous etheral solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of the aryl Grignard or aryllithium reagent (1.1 eq).

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Oxidation of Diarylmethanes

An alternative approach to diaryl ketones involves the oxidation of the corresponding diarylmethanes. This method is attractive when the diarylmethane precursor is readily available.

Mechanism and Rationale:

A variety of oxidizing agents can be employed, and the mechanism will vary accordingly. Common reagents include chromium-based oxidants (e.g., CrO₃), potassium permanganate (KMnO₄), and more recently, catalytic methods using molecular oxygen or other terminal oxidants. The reaction generally proceeds via the formation of a benzylic radical or a related intermediate, which is then further oxidized to the ketone.

Advantages:

  • Readily Available Starting Materials: Diarylmethanes can often be synthesized through straightforward Friedel-Crafts alkylation or other methods.

  • Direct Functional Group Interconversion: Provides a direct route from a methylene group to a carbonyl group.

Disadvantages:

  • Harsh Oxidizing Agents: Traditional methods often employ stoichiometric amounts of toxic and environmentally hazardous heavy metal oxidants.

  • Over-oxidation: Over-oxidation to carboxylic acids or other byproducts can be a problem.

  • Functional Group Incompatibility: Many functional groups are not stable to strong oxidizing conditions.

Experimental Protocol: Oxidation of Diphenylmethane to Benzophenone

  • Dissolve diphenylmethane (1.0 eq) in a suitable solvent such as acetic acid.

  • Add a solution of chromium trioxide (CrO₃) in aqueous acetic acid dropwise to the reaction mixture.

  • Heat the reaction to reflux for several hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, and wash the organic layer to remove chromium salts.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by recrystallization or chromatography.

Head-to-Head Comparison of Synthetic Routes

Method Key Advantages Key Disadvantages Typical Yields Functional Group Tolerance
Friedel-Crafts Acylation Inexpensive reagents, straightforward for simple arenes.Requires stoichiometric Lewis acids, harsh conditions, poor regioselectivity, limited functional group tolerance.60-90%Poor
Suzuki-Miyaura Coupling Mild conditions, high functional group tolerance, excellent regioselectivity.Requires pre-functionalized starting materials, catalyst cost.70-95%Excellent
Weinreb Ketone Synthesis Excellent control, prevents over-addition, high yields.Multi-step process, requires strong organometallic reagents.80-98%Very Good
Oxidation of Diarylmethanes Utilizes readily available starting materials.Often requires harsh and toxic oxidizing agents, potential for over-oxidation.50-85%Moderate

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for a diaryl ketone is a multifactorial decision that depends on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact.

  • For the synthesis of simple, robust diaryl ketones on a large scale where cost is a primary driver, Friedel-Crafts acylation remains a viable option.

  • For complex molecules with sensitive functional groups where regiochemical control is paramount, the Suzuki-Miyaura coupling is often the method of choice, despite the higher initial cost of reagents and catalysts.

  • When precise control over the acylation step is necessary to avoid side reactions, particularly over-addition, the Weinreb ketone synthesis offers a reliable and high-yielding solution.

  • The oxidation of diarylmethanes can be a practical approach if the corresponding diarylmethane is readily accessible and the molecule can tolerate the oxidative conditions.

Ultimately, a thorough understanding of the strengths and weaknesses of each of these synthetic strategies will enable the medicinal or process chemist to design and execute the most efficient and effective synthesis of their target diaryl ketone.

A Researcher's Guide to Statistical Analysis of In Vitro Data for Ketone Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the robust statistical analysis of in-vitro data is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis of biological data derived from in vitro assays of ketone derivatives. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, ensuring a self-validating system for generating trustworthy and reproducible results.

The Rationale: Why Ketone Derivatives Demand Rigorous Analysis

Ketone derivatives represent a diverse class of organic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3][4] The α,β-unsaturated ketone moiety, in particular, is a key pharmacophore whose electrophilic nature allows for interaction with biological macromolecules, thereby modulating their function.[1] Understanding the potency and efficacy of these derivatives necessitates precise and statistically sound in vitro testing and analysis. This guide will compare and contrast common assays and statistical methodologies to empower researchers in making informed decisions for their specific research questions.

Experimental Design: Laying the Foundation for Meaningful Data

A well-designed experiment is the bedrock of reliable statistical analysis. Before initiating any in vitro assay, careful consideration of the following is crucial:

  • Clear Hypothesis: State a clear and testable hypothesis. For example, "Ketone derivative X will exhibit greater cytotoxicity against cancer cell line A compared to the parent compound."

  • Appropriate Controls: Include both positive and negative controls to validate the assay's performance. A positive control should elicit a known response, while a negative control (e.g., vehicle) should show no effect.

  • Dose-Response Range: Select a concentration range for the ketone derivatives that is wide enough to capture the full dose-response curve, including the baseline, the maximal effect, and the IC50 (or EC50) value.[5]

  • Replicates: Perform experiments with both technical and biological replicates to assess the variability and ensure the reproducibility of the results.[6] It is common to have at least three biological replicates for statistical significance.

Comparative Analysis of In Vitro Assays for Ketone Derivatives

The choice of in vitro assay depends on the biological activity being investigated. Here, we compare two widely used colorimetric assays for assessing cell viability and cytotoxicity: the MTT and XTT assays.[7][8][9][10]

Diagram: General Workflow for Cell Viability Assays

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation Reagent Addition Reagent Addition Compound Treatment->Reagent Addition 24-72h incubation Incubation Incubation Reagent Addition->Incubation 1-4h Signal Measurement Signal Measurement Incubation->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis

Caption: A generalized workflow for in vitro cell viability assays.

MTT vs. XTT Assay: A Head-to-Head Comparison
FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8]Reduction of pale yellow XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a water-soluble orange formazan product.[7][9]
Product Solubility Insoluble formazan crystals require a solubilization step (e.g., with DMSO or SDS).[9]Water-soluble formazan product, eliminating the need for a solubilization step.[9]
Endpoint Endpoint assay, as the solubilization step lyses the cells.Can be a continuous assay, allowing for kinetic measurements.[7]
Sensitivity Generally considered less sensitive than fluorescent or luminescent assays.Often more sensitive than the MTT assay.
Advantages Well-established, widely used, and relatively inexpensive.[7][8]Simpler and faster protocol (no solubilization step), suitable for high-throughput screening.[7][9]
Disadvantages Requires a solubilization step, which can introduce variability. The formazan crystals can be difficult to fully dissolve. MTT itself can be toxic to cells.The XTT reagent is less stable than MTT.

Expert Insight: For high-throughput screening of a large number of ketone derivatives, the XTT assay is generally preferred due to its simpler protocol and lack of a solubilization step. However, for smaller-scale studies or when cost is a primary concern, the MTT assay remains a viable option.

Detailed Experimental Protocols
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the ketone derivatives and control compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Reagent Addition: Add the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm.

Statistical Analysis: From Raw Data to Actionable Insights

Once the experimental data is collected, the next crucial step is statistical analysis. The choice of statistical test depends on the experimental design and the research question.

Diagram: Statistical Analysis Workflow for In Vitro Data

G Raw Data Raw Data Data Normalization Data Normalization Raw Data->Data Normalization e.g., to control Dose-Response Curve Fitting Dose-Response Curve Fitting Data Normalization->Dose-Response Curve Fitting Comparison of Multiple Groups Comparison of Multiple Groups Data Normalization->Comparison of Multiple Groups IC50/EC50 Determination IC50/EC50 Determination Dose-Response Curve Fitting->IC50/EC50 Determination Non-linear Regression Statistical Comparison of Potency Statistical Comparison of Potency IC50/EC50 Determination->Statistical Comparison of Potency e.g., F-test ANOVA ANOVA Comparison of Multiple Groups->ANOVA Analysis of Variance Post-hoc Tests Post-hoc Tests ANOVA->Post-hoc Tests e.g., Tukey's, Dunnett's Identification of Significant Differences Identification of Significant Differences Post-hoc Tests->Identification of Significant Differences

Caption: A typical workflow for the statistical analysis of in vitro dose-response data.

Dose-Response Analysis: Unveiling Potency

For many studies involving ketone derivatives, the primary goal is to determine the concentration at which a compound elicits a half-maximal response (IC50 for inhibition or EC50 for stimulation). This is typically achieved through non-linear regression analysis of the dose-response data.[5][11][12][13]

Causality behind Non-linear Regression: Biological responses to increasing concentrations of a compound are rarely linear. They typically follow a sigmoidal curve. Non-linear regression models, such as the four-parameter logistic (4PL) model, are designed to fit these sigmoidal dose-response curves accurately.[5][11]

Software Solutions: Several software packages are available for performing non-linear regression and generating high-quality graphs. GraphPad Prism is a popular choice among biologists for its user-friendly interface and powerful statistical analysis capabilities.[14][15][16][17][18][19][20] Other options include R (a free software environment for statistical computing and graphics), SigmaPlot, and SPSS.[14][15][21][22]

Example Data and Analysis:

Consider a hypothetical experiment comparing the cytotoxicity of a parent ketone compound and two of its derivatives (Derivative A and Derivative B) on a cancer cell line.

Table 1: Hypothetical Cytotoxicity Data (% Cell Viability)

Concentration (µM)Parent CompoundDerivative ADerivative B
0.198.5 ± 2.195.2 ± 3.599.1 ± 1.8
192.1 ± 3.485.6 ± 4.190.3 ± 2.5
1075.3 ± 5.250.1 ± 3.965.7 ± 4.3
5048.9 ± 4.820.7 ± 2.835.2 ± 3.1
10025.6 ± 3.18.9 ± 1.515.4 ± 2.2
20010.2 ± 1.94.1 ± 0.87.8 ± 1.1

Analysis using Non-linear Regression (log(inhibitor) vs. response -- Variable slope):

By fitting this data to a 4PL model in a program like GraphPad Prism, we can determine the IC50 value for each compound.

Table 2: Calculated IC50 Values

CompoundIC50 (µM) [95% Confidence Interval]R-squared
Parent Compound45.2 [38.9, 52.5]0.995
Derivative A9.8 [8.1, 11.9]0.998
Derivative B28.7 [24.1, 34.2]0.996

Interpretation: Derivative A is the most potent compound, with a significantly lower IC50 value compared to the parent compound and Derivative B. The high R-squared values indicate a good fit of the model to the data.

Comparing Multiple Treatment Groups: The Power of ANOVA

When comparing the effects of multiple ketone derivatives at a single concentration, or when comparing different cell lines' responses to a single derivative, Analysis of Variance (ANOVA) is the appropriate statistical test.[23][24][25][26] ANOVA determines whether there are any statistically significant differences between the means of two or more independent groups.[24]

Types of ANOVA:

  • One-way ANOVA: Used when you have one independent variable (e.g., different ketone derivatives) with two or more levels (groups).[25][27]

  • Two-way ANOVA: Used when you have two independent variables (e.g., different ketone derivatives and different cell lines) and you want to examine the main effects of each variable and their interaction.[25][27][28]

Post-Hoc Tests: If the ANOVA result is statistically significant (i.e., the p-value is below a predetermined threshold, typically 0.05), it indicates that there is a difference between at least two of the groups, but it doesn't specify which ones. To identify the specific groups that are different from each other, post-hoc tests are necessary. Common post-hoc tests include:

  • Tukey's HSD (Honest Significant Difference) Test: Used for pairwise comparisons of all group means.[29]

  • Dunnett's Test: Used to compare each treatment group to a single control group.[29][30]

  • Bonferroni Correction: A conservative method for adjusting the p-value when multiple comparisons are made to reduce the risk of a Type I error (false positive).[29][31]

Expert Insight: It is crucial to choose the appropriate post-hoc test based on your experimental design and the specific comparisons you are interested in. For comparing several new derivatives to a standard control, Dunnett's test is the most appropriate choice.[29]

Data Visualization: Communicating Your Findings Effectively

Clear and informative data visualization is essential for communicating the results of your research.[32][33][34][35][36]

  • Dose-Response Curves: Always present your dose-response data graphically as sigmoidal curves with the concentration on a logarithmic x-axis.[12] Clearly label the axes and include error bars (e.g., standard deviation or standard error of the mean) to indicate the variability in your data.

  • Bar Graphs: For comparing multiple groups at a single concentration, bar graphs are effective. Again, include error bars and use asterisks or other symbols to indicate statistically significant differences as determined by post-hoc tests.

  • Heatmaps: When analyzing the effects of a large number of ketone derivatives across multiple cell lines or assays, a heatmap can provide a concise and visually appealing summary of the data.

Conclusion: A Framework for Rigorous and Trustworthy Analysis

The statistical analysis of in vitro data for ketone derivatives is a multi-faceted process that requires careful planning, execution, and interpretation. By understanding the principles behind different in vitro assays, selecting the appropriate statistical tests, and effectively visualizing the results, researchers can generate high-quality, reliable data that will advance the field of drug discovery. This guide provides a framework for achieving this, emphasizing the importance of scientific integrity and a deep understanding of the underlying methodologies.

References

Safety Operating Guide

Navigating the Disposal of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, a halogenated aromatic ketone. The procedures outlined here are synthesized from established best practices for handling halogenated organic compounds and data from structurally similar molecules, ensuring a cautious and compliant approach to waste management.

Understanding the Hazard Profile

This compound is a complex molecule containing both chlorinated and fluorinated phenyl rings. This structure places it in the category of halogenated organic compounds, which are often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity. Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation: May cause irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][4]

  • Aquatic Toxicity: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[5]

Hazard Classification (Anticipated)GHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[1][2][3]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[1][2][4]
Acute Aquatic ToxicityGHS09 (Implied)WarningH411: Toxic to aquatic life with long lasting effects. (Inferred)

Core Directive: The Disposal Workflow

The proper disposal of this compound is not merely a suggestion but a critical component of laboratory safety and regulatory compliance. The following workflow provides a systematic approach to managing this waste stream, from generation to final handoff.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Handoff A 1. Waste Generated (Pure compound, contaminated labware, solutions) B 2. Segregate as 'Halogenated Organic Waste' A->B Immediate Action C 3. Use Compatible Container (HDPE, Polyethylene) B->C Proper Containment D 4. Label Container 'Hazardous Waste' + Full Chemical Name C->D Securely Cap E 5. Store in Designated Area (Cool, ventilated, away from incompatibles) D->E Safe Storage F 6. Arrange Pickup with EHS/Licensed Contractor E->F Do Not Accumulate

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a granular, step-by-step methodology for the safe handling and disposal of this compound waste.

Part 1: Immediate Actions at the Point of Generation
  • Identify the Waste Stream: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated labware (e.g., pipette tips, weighing boats, chromatography columns).

  • Segregation is Key: Immediately segregate this waste into a dedicated "Halogenated Organic Waste" stream.[6][7][8] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[8]

Part 2: Containment and Labeling
  • Select the Right Container:

    • For liquid waste (e.g., solutions), use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, screw-top cap.

    • Crucial: Avoid using metal containers. Halogenated compounds can degrade to form acidic byproducts that corrode metal, leading to leaks.[9]

    • For solid waste (e.g., contaminated labware, PPE), use a designated, labeled solid waste container or a heavy-duty, sealable plastic bag.

  • Proper Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.[7]

    • The label must clearly state "Hazardous Waste".[8]

    • The full chemical name, "this compound," must be written out. Do not use abbreviations or chemical formulas.[7]

    • If it is a mixed waste stream, list all components and their approximate percentages.

Part 3: Storage and Final Disposal
  • Safe Storage:

    • Store the waste container in a designated, secure area, such as a satellite accumulation area or a chemical storage cabinet.

    • The storage area should be cool, dry, and well-ventilated.[1][9]

    • Ensure the container is stored away from incompatible materials, which include strong oxidizing agents, bases, and metals.[9]

    • Keep the container tightly closed except when adding waste.[7]

  • Arrange for Disposal:

    • Do not allow waste to accumulate. Adhere to your institution's limits on the volume of hazardous waste that can be stored in a laboratory.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Never attempt to dispose of this compound down the drain or by evaporation.[9]

Emergency Procedures: Spills and Exposure

In the event of a spill or personal exposure, immediate and correct action is critical to mitigate harm.

Personal Exposure:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing.[1][10] If irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10]

Spill Response:
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][11]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][10]

  • Decontamination: Clean the spill area with a detergent and water solution.[12] Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department.

References

Navigating the Safe Handling of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The toxicological properties of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone have not been extensively documented. However, analysis of its functional groups—a dichlorinated phenyl ring, a fluorinated phenyl ring, and a ketone—suggests a potential for health and environmental hazards.

A Safety Data Sheet for the related compound 1-(2,4-Dichlorophenyl)ethanone indicates that it is harmful if swallowed[1]. Another similar compound, 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanone, is classified as a skin and eye irritant and may cause respiratory irritation[2]. Given these precedents, it is prudent to treat this compound as a hazardous substance with the potential to cause irritation upon contact with skin and eyes, respiratory discomfort if inhaled, and harm if ingested. Halogenated organic compounds as a class can also pose environmental risks and may have carcinogenic properties[3].

Inferred Hazard Profile:

Hazard TypePotential Effect
Acute Toxicity (Oral) Harmful if swallowed[1].
Skin Corrosion/Irritation Causes skin irritation[2].
Serious Eye Damage/Irritation Causes serious eye irritation[2].
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[2].
Aquatic Hazard Potentially harmful to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is the final barrier between the researcher and potential chemical exposure and should be used in conjunction with engineering controls like fume hoods[4].

Core PPE Requirements:
  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves provide good resistance to a variety of chemicals, including many solvents, acids, and bases[4]. For prolonged or high-exposure tasks, consider double-gloving or using thicker, more robust gloves like neoprene[4]. Always inspect gloves for tears or punctures before use and remove them without touching the outer surface with bare skin[5].

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes and aerosols[5]. When there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face[4].

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fastened to protect the skin and clothing. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended[6].

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required in any laboratory setting where chemicals are handled[5].

Respiratory Protection:

All handling of solid or dissolved this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, appropriate respiratory protection, as determined by a qualified safety professional, is necessary[6].

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

Operational_Workflow Figure 1: Operational Workflow for Handling this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Weighing Weighing Storage->Weighing Retrieve from designated area Dissolving Dissolving Weighing->Dissolving In fume hood Reaction Reaction Dissolving->Reaction In fume hood Decontamination Decontamination Reaction->Decontamination After experiment Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal Segregate waste

Caption: A logical workflow from receiving the chemical to its final disposal.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][8].

    • The storage container must be clearly labeled with the chemical name and hazard warnings[9]. Keep containers tightly closed when not in use[7].

  • Preparation and Weighing:

    • Conduct all weighing and handling of the solid compound within a chemical fume hood to prevent inhalation of any dust particles.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • Ensure all necessary PPE is worn before handling the primary container.

  • Experimental Use:

    • When dissolving the compound or running reactions, always work within a fume hood.

    • Handle solutions with care to avoid splashes.

    • Keep all containers closed when not actively in use[10].

  • Decontamination:

    • After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.

    • Dispose of contaminated disposable items, such as gloves and weighing papers, as hazardous waste[11].

Disposal Plan: Responsible Waste Management

Proper disposal of halogenated organic compounds is critical to prevent environmental contamination[12].

Waste Segregation and Disposal Protocol:
  • Identify Waste Streams:

    • Solid Waste: Contaminated consumables (gloves, bench paper, etc.) and residual solid compound.

    • Liquid Waste: Unused solutions and contaminated solvents.

  • Containerization:

    • Collect all waste in designated, clearly labeled, and leak-proof containers[13].

    • Halogenated organic waste should be collected separately from non-halogenated waste, as disposal methods and costs can differ significantly[3][14].

    • Do not overfill waste containers.

  • Labeling and Storage:

    • Label waste containers with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages[3][14].

    • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of halogenated organic compounds down the drain[13].

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm[15].

Emergency_Response Figure 2: Emergency Response Flowchart Emergency Emergency Assess_Situation Assess_Situation Emergency->Assess_Situation Alert_Supervisor Alert_Supervisor Assess_Situation->Alert_Supervisor Evacuate Evacuate Spill Spill Alert_Supervisor->Spill Exposure Exposure Alert_Supervisor->Exposure Small_Spill Small_Spill Spill->Small_Spill Minor & Controllable Large_Spill Large_Spill Spill->Large_Spill Major or Unknown Skin_Contact Skin_Contact Exposure->Skin_Contact Eye_Contact Eye_Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Large_Spill->Evacuate Seek_Medical_Attention Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: A decision tree for immediate actions during a chemical emergency.

Spill Response:
  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spill (Outside of a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response team (e.g., EHS).

    • Prevent entry into the contaminated area.

    • Provide details of the spilled substance to emergency responders.

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[15][16]. Seek immediate medical attention.

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing[15]. Use a safety shower if the area of contact is large[16]. Seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately[2]. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[1]. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical information to the medical personnel.

By implementing these comprehensive safety and handling procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.